midkine
Description
Properties
CAS No. |
137497-38-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Midkine: A Historical and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midkine (MK), a 13 kDa heparin-binding growth factor, stands as a pivotal molecule in developmental biology, oncology, and inflammation research. Initially identified in 1988 as the product of a retinoic acid-responsive gene, its discovery opened a new chapter in understanding the complex signaling networks that govern cell growth, survival, and differentiation. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, detailing the seminal experiments that led to its identification and characterization. It includes a summary of its biochemical properties, detailed experimental protocols from foundational studies, and a visual representation of its core signaling pathways, designed to serve as a valuable resource for professionals in the field.
The Genesis of a Discovery: A New Retinoic Acid-Responsive Gene
The story of this compound begins in the late 1980s, within the context of research into the mechanisms of cellular differentiation. Scientists were particularly interested in retinoic acid (RA), a metabolite of vitamin A, for its profound ability to induce differentiation in various cell types, including embryonal carcinoma (EC) cells. These cells, derived from teratocarcinomas, serve as a valuable in vitro model for early embryonic development.
The foundational discovery was made by a team of researchers studying F9 mouse embryonal carcinoma cells.[1] They observed that when these undifferentiated stem cells were treated with retinoic acid, they differentiated into primitive endoderm, a process mimicking early embryonic events.[2] This led to the hypothesis that RA must be activating a specific set of genes responsible for initiating this developmental cascade.
The key experiment involved a technique known as differential hybridization screening . The goal was to isolate genes that were "switched on" during the early stages of RA-induced differentiation. By identifying these genes, researchers hoped to uncover the molecular players driving the differentiation process. This meticulous work led to the isolation of a novel cDNA clone, initially designated "MK," representing a gene whose expression was intensely upregulated in the early stages of F9 cell differentiation and during the mid-gestation period of mouse embryogenesis, giving rise to its name, "this compound."[1]
References
The Midkine Gene: A Comprehensive Technical Guide to its Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the Midkine (MDK) gene, a critical player in development, tissue repair, and various pathological states, including cancer and inflammation. We will explore its genomic architecture, the complex regulatory networks that govern its expression, and the key signaling pathways it modulates. This document is intended to serve as a core technical resource, summarizing quantitative data in structured tables, outlining relevant experimental methodologies, and visualizing complex biological processes.
This compound Gene Structure
The human this compound gene (MDK) is a well-characterized gene belonging to a small family of heparin-binding growth factors, with pleiotrophin (B1180697) being the only other member.[1] Its structure and genomic context are crucial for understanding its function and regulation.
Genomic Location and Organization
The human MDK gene is located on the short (p) arm of chromosome 11 at position 11.2.[1][2][3] It is a relatively compact gene, spanning approximately 2 to 3 kilobases (kb).[3][4] The gene is flanked by the diacylglycerol kinase ζ (DGKZ) gene and the muscarinic cholinergic receptor 4 (CHRM4) gene.[2][3]
The genomic structure of MDK consists of multiple exons and introns. Specifically, the gene contains four coding exons that are responsible for the final protein product.[2][5] In addition to the coding exons, there are also non-coding exons, including three non-coding exons and five different non-coding sequences present at the 5' end of its messenger RNA (mRNA) isoforms.[2][3] This complex arrangement of exons allows for the generation of multiple transcript variants through alternative splicing.[2][6][7] At least seven mRNA isoforms have been identified, some of which result from the skipping of a coding exon, leading to truncated this compound proteins.[2]
Untranslated Regions (UTRs)
Like most protein-coding genes, the MDK mRNA transcript contains 5' and 3' untranslated regions (UTRs) that flank the coding sequence. These regions do not code for protein but contain crucial cis-regulatory elements that are bound by RNA-binding proteins and microRNAs.[8][9] These interactions play a significant role in post-transcriptional regulation, influencing mRNA stability, localization, and translational efficiency.[8][9] The presence of different 5' UTRs in MDK mRNA isoforms suggests a complex layer of translational control.[2]
Table 1: Summary of Human this compound (MDK) Gene Structure
| Feature | Description | References |
| Official Gene Symbol | MDK | [1][10] |
| Aliases | MK, NEGF2, ARAP | [1][10] |
| Chromosomal Location | 11p11.2 | [1][2][3] |
| Genomic Size | ~2-3 kb | [3][4] |
| Exon Count | 4 coding exons, 3 non-coding exons | [2][3][5] |
| mRNA Isoforms | At least 7 known isoforms due to alternative splicing and transcription initiation sites. | [2] |
| Protein Product | A 13 kDa secreted, non-glycosylated, heparin-binding growth factor. | [1][4] |
Regulation of this compound Gene Expression
The expression of the MDK gene is tightly controlled, being highly active during embryogenesis and significantly downregulated in most adult tissues.[4][11] However, its expression is rapidly induced in response to tissue injury, inflammation, and hypoxia, as well as in various malignancies.[1][4][12] This regulation is orchestrated by a complex interplay of transcription factors, signaling molecules, and epigenetic modifications that target specific regulatory elements within the gene.
Promoter and Enhancer Elements
The MDK promoter region contains several well-defined binding sites for transcription factors that are critical for its inducible expression. A 2.3-kb genomic fragment in the regulatory region of the gene has been shown to activate transcription.[13] Key response elements identified within the promoter and potential enhancer regions include:
-
Retinoic Acid-Responsive Element (RARE) : this compound was originally identified as a retinoic acid-responsive gene.[5][11] Its promoter contains a functional RARE, which mediates the induction of MDK expression by retinoic acid, a key molecule in development.[2][3][4][14]
-
Hypoxia-Responsive Element (HRE) : Hypoxic conditions trigger the upregulation of MDK. This is mediated by the binding of Hypoxia-Inducible Factor-1α (HIF-1α) to an HRE in the promoter region.[4][15] this compound, in turn, can increase HIF-1α expression, creating a positive feedback loop.[14][15]
-
Wilms' Tumor 1 (WT1) Binding Site : The product of the Wilms' tumor suppressor gene (WT1) can bind to the MDK promoter, leading to its upregulation in Wilms' tumor cells.[2][4]
-
Nuclear Factor-kappa B (NF-κB) Binding Site : As a central mediator of inflammatory responses, NF-κB can induce MDK expression by directly binding to its promoter, linking this compound to inflammation.[2][15][16]
-
p53 Binding Sites : The tumor suppressor protein p53 can bind to sites within the MDK gene and activate its transcription in certain cancers, such as gliomas.[15]
Transcriptional Regulation
The transcription of the MDK gene is modulated by a variety of factors that either activate or suppress its expression.
-
Activators : In addition to the factors mentioned above (Retinoic Acid, HIF-1α, WT1, NF-κB, p53), other molecules like Fibroblast Growth Factor-10 (FGF-10) and Epidermal Growth Factor (EGF) are known regulators of MDK expression.[16]
-
Suppressors : Glucocorticoids are known to down-regulate MDK expression. This suppression is mediated by the glucocorticoid receptor and is particularly important in developmental processes, such as in fetal lung cells.[2][4]
While direct evidence on the role of DNA methylation in regulating the MDK gene specifically is limited in the provided search results, it is a common epigenetic mechanism for controlling gene expression, particularly in development and disease, and could be a subject for further investigation.[17]
Table 2: Key Transcriptional Regulators of the this compound (MDK) Gene
| Regulator | Binding Site / Element | Effect on MDK Expression | Biological Context | References |
| Retinoic Acid Receptor | RARE | Activation | Embryonic development | [2][3][4] |
| HIF-1α | HRE | Activation | Hypoxia, Ischemia, Tumors | [2][4][15] |
| WT1 Product | WT1 Binding Site | Activation | Wilms' Tumor | [2][4] |
| NF-κB | NF-κB Binding Site | Activation | Inflammation, Tumors | [2][15][16] |
| p53 | p53 Binding Sites | Activation | Gliomas | [15] |
| Glucocorticoid Receptor | - | Suppression | Development (e.g., lung) | [2][4] |
Diagram: Transcriptional Regulation of the this compound Gene
Caption: Key transcription factors activating (green) and repressing (red) MDK gene expression.
This compound Signaling Pathways
This compound exerts its pleiotropic effects by binding to a variety of cell surface receptors, often forming a molecular complex to initiate downstream signaling cascades. These pathways are integral to cell proliferation, survival, migration, and differentiation.
This compound Receptors
Several membrane proteins have been identified as this compound receptors. The core of the receptor complex is thought to involve Low-Density Lipoprotein Receptor-Related Proteins (LRPs) and integrins, with other proteins being recruited to this complex.[15]
-
Receptor Protein Tyrosine Phosphatase Z1 (PTPζ) : This is the most established this compound receptor.[2] PTPζ is a transmembrane proteoglycan, and its chondroitin (B13769445) sulfate (B86663) chains are essential for high-affinity binding to this compound.[2][3]
-
Anaplastic Lymphoma Kinase (ALK) : ALK is a receptor tyrosine kinase that acts as a functional receptor for this compound, mediating growth factor-like activities.[15][18]
-
Low-Density Lipoprotein Receptor-Related Protein (LRP) : LRPs, particularly LRP1, are part of the receptor complex and are involved in the internalization of this compound.[2][15]
-
Integrins : The heterodimers α₆β₁ and α₄β₁ have been identified as this compound-binding integrins, playing a role in cell migration.[15][18]
-
Notch-2 : Notch-2 serves as a this compound receptor in certain cancer cells, driving processes like epithelial-mesenchymal transition (EMT).[2][15]
-
Other Receptors : Neuroglycan C and syndecans (a family of proteoglycans) have also been shown to bind this compound.[2][4][15]
Downstream Signaling Cascades
Upon binding to its receptors, this compound activates several key intracellular signaling pathways:
-
PI3K/Akt Pathway : This is a major survival pathway. This compound signaling through ALK can lead to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, which in turn can activate mTOR, promoting protein synthesis and cell survival.[2][15][18]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade (including Ras, Raf, Mek, and Erk) is also activated downstream of this compound, particularly through ALK and Src kinase signaling. This pathway is crucial for cell proliferation and differentiation.[2][15][18]
-
JAK/STAT Pathway : this compound can induce the phosphorylation and activation of JAK tyrosine kinases and STAT transcription factors (specifically STAT1α and STAT3), which then translocate to the nucleus to regulate gene expression related to cell migration and proliferation.[1][2][15]
-
NF-κB Pathway : In addition to being a transcriptional regulator of MDK, NF-κB is also a downstream effector of this compound signaling, creating a potential feedback loop that sustains inflammatory and pro-survival signals.[2][15]
-
Nuclear Translocation : A portion of this compound can be internalized after binding to LRP1 and transported to the nucleus by binding to proteins like nucleolin.[2] In the nucleus, it can enhance cell survival and promote the synthesis of ribosomal RNA.[2]
Table 3: this compound Receptors and Downstream Signaling
| Receptor | Key Downstream Pathway(s) | Cellular Outcome(s) | References |
| PTPζ | Wnt inhibition, Neurite outgrowth pathways | Cell migration, Survival, Neurite outgrowth | [2][3][15] |
| ALK | PI3K/Akt/mTOR, MAPK (Ras/Raf/Mek/Erk), NF-κB | Proliferation, Survival, Differentiation | [2][15] |
| LRP1 | - (Internalization) | Nuclear translocation, Cell survival | [2][15] |
| Integrins (α₆β₁, α₄β₁) | Paxillin, STAT1α phosphorylation | Cell migration, Tissue invasion | [15][18] |
| Notch-2 | Notch signaling (Hes1 expression) | Epithelial-mesenchymal transition (EMT) | [2][15] |
Diagram: Major this compound Signaling Pathways
Caption: Overview of this compound receptor binding and major downstream signaling cascades.
Experimental Protocols and Methodologies
The study of MDK gene structure and regulation employs a range of standard and advanced molecular biology techniques. A comprehensive understanding requires a multi-faceted approach, from genomic analysis to functional assays.
Analysis of Gene Structure and Expression
-
Genomic DNA Analysis : Polymerase Chain Reaction (PCR) and DNA sequencing are fundamental for analyzing the exon-intron structure and identifying polymorphisms or mutations. Southern blotting can be used to analyze the gene's organization within the genome.
-
mRNA Expression Analysis :
-
Reverse Transcription PCR (RT-PCR) and Quantitative Real-Time PCR (qPCR) are widely used to quantify MDK mRNA levels in different tissues or under various experimental conditions.[19]
-
Northern Blotting provides information on the size and abundance of different MDK mRNA transcripts (isoforms).
-
Microarrays and RNA-Sequencing (RNA-Seq) allow for high-throughput analysis of MDK expression in the context of the entire transcriptome.[20]
-
Investigation of Gene Regulation
-
Promoter and Enhancer Activity Assays :
-
Reporter Gene Assays : A standard method involves cloning the MDK promoter region upstream of a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).[19] This construct is transfected into cells, and the reporter activity is measured to quantify the promoter's transcriptional activity in response to various stimuli or transcription factors.[19]
-
-
Protein-DNA Interaction Studies :
-
Chromatin Immunoprecipitation (ChIP) : This technique is used to identify the in vivo binding of specific transcription factors (e.g., HIF-1α, NF-κB) to the MDK promoter region within the cell.
-
Electrophoretic Mobility Shift Assay (EMSA) : This in vitro technique is used to confirm the binding of a specific protein or nuclear extract to a labeled DNA probe corresponding to a putative regulatory element in the MDK gene.
-
Functional Analysis of Signaling Pathways
-
Protein Analysis :
-
Western Blotting : Used to detect the expression levels of this compound protein and to assess the phosphorylation status (activation) of downstream signaling proteins like Akt, Erk, and STATs.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : To quantify the concentration of secreted this compound in cell culture supernatants or biological fluids like serum.
-
-
Cell-Based Assays :
-
Proliferation Assays (e.g., MTT, BrdU incorporation) are used to measure the effect of this compound on cell growth.
-
Migration/Invasion Assays (e.g., Transwell or wound-healing assays) are used to assess the role of this compound in promoting cell motility.
-
Apoptosis Assays (e.g., TUNEL, caspase activity assays) are used to determine if this compound promotes cell survival by inhibiting apoptosis.
-
Diagram: General Experimental Workflow for Studying Gene Regulation
Caption: A typical workflow for investigating the regulation of a gene like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic structure of human this compound (MK), a retinoic acid-responsive growth/differentiation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDK this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effects of Combinations of Untranslated-Region Sequences on Translation of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDK this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A promoter region of the this compound gene that is frequently expressed in human hepatocellular carcinoma can activate a suicide gene as effectively as the α-fetoprotein promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury [frontiersin.org]
- 15. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 16. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetic Regulation Mediated by Methylation in the Pathogenesis and Precision Medicine of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
- 19. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 20. Experimental approaches for gene regulatory network construction: the chick as a model system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Domains of the Midkine Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MK), a 13 kDa heparin-binding growth factor, is a critical regulator of a multitude of cellular processes, including cell growth, survival, migration, and differentiation.[1] Initially identified as a product of a retinoic acid-responsive gene, this compound and its homolog, pleiotrophin (B1180697) (PTN), constitute a unique family of cytokines.[1] Its expression is tightly regulated during embryogenesis and is upregulated in pathological conditions such as cancer, inflammation, and tissue repair, making it a significant target for therapeutic intervention.[1][2] This guide provides a detailed examination of the this compound protein's structure, its distinct functional domains, and the experimental methodologies used to elucidate these features.
This compound Protein Structure
The mature human this compound protein is a non-glycosylated polypeptide chain of 121 amino acids, with a molecular weight of approximately 13 kDa.[3][4] The protein is characterized by a high content of basic amino acids and is structured into two principal domains: an N-terminal domain and a C-terminal domain, connected by a flexible hinge region.[4][5] These domains are stabilized by five intramolecular disulfide bridges.[3]
The three-dimensional structure of this compound has been primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These studies revealed that both the N- and C-terminal domains are composed of three antiparallel β-sheets.[4] The two domains are structurally independent, with no significant interactions detected between them.[4]
Table 1: Key Properties of the Human this compound Protein
| Property | Value | Reference(s) |
| Molecular Weight | ~13 kDa | [2][3] |
| Number of Amino Acids | 121 | [3] |
| Structure | Two domains (N- and C-terminal) | [4][5] |
| Secondary Structure | Three antiparallel β-sheets per domain | [4] |
| Disulfide Bridges | 5 | [3] |
Functional Domains of this compound
This compound's biological activities are distributed between its two distinct domains, with the C-terminal domain being functionally more prominent.[4]
N-Terminal Domain
The N-terminal domain of this compound is involved in the dimerization of the protein.[4] While it contains several basic residues, its heparin-binding activity is considered weak.[4] However, a heparin-binding site has been identified in the N-domain of zebrafish this compound, suggesting a potential role in glycosaminoglycan interactions.[4]
C-Terminal Domain
The C-terminal domain is the primary mediator of this compound's biological functions.[4] It harbors two distinct clusters of basic amino acids that form the principal heparin-binding sites, designated as Cluster I and Cluster II.[6][7] These sites are crucial for this compound's interaction with heparan sulfate (B86663) proteoglycans on the cell surface, which is essential for its signaling activities.[8] The C-terminal domain is responsible for promoting neurite outgrowth and cell migration.[6]
Furthermore, the C-terminal domain mediates high-affinity binding to chondroitin (B13769445) sulfate, particularly the oversulfated E-unit.[2][7] This interaction is critical for this compound's binding to one of its key receptors, Receptor-type Tyrosine Phosphatase Zeta (PTPζ).[4]
Table 2: Quantitative Binding Data for this compound Interactions
| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference(s) |
| PTPζ (with Chondroitin Sulfate) | 0.58 nM | Not Specified in Snippet | [4] |
| PTPζ (without Chondroitin Sulfate) | 8.8 nM | Not Specified in Snippet | [4] |
| Anaplastic Lymphoma Kinase (ALK) | 170 pM | Not Specified in Snippet | [9] |
Signaling Pathways
This compound exerts its pleiotropic effects by activating several downstream signaling pathways through a multi-receptor complex that includes PTPζ, Anaplastic Lymphoma Kinase (ALK), Low-density lipoprotein Receptor-related Protein 1 (LRP1), and syndecans.[4][10] Key signaling cascades activated by this compound include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[4]
Experimental Protocols
The structural and functional characterization of this compound has been achieved through a combination of biophysical and biochemical techniques. Below are summaries of the key experimental methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
The three-dimensional solution structure of this compound and its individual domains was determined using multidimensional heteronuclear NMR spectroscopy.[4]
-
Protein Expression and Purification: Recombinant human this compound is typically expressed in E. coli. The protein, often found in inclusion bodies, is solubilized using denaturing agents like guanidine (B92328) hydrochloride, followed by a refolding process. Purification is achieved through ion-exchange chromatography, such as with S-Sepharose, taking advantage of this compound's high basic isoelectric point.
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 2D and 3D TOCSY and NOESY) are performed on isotopically labeled (¹⁵N and/or ¹³C) this compound samples. These experiments provide through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation: The collected NMR data, including nuclear Overhauser effect (NOE) distance restraints and dihedral angle restraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to quantitatively analyze the binding kinetics and affinity of this compound with its various interaction partners, such as receptors and glycosaminoglycans.
-
Ligand Immobilization: One of the interacting molecules (the ligand, e.g., an anti-Midkine antibody or a receptor) is immobilized on a sensor chip surface.
-
Analyte Injection: The other interacting molecule (the analyte, e.g., this compound) is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The binding and dissociation of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated from the ratio of kd to ka.
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique used to investigate the activation of downstream signaling pathways upon this compound stimulation.
-
Cell Treatment: Cells expressing this compound receptors are treated with recombinant this compound for various time points.
-
Protein Extraction and Quantification: Total protein is extracted from the cells, and the protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., p-ALK, p-ERK, p-STAT3) and total protein levels as controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of protein activation.[1]
References
- 1. Ethanol activates this compound and Anaplastic lymphoma kinase signaling in neuroblastoma cells and in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases [jstage.jst.go.jp]
- 3. This compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound binds to anaplastic lymphoma kinase (ALK) and acts as a growth factor for different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
The Core Signaling Pathways and Receptors of Midkine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MDK), a heparin-binding growth factor, is a critical signaling molecule involved in a myriad of physiological and pathological processes, including cellular proliferation, migration, survival, and angiogenesis.[1] Its expression is tightly regulated, with high levels observed during embryonic development and in various disease states, notably in cancer, where it is often associated with tumor progression and therapeutic resistance.[2][3] MDK exerts its pleiotropic effects by interacting with a diverse array of cell surface receptors, thereby activating multiple downstream signaling cascades. This guide provides a comprehensive technical overview of the core this compound signaling pathways and their associated receptors, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers and drug development professionals in this burgeoning field.
This compound Receptors and Binding Affinities
MDK's functional diversity stems from its ability to bind to several distinct types of cell surface receptors, often forming receptor complexes to initiate downstream signaling. The primary receptors for this compound include Anaplastic Lymphoma Kinase (ALK), Low-density Lipoprotein Receptor-related Protein 1 (LRP1), Protein Tyrosine Phosphatase Zeta (PTPRZ1), various integrins, and Notch2.[4][5] The binding affinities of this compound to these receptors are summarized in the table below.
| Receptor | Ligand | Binding Affinity (Kd) | Cell/System | Reference |
| Anaplastic Lymphoma Kinase (ALK) | This compound | ~170 pM | ALK-expressing cells | [6] |
| Low-density Lipoprotein Receptor-related Protein 1 (LRP1) | This compound | ~2.7 nM | In vitro binding assay | [7] |
| Low-density Lipoprotein Receptor-related Protein 1 (LRP1) | This compound | ~3.5 nM | Mouse embryos | [4][5] |
| Protein Tyrosine Phosphatase Zeta (PTPRZ1) | This compound | 0.56 nM (high affinity) | Solid-phase binding assay | [8] |
| Protein Tyrosine Phosphatase Zeta (PTPRZ1) | This compound | 8.8 nM (low affinity, post-chondroitin sulfate (B86663) removal) | Solid-phase binding assay | [4][8] |
| Neuroglycan C | This compound | 51.8 nM (without chondroitin (B13769445) sulfate) | In vitro | [4] |
Core Signaling Pathways
This compound activation of its receptors triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt, MAPK/ERK, STAT3, and NF-κB pathways. The specific pathway engaged is dependent on the cellular context and the composition of the MDK receptor complex.
Anaplastic Lymphoma Kinase (ALK) Signaling
This compound binds to ALK, a receptor tyrosine kinase, leading to its dimerization and autophosphorylation.[9] This activation initiates downstream signaling cascades that are crucial for cell proliferation and survival.[6][10]
Signaling Cascade:
-
MDK Binding and ALK Dimerization: this compound binds to the extracellular domain of ALK, inducing receptor dimerization.
-
Autophosphorylation: The intracellular kinase domains of the dimerized ALK receptors phosphorylate each other on specific tyrosine residues.
-
Recruitment of Adaptor Proteins: Phosphorylated ALK serves as a docking site for adaptor proteins such as Insulin Receptor Substrate 1 (IRS1).
-
Activation of PI3K/Akt Pathway: IRS1 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation.
-
Activation of MAPK/ERK Pathway: Activated ALK can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is also involved in cell proliferation and differentiation.[11]
Diagram of this compound-ALK Signaling Pathway:
Caption: this compound binds to and activates the ALK receptor, leading to the activation of the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and survival.
Low-density Lipoprotein Receptor-related Protein 1 (LRP1) Signaling
LRP1 is a large endocytic receptor that plays a role in the internalization of MDK.[5] Upon binding, the MDK-LRP1 complex can be internalized, leading to downstream signaling events that influence cell survival and migration.
Signaling Cascade:
-
MDK Binding and Internalization: this compound binds to LRP1 on the cell surface, and the complex is internalized via endocytosis.[5]
-
Nuclear Translocation: A portion of the internalized this compound can translocate to the nucleus, a process that may be facilitated by nucleolin.[4]
-
Intracellular Signaling: The interaction of MDK with LRP1 can also influence other signaling pathways. For instance, in chondrocytes, internalized MDK forms a complex with nucleolin, which then interacts with active K-Ras, leading to the activation of the ERK1/2 pathway and subsequent cell proliferation.[12]
Diagram of this compound-LRP1 Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Premature Ligand-Receptor Interaction during Biosynthesis Limits the Production of Growth Factor this compound and Its Receptor LDL Receptor-related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis [jcancer.org]
- 4. This compound promotes glioblastoma progression via PI3K-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. This compound binds to anaplastic lymphoma kinase (ALK) and acts as a growth factor for different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces epithelial-mesenchymal transition through Notch2/Jak2-Stat3 signaling in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Notch signaling activated by replication stress-induced expression of this compound drives epithelial-mesenchymal transition and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 12. This compound promotes glioblastoma progression via PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Midkine in Neurogenesis and Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midkine (MDK), a heparin-binding growth factor, is a pivotal regulator of neural development, playing crucial roles in both neurogenesis and neurite outgrowth. Highly expressed during embryonic development, its presence diminishes in the healthy adult central nervous system (CNS) but becomes significantly upregulated following injury and in various pathological states.[1] MDK exerts its pleiotropic effects by engaging a complex network of cell surface receptors, including Anaplastic Lymphoma Kinase (ALK), Protein Tyrosine Phosphatase Zeta (PTPζ), and Low-density Lipoprotein Receptor-related Protein 1 (LRP1).[2][3][4] Activation of these receptors initiates downstream signaling cascades, prominently featuring the PI3K/Akt and MAPK/ERK pathways, which are integral to neuronal proliferation, survival, differentiation, and process extension.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's function in the nervous system, details key experimental methodologies, presents quantitative data from seminal studies, and visualizes the complex signaling networks involved.
Introduction to this compound
This compound is a 13 kDa secreted protein, structurally related to Pleiotrophin (PTN), with which it forms a unique family of growth factors.[1][5] Initially identified as a product of a retinoic acid-responsive gene, MDK is characterized by two functionally distinct domains held together by disulfide bridges.[1][3] The C-terminal domain contains the primary heparin-binding sites, which are essential for its neurite outgrowth-promoting functions.[3][6] While MDK expression is robust during mid-gestation, particularly in the developing brain and spinal cord, it is significantly downregulated after birth.[1][7] However, its re-expression in response to CNS injury, neurodegenerative diseases, and cancer underscores its potential as a therapeutic target.[1][8]
This compound's Role in Neurogenesis
Neurogenesis, the process of generating new neurons from neural precursor cells (NPCs), is a fundamental aspect of brain development and adult brain plasticity. This compound is a significant contributor to this process, influencing NPC proliferation, survival, and differentiation.
Proliferation and Survival of Neural Precursor Cells
Studies have demonstrated that MDK is expressed in NPCs and is critical for their growth and survival.[5][9] Neurosphere formation assays using cells from MDK-deficient mouse embryos yielded significantly smaller neurospheres compared to wild-type controls, indicating a role in NPC proliferation.[9] Furthermore, NPCs from MDK-deficient brains exhibited poor spreading and growth on standard culture substrates, a defect that was rescued by coating the substrate with this compound.[9] The signaling mechanisms often involve the activation of the PI3K/Akt and MAPK/ERK pathways, which are well-established regulators of cell cycle progression and apoptosis.[2][10] In zebrafish, MDK has been shown to regulate the cell cycle exit of retinal progenitor cells, a crucial step in neuronal differentiation.[1]
Neuronal Differentiation and Migration
During embryonic development, MDK is strongly expressed in areas of active neurogenesis, such as along radial glial processes, which serve as scaffolds for migrating neurons.[5][7] MDK's interaction with cell surface proteoglycans and receptors like PTPζ is involved in guiding neuronal migration.[3][11] Inhibition of MDK or its receptor ALK in the developing sympathetic nervous system leads to reduced proliferation and increased apoptosis of neuron progenitors.[1]
This compound's Role in Neurite Outgrowth
Neurite outgrowth, the extension of axons and dendrites, is essential for establishing neural circuits. This compound is a potent promoter of this process, acting as both a soluble and a substrate-bound factor.[1][5][7]
Receptor-Mediated Signaling
This compound's neuritogenic activity is mediated by a multi-receptor complex. The key players include:
-
Anaplastic Lymphoma Kinase (ALK): MDK binds to the ALK receptor tyrosine kinase, stimulating its autophosphorylation.[2][12] This activation triggers downstream signaling through the PI3K/Akt and MAPK/ERK pathways.[2][3]
-
Protein Tyrosine Phosphatase Zeta (PTPζ): This receptor-like protein tyrosine phosphatase is a major MDK receptor in the CNS.[3] MDK binding, often to the chondroitin (B13769445) sulfate (B86663) chains of PTPζ, can inactivate its phosphatase activity, leading to an overall increase in tyrosine phosphorylation of downstream targets.[8][13]
-
Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): LRP1 acts as a co-receptor, forming a complex with other MDK receptors to mediate its effects on neuronal survival and migration.[4][5] The dissociation constant (Kd) for MDK binding to LRP1 is approximately 3.5 nM.[4]
-
Integrins: MDK signaling also involves integrins, such as α6β1, which are crucial for neurite outgrowth on MDK-coated substrates.[5]
Downstream Signaling Pathways
The convergence of signals from MDK receptors primarily activates two major intracellular cascades:
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a central pathway in neuronal function.[14][15] MDK-induced ALK activation leads to the phosphorylation and activation of ERK1/2.[2] Activated ERK can then translocate to the nucleus to regulate transcription factors involved in neurite extension and neuronal differentiation.[15][16]
-
PI3K/Akt Pathway: This pathway is critical for cell survival and growth. MDK binding to its receptor complex activates PI3K, which in turn phosphorylates and activates Akt.[2][3] Akt then phosphorylates a variety of substrates that promote cell survival and growth, contributing to the stability and extension of neurites.
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by this compound binding to its cell surface receptors, leading to neurogenesis and neurite outgrowth.
Experimental Workflow: Neurite Outgrowth Assay
This diagram outlines a typical workflow for assessing the effect of this compound on neurite outgrowth in a primary neuron culture system.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound's interactions and effects.
Table 1: this compound Receptor Binding Affinities
| Ligand | Receptor | Cell/System Type | Binding Affinity (Kd) | Reference |
| This compound | ALK | SW-13 cells | ~170 pM | [2][12] |
| This compound | PTPζ | N/A | ~0.58 nM (with CS chain) | [13] |
| This compound | PTPζ | N/A | ~8.8 nM (without CS chain) | [13] |
| This compound | LRP1 | Mouse Embryos | ~3.5 nM | [4] |
| Pleiotrophin | ALK | SW-13 cells | ~20 pM | [2][12] |
Table 2: Effects of this compound on Neuronal Cells
| Experiment | Cell Type | This compound Concentration | Observed Effect | Reference |
| Survival Assay | Embryonic Rat Cerebellar Neurons | 2.5 ng/ml | 1.3-fold increase in survivability | [17] |
| Neurite Outgrowth Assay | Embryonic Rat Cerebellar Neurons | 2.5 ng/ml | 1.4-fold acceleration in neurite outgrowth | [17] |
| Proliferation Assay | Sympathetic Ganglia Cultures | Not specified | Significant increase in proliferating (EdU+/TH+) neurons | [18] |
| Neurosphere Assay | Embryonic Mouse Brain Cells | Endogenous | Neurospheres from MDK-deficient brains were significantly smaller | [9] |
Detailed Experimental Protocols
Protocol: Primary Neuron Culture and Neurite Outgrowth Assay
This protocol is a generalized method for assessing the effect of a test compound like this compound on neurite outgrowth, based on established methodologies.[19][20][21]
A. Plate Preparation
-
Coating: Aseptically coat 96-well culture plates with Poly-D-lysine (50 µg/mL in sterile water) and incubate overnight at 37°C.
-
Washing: Wash the plates three times with sterile, pyrogen-free water and allow them to air dry completely in a laminar flow hood.
-
Secondary Coating (Optional but Recommended): Add a solution of laminin (10 µg/mL in sterile Hanks' Balanced Salt Solution - HBSS) to the wells and incubate for at least 2-4 hours at 37°C before seeding neurons. Aspirate the solution just before adding the cell suspension.
B. Neuron Isolation and Culture
-
Dissection: Isolate cerebral cortices or hippocampi from embryonic day 17-18 rat pups in ice-cold HBSS.
-
Digestion: Mince the tissue and digest with trypsin (0.05%) or papain for 15-20 minutes at 37°C to dissociate the tissue.
-
Dissociation: Inactivate the enzyme with Fetal Bovine Serum (FBS) or a specific inhibitor. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Seeding: Determine cell viability using Trypan Blue exclusion. Seed the neurons onto the prepared plates at a density of 10,000-20,000 cells/well in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
C. This compound Treatment
-
Adherence: Allow the neurons to adhere and extend initial processes for 24-48 hours post-seeding.
-
Treatment: Prepare serial dilutions of recombinant this compound in culture medium. Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48-72 hours) to allow for neurite extension.
D. Immunocytochemistry and Imaging
-
Fixation: Gently aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Staining: Wash wells with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS and block with a blocking buffer (e.g., 5% goat serum in PBS). Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) overnight at 4°C. Follow with incubation with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).
-
Counterstaining: Stain nuclei with DAPI for 5-10 minutes.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope, capturing multiple fields per well.
E. Data Analysis
-
Quantification: Use automated image analysis software (e.g., MetaMorph, ImageJ with NeuronJ plugin) to measure neurite parameters. Key metrics include the length of the longest neurite per neuron, the total neurite length per neuron, and the number of primary neurites and branch points.[20]
-
Normalization: Normalize neurite length data to the number of cells (DAPI-stained nuclei) to account for any variations in cell density or survival.
-
Statistics: Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects observed with this compound treatment compared to controls.
Conclusion and Future Directions
This compound is a potent and pleiotropic factor in the central nervous system, with well-established roles in promoting neurogenesis and neurite outgrowth.[1][7] Its ability to activate multiple receptor systems and downstream signaling pathways, including the critical PI3K/Akt and MAPK/ERK cascades, makes it a molecule of significant interest. The re-emergence of MDK expression after injury suggests a natural role in neural repair and regeneration.[7] For drug development professionals, targeting the this compound signaling axis presents a promising, albeit complex, opportunity. Future research should focus on dissecting the specific contributions of each receptor and downstream pathway in different neuronal populations and injury contexts. Developing strategies to selectively modulate MDK activity, perhaps through targeted agonists or antagonists for specific receptors, could unlock its therapeutic potential for treating neurodegenerative diseases, stroke, and traumatic brain and spinal cord injuries.
References
- 1. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds to anaplastic lymphoma kinase (ALK) and acts as a growth factor for different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of heparin-binding, neurite outgrowth and antigenic regions in this compound molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in repair of the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a heparin-binding growth factor, is expressed in neural precursor cells and promotes their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell type-dependent Erk-Akt pathway crosstalk regulates the proliferation of fetal neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a heparin-binding growth/differentiation factor, exhibits nerve cell adhesion and guidance activity for neurite outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Neuronal Effects of this compound on Embryonic Cerebellar Neurons Examined Using a Defined Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. en.bio-protocol.org [en.bio-protocol.org]
The Role of Midkine in Cancer Progression: A Technical Guide for Researchers
Abstract
Midkine (MDK), a heparin-binding growth factor, is a critical player in embryonic development and tissue repair. In adult tissues, its expression is tightly regulated and typically low. However, a compelling body of evidence demonstrates the significant overexpression of MDK across a wide spectrum of human cancers. This upregulation is not merely an association; MDK actively drives tumor progression by promoting cell proliferation, survival, angiogenesis, metastasis, and resistance to therapy. This technical guide provides an in-depth examination of this compound's role in oncology, detailing its signaling pathways, its utility as a biomarker, current therapeutic strategies targeting it, and the experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
This compound (MDK) is a 13-kDa secreted protein rich in basic amino acids and cysteine, first identified as the product of a retinoic acid-responsive gene.[1] While its expression is largely restricted in healthy adult tissues, it becomes markedly elevated in pathological conditions, most notably in cancer.[2] Overexpression of MDK has been documented in numerous malignancies, including lung, breast, prostate, liver, and brain cancers, where its elevated levels frequently correlate with poor prognosis and advanced disease stages.[2][3] MDK exerts its pleiotropic effects by engaging with a complex of cell surface receptors, thereby activating multiple downstream signaling cascades that are fundamental to the hallmarks of cancer.[4][5] This guide will systematically dissect these mechanisms and their implications for cancer research and therapy.
This compound Signaling Pathways in Oncogenesis
MDK's pro-tumorigenic functions are mediated through its interaction with a variety of cell surface receptors, often forming a receptor complex. Key receptors include Receptor-type Tyrosine Phosphatase zeta (PTPζ), Low-density Lipoprotein Receptor-related Protein 1 (LRP1), Anaplastic Lymphoma Kinase (ALK), and syndecans, as well as integrins and Notch2.[2][3] Binding of MDK to these receptors initiates a cascade of intracellular signaling events that converge on promoting cancer cell growth, survival, and invasion.
The primary signaling pathways activated by MDK in cancer cells are:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and metabolism. MDK activation of this cascade suppresses apoptosis, in part by increasing the expression of anti-apoptotic proteins like Bcl-2, and contributes to resistance against chemotherapeutic agents such as cisplatin.[4][6]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. MDK-induced activation of the Ras-Raf-MEK-ERK cascade promotes uncontrolled cell division, a hallmark of cancer.[4]
-
NF-κB Pathway: MDK can induce the expression of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that governs the expression of genes involved in inflammation, cell survival, and immune responses, thereby supporting the tumor microenvironment.[5]
-
Other Pathways: MDK has also been shown to interact with and activate Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling, particularly STAT3, and the Wnt/β-catenin pathway, further amplifying its oncogenic effects.[4][7]
References
- 1. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Prognostic Biomarker for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 4. Role of this compound in Cancer Drug Resistance: Regulators of Its Expression and Its Molecular Targeting [mdpi.com]
- 5. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical analysis of this compound expression in human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Midkine with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MK), a 13 kDa heparin-binding growth factor, is a critical regulator of a diverse array of cellular processes, including proliferation, survival, migration, and differentiation.[1] Its functions are intricately linked to its dynamic interactions with various components of the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the molecular interactions between this compound and the ECM, the signaling pathways elicited, and the functional consequences, with a focus on quantitative data and detailed experimental methodologies.
This compound's Binding Partners in the Extracellular Matrix
This compound's pleiotropic effects are mediated through its binding to a variety of cell surface receptors and ECM components. These interactions are often characterized by a high affinity and specificity, initiating a cascade of intracellular signaling events. This compound's primary binding partners can be broadly categorized into two groups: proteoglycans and non-proteoglycan receptors.
Proteoglycan Interactions
Proteoglycans, with their sulfated glycosaminoglycan (GAG) chains, are major interactors of this compound. The electrostatic interactions between the basic amino acid clusters on this compound and the negatively charged sulfate (B86663) and carboxyl groups on GAGs are crucial for binding.
-
Syndecans: This family of transmembrane heparan sulfate proteoglycans (Syndecan-1, -2, -3, and -4) serves as a co-receptor for this compound, facilitating its presentation to signaling receptors.[2]
-
Glypicans: Another family of heparan sulfate proteoglycans, such as Glypican-2, has been shown to bind to this compound and is involved in neuronal cell adhesion and neurite outgrowth.[3]
-
Receptor-type Protein Tyrosine Phosphatase ζ (PTPζ): A transmembrane chondroitin (B13769445) sulfate proteoglycan that is a well-established high-affinity receptor for this compound. The chondroitin sulfate chains are essential for this high-affinity binding.[4]
-
Neuroglycan C: A brain-specific chondroitin sulfate proteoglycan that acts as a this compound receptor, particularly in oligodendrocyte precursor-like cells.[3]
-
Versican (PG-M): A large chondroitin sulfate proteoglycan found in the pericellular matrix that can bind to this compound.[3]
Non-Proteoglycan Receptor Interactions
This compound also directly engages with several transmembrane receptors that lack GAG chains, leading to the activation of specific signaling pathways.
-
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): A large endocytic receptor that binds to this compound with high affinity and is involved in its internalization and subsequent signaling, promoting cell survival.[5][6]
-
Integrins: Specifically, α4β1 and α6β1 integrins have been identified as functional receptors for this compound, mediating cell migration and neurite outgrowth.[7][8]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that has been proposed as a high-affinity receptor for this compound, activating downstream signaling pathways like PI3K and MAPK.[1][9]
-
Notch2: A transmembrane receptor involved in developmental processes, which has been shown to be a receptor for this compound, particularly in the context of epithelial-mesenchymal transition.[10]
Quantitative Data on this compound-ECM Interactions
The affinity of this compound for its various binding partners has been quantified using techniques such as Scatchard analysis and surface plasmon resonance. This data is crucial for understanding the specificity and strength of these interactions.
| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference(s) |
| Proteoglycans | |||
| Receptor-type Protein Tyrosine Phosphatase ζ (PTPζ) | 0.56 nM (high affinity), 8.8 nM (low affinity, without CS chains) | Scatchard Analysis | [4][11] |
| Syndecan-4 | 0.30 nM | Surface Plasmon Resonance | [2] |
| Neuroglycan C | 51.8 nM (without CS chains) | Not specified | [2] |
| Non-Proteoglycan Receptors | |||
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | 3.5 nM | Affinity Chromatography | [5][12] |
| Anaplastic Lymphoma Kinase (ALK) | ~170 pM | Cell-based binding assay | [1][2] |
| Unidentified High-Affinity Receptor on G401 cells | 0.07 ± 0.01 nM | Scatchard Analysis | [13] |
Signaling Pathways Activated by this compound-ECM Interactions
The engagement of this compound with its receptors on the cell surface initiates a complex network of intracellular signaling pathways, ultimately leading to changes in gene expression and cellular behavior.
PI3K/Akt and MAPK/ERK Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to this compound's pro-survival and proliferative effects. Activation of receptors like ALK by this compound leads to the recruitment of adaptor proteins and the subsequent activation of these kinase cascades.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. This compound noncanonically suppresses AMPK activation through disrupting the LKB1-STRAD-Mo25 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Growth Factor this compound Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Downstream Targets of Midkine Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream targets and signaling pathways of Midkine (MDK), a heparin-binding growth factor implicated in a wide range of cellular processes, including cell proliferation, survival, migration, and angiogenesis. This document summarizes key quantitative data, details experimental methodologies for critical assays, and provides visual representations of the intricate signaling networks governed by this compound.
Core Signaling Pathways and Downstream Effectors
This compound exerts its pleiotropic effects by binding to a variety of cell surface receptors, including receptor protein tyrosine phosphatase zeta (PTPζ), anaplastic lymphoma kinase (ALK), low-density lipoprotein receptor-related protein 1 (LRP1), and integrins. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the PI3K/AKT, MAPK/ERK, mTOR, NF-κB, and STAT3 pathways. These pathways, in turn, modulate the expression and activity of a host of downstream effector molecules that drive the cellular responses to this compound.
Key Downstream Signaling Pathways:
-
PI3K/AKT Pathway: A central hub for cell survival and proliferation, the PI3K/AKT pathway is consistently activated by this compound signaling. This leads to the phosphorylation and activation of AKT, which in turn regulates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and migration. This compound activates the MAPK/ERK cascade, leading to the phosphorylation of ERK1/2, which then translocates to the nucleus to regulate gene expression.
-
mTOR Pathway: As a downstream effector of the PI3K/AKT pathway, mTOR plays a key role in cell growth, protein synthesis, and metabolism. This compound has been shown to activate mTOR signaling, contributing to its pro-tumorigenic functions.
-
NF-κB Pathway: A critical regulator of inflammation, immunity, and cell survival, the NF-κB pathway is another important target of this compound signaling. This compound can induce the activation of NF-κB, leading to the transcription of genes involved in cell survival and inflammation.
-
STAT3 Pathway: The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to activate STAT3, contributing to its roles in cancer progression.
Key Downstream Effector Molecules:
-
Bcl-2: An anti-apoptotic protein that is frequently upregulated by this compound signaling, contributing to enhanced cell survival[1].
-
Caspase-3: A key executioner caspase in the apoptotic cascade. This compound signaling often leads to the inhibition of caspase-3 activity, thereby preventing programmed cell death[1][2].
-
Cyclin D1: A crucial regulator of cell cycle progression. This compound can induce the expression of Cyclin D1, promoting the transition from G1 to S phase.
-
HES-1: A downstream target of the Notch signaling pathway, which can be activated by this compound. HES-1 is involved in cell differentiation and proliferation.
-
YAP: The transcriptional coactivator YAP is a key effector of the Hippo pathway and is involved in cell proliferation and organ size control. This compound has been shown to regulate YAP activity.
Quantitative Data on this compound Signaling
The following tables summarize quantitative data from various studies on the effects of this compound on its downstream targets and related cellular processes.
| Target Molecule | Cell Type | Treatment | Fold Change in Expression/Activity | Reference |
| Bcl-2 | Chronic Lymphocytic Leukemia (CLL) cells | This compound stimulation | ~1.5 - 2.5 fold increase | [3] |
| Caspase-3 Activity | HepG2 (hepatocellular carcinoma) | This compound pretreatment before TRAIL/ActD | Down-regulated | [2] |
| p-Akt | Glioblastoma cell lines (U251-MG, A172) | This compound overexpression | Increased | [4] |
| p-ERK | Glioblastoma cell lines (U251-MG, A172) | This compound overexpression | Increased | [4] |
| MDK mRNA | Thyroid cancer cells (TPC-1, K1) | shMDK transfection | Significantly decreased (P < 0.001) | [5] |
| Cellular Process | Cell Type/Model | Treatment | Quantitative Effect | Reference |
| Cell Proliferation | Wilms' tumor cells (G401) | This compound | Dose-dependent increase | [6] |
| Small Cell Lung Cancer cells (SBC3, MS1L) | This compound overexpression | Increased proliferation | [2] | |
| Cell Migration | Thyroid cancer cells (TPC-1, K1) | MDK knockdown | Significantly suppressed (P < 0.001) | [5] |
| Endothelial cells (HUVEC) | MDK secreted from NSCLC cells | Significantly increased | [3] | |
| Angiogenesis (Tube Formation) | Human Microvascular Endothelial Cells (HMVEC) | This compound + VEGF-A | Abrogated VEGF-A-induced proliferation | [7] |
| Chick Chorioallantoic Membrane (CAM) Assay | This compound | Increased neovascularization | [8] | |
| Apoptosis | HepG2 cells | This compound pretreatment before TRAIL/ActD | Suppression of apoptosis | [2] |
| Tumor Growth in vivo | Small Cell Lung Cancer xenograft | shMDK | Reduced tumor volume | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound signaling.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
Objective: To detect the activation of the PI3K/AKT pathway by measuring the levels of phosphorylated Akt at Ser473.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody
-
Primary Antibody: Rabbit or Mouse anti-Akt (total Akt) antibody (for loading control)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane of the p-Akt antibodies.
-
Re-probe the membrane with an antibody against total Akt to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR) for HES1
Objective: To quantify the change in mRNA expression of the Notch signaling target gene, HES1, in response to this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for HES1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or control vehicle.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for HES1 or the housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HES1 and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of HES1 using the ΔΔCt method, normalizing to the housekeeping gene and the control condition.
-
NF-κB Reporter Assay
Objective: To measure the activation of the NF-κB signaling pathway by this compound using a luciferase reporter construct.
Materials:
-
Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound or a positive control (e.g., TNF-α).
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the reporter assay kit protocol.
-
Measure the firefly luciferase activity (representing NF-κB activity) in a luminometer.
-
Measure the Renilla luciferase activity (for normalization of transfection efficiency and cell number).
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold induction of NF-κB activity in this compound-treated cells compared to untreated control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the major this compound signaling pathways and a general experimental workflow for identifying downstream targets.
Caption: Overview of major this compound signaling pathways.
Caption: Experimental workflow for identifying this compound's downstream targets.
Caption: this compound-LRP1-Nucleolin signaling in chondrocyte proliferation.[9]
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. This compound Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes glioblastoma progression via PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes thyroid cancer cell migration and invasion by activating the phosphatidylinositol 3 kinase/protein kinase B/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of this compound Suppresses Prostate Cancer CD133+ Stem Cell Growth and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Antisense oligonucleotide targeting this compound suppresses in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes articular chondrocyte proliferation through the MK-LRP1-nucleolin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological functions of midkine in adults
An In-depth Technical Guide to the Physiological Functions of Midkine in Adults
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MDK), a 13 kDa heparin-binding growth factor, is a pleiotropic cytokine that plays critical roles in various physiological and pathological processes.[1][2] While its expression is highly restricted in healthy adult tissues, it is significantly upregulated in response to injury, inflammation, and oncogenesis.[3][4] In adults, MDK is a key mediator of tissue repair, inflammation, angiogenesis, and neuroprotection.[1][5][6] It exerts its diverse functions by interacting with a complex of cell surface receptors, including receptor protein tyrosine phosphatase zeta (PTPζ), low-density lipoprotein receptor-related protein 1 (LRP1), and anaplastic lymphoma kinase (ALK), thereby activating downstream signaling cascades like the PI3K/AKT and MAPK pathways.[7][8] This guide provides a comprehensive overview of the physiological functions of MDK in adults, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways.
Core Physiological Functions of this compound in Adults
In adult organisms, this compound expression is generally low but is rapidly induced in response to pathological stimuli, where it orchestrates complex biological responses.[4][6]
Tissue Repair and Regeneration
MDK is a pivotal molecule in the repair and regeneration of various tissues following injury.[7] Its expression is induced in damaged tissues, including the heart, brain, kidney, and liver, where it contributes to the healing process.[1][7][9]
-
Cardioprotection: In the heart, MDK plays a protective role against ischemia/reperfusion injury by reducing apoptosis of cardiac myocytes.[1]
-
Neuroprotection: Following cerebral infarction or spinal cord injury, MDK is induced in astrocytes and helps to ameliorate neuronal death.[2] Administration of MDK has been shown to reduce ischemic brain injury.[7]
-
Renal and Hepatic Repair: In the kidney, MDK's role is complex; it can exacerbate ischemic injury by recruiting inflammatory leukocytes, but it is also involved in the repair process.[7] In the liver, MDK deficiency leads to decreased regeneration after partial hepatectomy.[9]
-
General Mechanism: Across tissues, MDK promotes tissue repair by enhancing cell survival, promoting the migration of reparative cells, and stimulating angiogenesis.[7][10]
Inflammation and Immunity
MDK is a significant pro-inflammatory cytokine.[4] It contributes to both acute and chronic inflammatory processes by modulating immune cell behavior.[11]
-
Leukocyte Recruitment: MDK acts as a chemoattractant for neutrophils and macrophages, promoting their migration to sites of inflammation.[1][7] This is a key mechanism in its contribution to inflammatory diseases like rheumatoid arthritis and nephritis.[7][11]
-
Cytokine Induction: It stimulates the expression of other pro-inflammatory cytokines and chemokines, such as IL-8, MCP-1, and MIP-2, amplifying the inflammatory cascade.[12]
-
Immune Regulation: MDK influences adaptive immunity by suppressing the expansion of regulatory T-cells (Tregs) and enhancing the survival of B cells.[7][11][12] Its role has been implicated in the pathogenesis of autoimmune diseases like multiple sclerosis and systemic lupus erythematosus.[4]
Angiogenesis
MDK is a potent pro-angiogenic factor, particularly under hypoxic or ischemic conditions.[5][13]
-
Hypoxia-Induced Expression: Hypoxia induces MDK expression in various cells, including endothelial cells, which then release soluble MDK to promote neovascularization.[5]
-
Endothelial Cell Proliferation: MDK directly and indirectly promotes the proliferation and migration of endothelial cells, a critical step in the formation of new blood vessels.[5][14] It can also act on smooth muscle cells to indirectly stimulate endothelial cell growth.[1]
-
Ischemic Tissue Revascularization: In models of hind limb ischemia, MDK-deficient mice show a severely impaired angiogenic response, highlighting its crucial role in revascularizing ischemic tissue.[5]
Neuroprotection and Adult Neurogenesis
While highly expressed in the developing nervous system, MDK continues to play important roles in the adult brain, particularly in response to injury.[6][15]
-
Neurotrophic and Survival Factor: MDK promotes the survival of cultured neurons by inhibiting caspase-dependent apoptosis through the activation of PI3K and MAPK pathways.[1]
-
Post-Injury Response: Adult this compound knockout mice exhibit significant deficits in neuroprotection and regeneration following drug-induced neurotoxicity or physical injury.[6]
-
Hippocampal Development and Function: MDK-deficient mice show delayed postnatal development of the hippocampus and exhibit deficits in working memory and increased anxiety in adulthood.[16][17]
This compound Receptors and Signaling Pathways
MDK's pleiotropic effects are mediated by its interaction with a variety of cell surface receptors, often forming a receptor complex to initiate intracellular signaling.[2][7] The most established receptor is a complex of a proteoglycan and a transmembrane protein.[1]
Key Receptors:
-
Receptor Protein Tyrosine Phosphatase Zeta (PTPζ): A transmembrane chondroitin (B13769445) sulfate (B86663) proteoglycan that is a well-established MDK receptor. The chondroitin sulfate chains are crucial for high-affinity binding.[7][18]
-
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): A large endocytic receptor that binds MDK with high affinity and is involved in MDK-mediated neuronal survival.[2][8]
-
Integrins: MDK binds to α4β1 and α6β1 integrins, which mediate MDK-induced cell migration.[2]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that can be activated by MDK, leading to the stimulation of PI3K and MAPK pathways.[7][14]
-
Syndecans and Glypicans: Heparan sulfate proteoglycans that act as co-receptors, concentrating MDK on the cell surface and presenting it to signaling receptors.[2][11]
Downstream Signaling: Upon receptor binding, MDK activates several key intracellular signaling pathways that regulate cell fate.
-
PI3K/AKT Pathway: Crucial for cell survival and anti-apoptotic signals.[8][19] MDK inhibits apoptosis by activating this pathway, which in turn can inhibit pro-apoptotic proteins like caspase-3.[1][20]
-
MAPK (ERK) Pathway: Involved in cell proliferation, migration, and differentiation.[8][19]
-
JAK/STAT Pathway: MDK can activate JAK1 and JAK2, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[8][21]
Caption: Core this compound signaling pathways leading to diverse cellular responses.
Quantitative Data Summary
Quantitative analysis has been essential for understanding the molecular interactions and biological potency of this compound.
Table 1: this compound Receptor Binding Affinities
| Receptor/Component | Dissociation Constant (Kd) | Cell/System Context | Reference(s) |
| PTPζ (with Chondroitin Sulfate) | 0.58 nM | [7][18] | |
| PTPζ (w/o Chondroitin Sulfate) | 8.8 nM | [7][18] | |
| LRP1 | 3.5 nM | Embryonic Mouse Brain | [2][8] |
| Neuroglycan C (w/o CS) | 51.8 nM | Oligodendroglial Precursor Cells | [7] |
| High-Affinity Receptor Complex | 0.07 ± 0.01 nM | G401 Tumor Cells | [21] |
Table 2: Quantified Biological Effects of this compound
| Biological Effect | Experimental Model | MDK Effect (vs. Control) | Reference(s) |
| Endothelial Cell MDK Release | Hypoxic HUVECs | 301 ± 81 pg/ml (vs. 158 ± 45 pg/ml in normoxia) | [5] |
| Neovascularization | Chorioallantoic Membrane (CAM) Assay | 1,074 ± 54 branching points (vs. 211 ± 70) | [5] |
| Angiogenesis | Murine Hind Limb Ischemia | 169 ± 34 proliferating cells/field (vs. 45 ± 30 in MDK-deficient) | [5] |
| Cell Proliferation | NIH3T3 Fibroblasts | Dose-dependent increase in proliferation (50-5000 ng/ml) | [22] |
Key Experimental Protocols
The physiological functions of this compound have been elucidated through a variety of in vitro and in vivo experimental models.
In Vivo Murine Hind Limb Ischemia Model
This model is critical for studying MDK's role in angiogenesis in response to ischemia.
Protocol Outline:
-
Animal Model: Wild-type and MDK-deficient mice are used for comparative analysis.
-
Surgical Procedure: Mice are anesthetized. The femoral artery on one hind limb is ligated at two points (proximal and distal) and the segment between the ligations is excised. The contralateral limb serves as a non-ischemic control.
-
Post-Operative Analysis: At various time points (e.g., 7-14 days) post-surgery, mice are euthanized.
-
Tissue Harvesting: The ischemic and non-ischemic gastrocnemius muscles are harvested.
-
Immunohistochemistry: Muscle tissue sections are stained with antibodies against endothelial cell markers (e.g., CD31) and proliferation markers (e.g., Ki-67) to quantify the number of proliferating endothelial cells in newly forming capillaries.
-
Quantification: The number of double-positive cells per visual field is counted under a microscope to determine the angiogenic response.
References
- 1. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Expression of this compound in normal human skin, dermatitis and neoplasms: association with differentiation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of this compound in autoimmune and autoinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound-a functions as a universal regulator of proliferation during epimorphic regeneration in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic potential of this compound in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in repair of the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Disruption of the this compound gene (Mdk) resulted in altered expression of a calcium binding protein in the hippocampus of infant mice and their abnormal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. This compound induces tumor cell proliferation and binds to a high affinity signaling receptor associated with JAK tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Midkine Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MK) is a heparin-binding growth factor involved in a multitude of cellular processes including cell growth, differentiation, migration, and survival.[1][2] Its association with various physiological and pathological conditions, particularly in cancer and inflammation, has made it a significant target for therapeutic research and drug development.[3][4][5] The production of bioactive recombinant this compound in scalable systems like Escherichia coli is crucial for advancing these studies.
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of recombinant human this compound (rhMK) in E. coli.
Overview of Recombinant this compound Production in E. coli
The expression of human this compound in E. coli typically results in the formation of insoluble inclusion bodies.[1][2] This necessitates a multi-step process involving cell lysis, inclusion body solubilization, protein refolding, and subsequent purification to obtain a biologically active protein.
Key steps include:
-
Expression: Induction of rhMK expression in a suitable E. coli strain, commonly BL21(DE3), using an expression vector like pET30a.[1][6]
-
Inclusion Body Isolation: Lysis of bacterial cells and recovery of insoluble this compound.
-
Solubilization and Refolding: Denaturation of the protein from inclusion bodies followed by a refolding process to achieve its native conformation.
-
Purification: Chromatographic purification of the refolded rhMK to achieve high purity.
-
Characterization and Bioactivity Assay: Verification of the purified protein's identity, purity, and biological function.
This compound Signaling Pathways
This compound exerts its biological effects by interacting with a variety of cell surface receptors, which in turn activates several downstream signaling cascades. Understanding these pathways is critical for elucidating its role in disease and for the development of targeted therapies. The diagram below illustrates the key signaling pathways initiated by this compound.
References
- 1. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant expression and purification of heparin binding proteins: this compound and pleiotrophin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. Prokaryotic Expression, Refolding and Purification of High-Purity Mouse this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification Protocol for Recombinant Midkine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of recombinant human midkine (rhMK). This compound is a heparin-binding growth factor involved in a multitude of cellular processes including cell growth, differentiation, survival, and migration.[1][2][3] Its association with various physiological and pathological conditions, such as cancer and inflammatory diseases, makes it a significant target for research and therapeutic development.[4][5] The following protocols are designed to yield high-purity, biologically active recombinant this compound suitable for a range of downstream applications.
Data Presentation
Table 1: Summary of a Typical Purification Protocol for Recombinant Human this compound from E. coli
| Purification Step | Total Protein (mg) | Total rhMK (mg) | rhMK Purity (%) | Protein Yield (%) |
| Cell Lysate | 400.0 | 243.6 | 60.9 | 100.0 |
| Denaturation | 118.5 | 101.3 | 85.5 | 41.6 |
| Renaturation | 74.4 | 67.2 | 90.3 | 27.6 |
| S-Sepharose Ion-Exchange | 1.8 | >1.76 | >98 | ~0.7 |
Data adapted from a study expressing rhMK in E. coli.[1]
Table 2: Characterization of Purified Recombinant Human this compound
| Parameter | Specification | Method |
| Purity | >98% | SDS-PAGE, RP-HPLC[1] |
| Endotoxin Level | < 0.3 EU/µg | LAL method[1][6] |
| Molecular Mass | ~13.3 kDa | SDS-PAGE |
| Biological Activity | Proliferation of NIH3T3 cells, Neurite outgrowth of embryonic cortical neurons | Cell-based assays[1] |
Experimental Protocols
The following protocols describe the expression of recombinant human this compound in E. coli as inclusion bodies, followed by solubilization, refolding, and purification.
Expression of Recombinant Human this compound in E. coli
This protocol is based on the expression of non-tagged rhMK in E. coli BL21 (DE3).[1]
Materials:
-
pET30a-rhMK expression vector
-
E. coli BL21 (DE3) competent cells
-
Luria-Bertani (LB) medium
-
Kanamycin (B1662678) (100 µg/ml)
-
Isopropyl-β-D-thiogalactopyranoside (IPTG) (1 mM)
Procedure:
-
Transform the pET30a-rhMK plasmid into E. coli BL21 (DE3) competent cells.
-
Plate the transformed cells on LB agar (B569324) plates containing 100 µg/ml kanamycin and incubate at 37°C overnight.[1]
-
Inoculate a single colony into 50 ml of LB medium with 100 µg/ml kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4-6 hours at 37°C.[1]
-
Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
Inclusion Body Isolation and Solubilization
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl)
-
Wash Buffer (2 M Urea, 50 mM Tris-HCl, pH 8.0, 1% Triton X-100, 500 mM NaCl)
-
Solubilization Buffer (8 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM DTT)
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and sonicate on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies twice with Wash Buffer, with a centrifugation step at 15,000 x g for 20 minutes at 4°C after each wash.
-
Solubilize the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation for 2-4 hours at room temperature.[1]
-
Clarify the solubilized protein by centrifugation at 18,000 x g for 30 minutes at 4°C.
Protein Refolding
Materials:
-
Refolding Buffer (20 mM Na2HPO4, 1 mM EDTA, pH 7.4)[1]
-
Dilution Buffer (20 mM Na2HPO4, 1 mM EDTA, pH 8.0)[1]
Procedure:
-
Perform refolding by rapid dilution. Add the solubilized protein solution drop-wise into a 10-fold volume of vigorously stirred Refolding Buffer.[1]
-
After complete addition, add an equal volume of Dilution Buffer to the refolding mixture to achieve a final pH of 8.0.[1]
-
Incubate the refolding solution at 4°C for 24 hours with gentle stirring.[1]
-
Centrifuge the refolded protein solution at 18,000 x g for 30 minutes at 4°C to remove any aggregated protein.[1]
Purification by Ion-Exchange Chromatography
This compound is a basic protein with a high pI, making cation exchange chromatography an effective purification method.[1]
Materials:
-
S-Sepharose column
-
Buffer A (20 mM Na2HPO4, 1 mM EDTA, pH 8.0)[1]
-
Buffer B (20 mM Na2HPO4, 1 mM EDTA, 1 M NaCl, pH 8.0)
Procedure:
-
Equilibrate the S-Sepharose column with Buffer A.
-
Load the supernatant containing the refolded rhMK onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with a linear gradient of 0-100% Buffer B.
-
Collect fractions and analyze for the presence of rhMK by SDS-PAGE.
-
Pool the fractions containing pure rhMK and dialyze against a suitable storage buffer (e.g., PBS).
-
Sterile filter the purified protein and store at -80°C.[1]
Visualization of this compound Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound exerts its biological functions by binding to a variety of cell surface receptors, including receptor-type protein tyrosine phosphatase zeta (PTPζ), anaplastic lymphoma kinase (ALK), low-density lipoprotein receptor-related proteins (LRPs), and integrins.[4][7][8] This binding triggers several downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[4][7][8]
Caption: this compound signaling pathways.
Experimental Workflow for Recombinant this compound Purification
The purification of recombinant this compound from E. coli involves a series of steps starting from the expression in a bacterial host, followed by isolation and refolding of the protein from inclusion bodies, and finally, purification using chromatographic techniques.
Caption: Recombinant this compound purification workflow.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The role of this compound in health and disease [frontiersin.org]
Application Notes and Protocols for Midkine (MK) ELISA Kit in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantification of Midkine (MK) in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
This compound (MK), also known as neurite growth-promoting factor 2 (NEGF2), is a heparin-binding growth factor involved in various biological processes, including cell proliferation, migration, and angiogenesis. Its expression is elevated in several pathological conditions, making it a protein of interest in drug development and disease research. This document outlines the principles of a typical this compound ELISA, provides detailed protocols for serum sample analysis, and presents performance characteristics of commercially available kits.
Principle of the Assay
The this compound ELISA kit is a solid-phase sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for this compound.[1] During the first incubation, this compound present in the standards and samples binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for this compound is added, which binds to the captured this compound, forming a "sandwich".[1] Following another wash step, a substrate solution is added, and the color development is proportional to the amount of bound this compound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[1]
This compound Signaling Pathway
This compound exerts its biological functions by binding to a receptor complex on the cell surface, which can include Low-Density Lipoprotein Receptor-related Protein (LRP), anaplastic lymphoma kinase (ALK), and protein tyrosine phosphatase ζ (PTPζ). This interaction triggers several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.
This compound signaling cascade.
Data Presentation
Table 1: Comparison of Performance Characteristics of Commercial this compound ELISA Kits
| Feature | Kit A | Kit B | Kit C | Kit D |
| Detection Range | 31.25 - 2000 pg/mL[2] | 32 - 2000 pg/mL[3] | 78.1 - 5,000 pg/mL | 6 - 96 pg/mL |
| Sensitivity | 7.8 pg/mL[2] | < 10 pg/mL | 14.4 pg/mL | 0.5 pg/mL |
| Sample Type | Serum, Plasma, Tissue Homogenates[2] | Serum, Plasma, Lysates[3] | Serum, Plasma, Cell Culture Supernates | Serum, Cell Culture Supernates |
| Assay Time | 1 - 5 hours[2] | 4.5 hours[3] | 1.5 hours | Not Specified |
| Intra-Assay CV% | < 8%[2] | Not Specified | < 10%[4] | < 9% |
| Inter-Assay CV% | < 10%[2] | Not Specified | < 12%[4] | < 11% |
Table 2: Representative Standard Curve Data
This table provides an example of a typical standard curve. Actual results may vary.
| Concentration (pg/mL) | Optical Density (450 nm) |
| 2000 | 2.45 |
| 1000 | 1.68 |
| 500 | 0.95 |
| 250 | 0.52 |
| 125 | 0.28 |
| 62.5 | 0.15 |
| 31.25 | 0.08 |
| 0 | 0.02 |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (96-well plate, standards, detection antibody, etc.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Wash buffer (typically provided with the kit)
-
Stop solution (typically provided with the kit)
-
Serum samples
Serum Sample Collection and Preparation
-
Collect whole blood using a serum separator tube.
-
Allow the blood to clot for two hours at room temperature or overnight at 4°C.[1]
-
Centrifuge for 20 minutes at approximately 1,000 x g.[1]
-
Carefully aspirate the serum and transfer it to a clean tube.
-
Assay the freshly prepared serum immediately or store it in aliquots at -20°C or -80°C for later use.[1] Avoid repeated freeze-thaw cycles.[1]
-
It is recommended to dilute serum samples at least 1:2 with the provided sample diluent before testing.[5] The optimal dilution factor should be determined experimentally.
ELISA Assay Workflow
The following diagram outlines the major steps of the this compound ELISA protocol.
This compound ELISA experimental workflow.
Detailed Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare the wash buffer and standards as instructed in the kit manual. A serial dilution of the standard is typically performed to generate a standard curve.[5]
-
Sample Addition : Add 100 µL of each standard, blank, and diluted serum sample to the appropriate wells in duplicate.[6]
-
Incubation : Cover the plate and incubate for 1-2 hours at 37°C or room temperature, as specified by the kit manufacturer.
-
Washing : Aspirate the liquid from each well and wash each well 3-5 times with ~300 µL of wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition : Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Second Incubation : Cover the plate and incubate for 1 hour at 37°C or room temperature.
-
Second Washing : Repeat the washing step as described in step 4.
-
Substrate Addition : Add 90-100 µL of TMB substrate solution to each well.[4]
-
Color Development : Incubate the plate for 15-30 minutes at 37°C or room temperature, protected from light.[4] A blue color will develop in the wells containing this compound.
-
Stopping the Reaction : Add 50 µL of stop solution to each well.[4] The color will change from blue to yellow.
-
Absorbance Reading : Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[1] It is recommended to read the plate within 5 minutes of adding the stop solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the mean OD of the blank from the mean OD of all other wells.
-
Plot the mean OD for the standards on the y-axis against the concentration on the x-axis and draw a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the serum samples.
-
Multiply the determined concentration by the sample dilution factor to obtain the final this compound concentration in the original serum sample.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. biocompare.com [biocompare.com]
- 4. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 5. Frontiers | Physiology of this compound and Its Potential Pathophysiological Role in COVID-19 [frontiersin.org]
- 6. MDK ELISA kit [antibodies-online.com]
Application Notes: Immunohistochemical Staining of Midkine in Tissue
References
- 1. frontiersin.org [frontiersin.org]
- 2. Measuring this compound: the utility of this compound as a biomarker in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis of this compound expression in human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical and quantitative competitive PCR analyses of this compound and pleiotrophin expression in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of this compound and its clinical significance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of immunohistochemical and PCR analysis of this compound expression in breast cancer types and serum this compound level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes: Detection of Midkine via Western Blot
Introduction
Midkine (MDK), also known as Neurite Growth-Promoting Factor 2 (NEGF2), is a heparin-binding growth factor involved in numerous cellular processes, including cell proliferation, migration, and survival.[1] Its expression is tightly regulated during development and is often upregulated in various cancers and inflammatory conditions, making it a protein of significant interest for researchers in oncology and drug development.[2][3][4] Western blotting is a fundamental technique used to detect and quantify this compound in biological samples. Given that this compound is a secreted protein, protocols must be optimized for its detection in both cell lysates and conditioned culture media.[5][6] This document provides a comprehensive protocol for the detection of human this compound using Western blot analysis.
This compound Signaling Pathway
This compound exerts its pleiotropic effects by interacting with a multi-molecular receptor complex on the cell surface.[7] Key receptors include anaplastic lymphoma kinase (ALK), protein tyrosine phosphatase zeta (PTPζ), and low-density lipoprotein receptor-related proteins (LRPs).[2][7] Activation of these receptors initiates several downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for promoting cell growth, proliferation, and survival.[4]
Caption: this compound signaling network overview.
Quantitative Data Summary
Successful detection of this compound is dependent on optimized experimental parameters. The following tables summarize key quantitative data for antibodies and protein characteristics.
Table 1: Recommended Primary Antibodies for Human this compound Detection
| Antibody | Catalog No. | Host/Isotype | Type | Recommended Dilution (WB) |
|---|---|---|---|---|
| Anti-Midkine | AF-258-PB | Goat IgG | Polyclonal | 2 µg/mL[8] |
| Anti-Midkine | 600-110ABBOMAX | Rabbit IgG | Polyclonal | 0.1-1 µg/mL[9] |
| Anti-Midkine [EP1143Y] | ab52637 | Rabbit IgG | Monoclonal | 1/200 - 1/500[10][11] |
| Anti-Midkine (C1) | MAA631Hu21 | Mouse IgG1 | Monoclonal | 0.01-2 µg/mL[12] |
| Anti-Midkine | NBP2-66948 | Not specified | Not specified | 1/500[6] |
Table 2: this compound Protein Characteristics
| Characteristic | Description | Source |
|---|---|---|
| Predicted Molecular Weight | ~13.3-13.4 kDa | [13] |
| Apparent Molecular Weight (SDS-PAGE) | Can migrate at ~16 kDa, 17 kDa, 18 kDa, or 26 kDa under reducing conditions. | [3][8][10] |
| UniProt Accession # | P21741 | [10] |
| Form | Nonglycosylated polypeptide with five intrachain disulfide bonds. | |
Table 3: Recommended Western Blot Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Sample Type | Cell Lysate, Conditioned Culture Media | [5][8] |
| Protein Load per Lane | 10-50 µg (typically ~30 µg) | [5][14] |
| Gel Type | 10-20% gradient or 15% polyacrylamide gel | [5][15] |
| Membrane Type | Nitrocellulose or PVDF | [5][15] |
| Blocking Buffer | 5% non-fat milk in TBST | [10][15] |
| Primary Antibody Incubation | Overnight at 4°C | [10][15] |
| Secondary Antibody | HRP-conjugated anti-Goat, anti-Rabbit, or anti-Mouse IgG | [8][10] |
| Detection Method | Enhanced Chemiluminescence (ECL) |[15] |
Experimental Workflow
The workflow for this compound Western blotting involves sample preparation, protein separation by electrophoresis, transfer to a membrane, and immunodetection.
Caption: Standard workflow for this compound Western blot.
Detailed Experimental Protocol
This protocol is designed for the detection of human this compound. Optimization may be required depending on the specific cell line or sample type.
A. Sample Preparation
1. For Adherent Cell Lysates:
-
Place the cell culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors (1 mL per 10⁷ cells).
-
Scrape the cells using a cold plastic cell scraper and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (lysate) to a new pre-cooled tube.
2. For Secreted this compound in Conditioned Media: this compound is a secreted protein, therefore it can be detected in the cell culture supernatant.[5]
-
Grow cells to ~80% confluency, wash with PBS, and replace with serum-free or reduced-serum media for ~18-24 hours.[11]
-
Collect the conditioned media and centrifuge at 500 x g for 10 minutes to remove cells, followed by a second centrifugation at 4500 x g for 10 minutes to remove smaller debris.[11]
-
Concentrate the cleared supernatant using centrifugal filter units (e.g., Amicon Ultra with a 10 kDa cutoff) to a final volume of ~200 µL.[5][6] This step is critical for enriching the low-abundance secreted protein.
3. Protein Quantification:
-
Determine the protein concentration of the cell lysate or concentrated media using a Bradford or BCA protein assay.[5][11]
-
Calculate the volume of lysate needed for 10-50 µg of total protein.
-
Prepare samples for loading by adding an equal volume of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature and reduce the proteins.
B. SDS-PAGE and Membrane Transfer
-
Load 10-50 µg of each protein sample into the wells of a 10-20% polyacrylamide gradient gel.[5][11] Include a pre-stained protein ladder.
-
Perform electrophoresis at 120 V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is typically run at 400 mA for 60-90 minutes at 4°C.[15]
-
After transfer, confirm protein transfer efficiency by staining the membrane with Ponceau S solution.[5] This stain is reversible and allows visualization of total protein loading in each lane.
C. Immunodetection
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (see Table 1 for recommended dilutions) in 5% milk/TBST overnight at 4°C with gentle agitation.[10][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to manufacturer's instructions, e.g., 1:2000 to 1:20000) in 5% milk/TBST for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[15]
D. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[15]
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[15]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the resulting bands. A specific band for this compound should appear at its expected molecular weight (typically 16-18 kDa).[3][10] The use of knockout cell line lysates as a negative control is highly recommended to confirm antibody specificity.[8][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant Human this compound Protein, 10247-HNAB | Sino Biological [sinobiological.com]
- 4. mdpi.com [mdpi.com]
- 5. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound Polyclonal Antibody (600-110ABBOMAX) [thermofisher.com]
- 10. Anti-Midkine antibody [EP1143Y] (ab52637) | Abcam [abcam.com]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Human this compound (MK) Recombinant Protein (450-16-20UG) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating Midkine (Mdk) Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Midkine (MDK) is a secreted, heparin-binding growth factor involved in a multitude of biological processes, including cell growth, migration, survival, and differentiation.[1][2][3] It plays a significant role during embryonic development and is re-expressed in adults during tissue repair and in various pathological conditions, including cancer and inflammatory diseases.[2][4][5] The generation of this compound knockout (Mdk-/-) mouse models is a critical tool for elucidating its physiological functions and its role in disease pathogenesis, thereby providing a valuable platform for therapeutic target validation. These application notes provide a summary of the phenotypes observed in Mdk knockout mice and detailed protocols for their generation.
Phenotypic Summary of this compound Knockout Mice
Homozygous Mdk knockout mice are viable and reproduce normally, presenting no major developmental abnormalities.[1][6] This is often attributed to functional redundancy from the other member of its family, pleiotrophin (B1180697) (Ptn), as Mdk/Ptn double knockout mice exhibit more severe phenotypes, including early embryonic death and infertility in viable females.[3][7] Below is a summary of key phenotypes observed in single and double knockout models.
Table 1: Comparison of Phenotypes in Mdk-/- and Mdk-/- Ptn-/- Mice
| Phenotype Category | Mdk-/- (Single Knockout) | Mdk-/- Ptn-/- (Double Knockout) |
| Viability & Growth | Viable, fertile, and reproduce normally with no gross abnormalities.[1][6][7] | Born at one-third the expected Mendelian frequency.[3][8] Suffer from severe postnatal growth retardation.[8] |
| Nervous System | Delayed postnatal development of the hippocampus.[1][6] Deficits in working memory and increased anxiety at 4 weeks of age.[1][6] | Most die before a detailed assessment of neural abnormalities is possible.[7] |
| Auditory System | Exhibit low to moderate auditory deficits.[1] | Show a significant deficit in auditory response.[1] |
| Fertility | Normal fertility.[1] | Most females are infertile.[1][3] |
| Tissue Repair | Exhibit more severe heart damage after ischemia compared to wild-type.[2] | Not extensively studied due to high mortality. |
This compound Signaling Pathways
This compound exerts its pleiotropic effects by interacting with a complex of cell-surface receptors, including receptor-type tyrosine phosphatase zeta (PTPζ), low-density lipoprotein receptor-related proteins (LRPs), anaplastic lymphoma kinase (ALK), and integrins.[2][5][9] These interactions trigger several downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[9][10]
References
- 1. uniprot.org [uniprot.org]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Disruption of the this compound gene (Mdk) resulted in altered expression of a calcium binding protein in the hippocampus of infant mice and their abnormal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Midkine (MDK) siRNA Design and Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midkine (MDK) is a heparin-binding growth factor that plays a significant role in various biological processes, including cell growth, survival, migration, and angiogenesis.[1][2][3][4] Its expression is typically low in adult tissues but becomes upregulated during development, tissue repair, and in various pathological conditions, including a wide range of cancers.[1][3][5][6] Overexpression of MDK has been documented in numerous malignancies, such as esophageal, gastric, pancreatic, lung, breast, and prostate cancers, where it is often associated with poor prognosis and resistance to chemotherapy.[1][5][7]
MDK exerts its effects by interacting with a variety of cell surface receptors, including receptor protein tyrosine phosphatase ζ (PTPζ), anaplastic lymphoma kinase (ALK), and low-density lipoprotein receptor-related proteins (LRPs).[5][6][8] These interactions trigger downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell proliferation and inhibiting apoptosis.[5][6][8] Given its pivotal role in tumor progression and drug resistance, MDK has emerged as a promising therapeutic target.[1][5][9]
Small interfering RNA (siRNA) offers a potent and specific method for silencing gene expression at the post-transcriptional level.[10] By designing siRNA molecules that target MDK mRNA, it is possible to inhibit its translation into protein, thereby blocking its oncogenic functions. This has been shown to suppress tumor growth and enhance the efficacy of conventional chemotherapeutic agents.[1][9][11] These application notes provide a detailed guide for the design of effective MDK-targeting siRNAs and a comprehensive protocol for their transfection into cancer cell lines.
This compound Signaling Pathway
This compound activates several key signaling pathways that drive cancer progression. Upon binding to its receptors, MDK initiates downstream signaling, primarily through the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and resistance to apoptosis.[5][6][8]
Section 1: this compound siRNA Design
General Design Guidelines
-
Target Sequence Selection :
-
Target sequences are typically 19-23 nucleotides in length.
-
Select a target region in the mRNA that is accessible and less likely to be hindered by secondary structures or protein binding.
-
-
Sequence Composition :
-
Specificity :
Validated this compound siRNA Target Sequences
Several siRNA sequences targeting human this compound have been validated in published research. Using pre-validated sequences can save significant time and resources.
| Target Sequence ID | Sequence (Sense Strand 5'-3') | Species | Reference |
| MDK-siRNA-1 | AGAAAGAUAAGGUGAAGAAGG | Human | [15] |
| MDK-siRNA-2 | GGUGCAGGGUGCCCUGCAACU | Human | [15] |
| MDK-siRNA-3 | CGACUGCAAGUACAAGUUUGA | Human | [15] |
| MDK-siRNA-4 | GCAAGUACAAGUUUGAGAACU | Human | [15] |
Note: These are target sequences. For ordering, you will need to specify the sense and antisense strands. The antisense strand will be complementary to the sense strand with a UU or dTdT overhang at the 3' end.
Control siRNAs
-
Negative Control : A non-silencing siRNA (scrambled sequence) with the same nucleotide composition as the target siRNA but lacking significant homology to any gene in the target organism. This control helps identify non-specific effects on gene expression.
-
Positive Control : An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, Cyclophilin B). This is used to optimize transfection conditions and confirm that the experimental setup is effective for gene silencing.
-
Untreated Control : Cells that have not been transfected. This group represents the normal gene expression level.
Section 2: this compound siRNA Transfection Protocol
Experimental Workflow for siRNA Transfection
Materials
-
Target cells (e.g., human gastric cancer BGC823, SGC7901; prostate cancer PC-3)[9][11]
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound-specific siRNA and control siRNAs (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Sterile microcentrifuge tubes and multi-well plates (e.g., 6-well or 24-well)
-
Phosphate-Buffered Saline (PBS)
Protocol (for a single well of a 6-well plate)
Day 1: Cell Seeding
-
One day before transfection, seed cells in a 6-well plate. Plate enough cells (e.g., 2 x 10^5 cells/well) so they reach 60-80% confluency at the time of transfection.[19]
-
Use 2 mL of antibiotic-free complete growth medium per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare Solution A (siRNA) :
-
In a sterile microcentrifuge tube, dilute 20-80 pmol of siRNA (e.g., 1-4 µL of a 20 µM stock) into 100 µL of serum-free medium.[19] Mix gently by pipetting.
-
-
Prepare Solution B (Transfection Reagent) :
-
In a separate sterile microcentrifuge tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium.[19] Mix gently.
-
Note: The optimal ratio of siRNA to transfection reagent should be determined experimentally.
-
-
Form siRNA-Lipid Complexes :
-
Transfect Cells :
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with 2 mL of sterile PBS.[19]
-
Add 800 µL of serum-free medium to the tube containing the siRNA-lipid complexes, bringing the total volume to 1 mL.
-
Add the 1 mL complex-containing medium to the well.
-
Incubate the cells for 5-7 hours at 37°C.[19]
-
-
Post-Transfection :
-
After the initial incubation, add 1 mL of complete growth medium (containing 2x the normal serum concentration, without antibiotics) to each well. Do not remove the transfection mixture.
-
Alternatively, the transfection medium can be replaced with fresh, complete growth medium.[21]
-
Return the plate to the incubator.
-
Day 3-4: Analysis
-
Assay for gene knockdown 24-72 hours post-transfection.
-
mRNA analysis : Harvest cells 24-48 hours post-transfection for qRT-PCR to quantify MDK mRNA levels.[20]
-
Protein analysis : Harvest cells 48-72 hours post-transfection for Western blot to quantify MDK protein levels.[20]
-
Phenotypic analysis : Perform functional assays (e.g., proliferation, apoptosis, migration assays) as required.
-
Optimization Parameters
To achieve optimal knockdown efficiency while minimizing cytotoxicity, the following parameters should be optimized for each cell line.[16][17][22]
| Parameter | Recommended Range | Notes |
| Cell Confluency | 30% - 80% | Optimal confluency depends on the cell type's growth rate.[16][19][20] |
| siRNA Concentration | 10 - 100 nM | Start with a concentration around 25-50 nM. Higher concentrations can lead to off-target effects and toxicity.[20][23] |
| Transfection Reagent Volume | Varies by reagent | Follow the manufacturer's recommendation and optimize the siRNA:reagent ratio. |
| Incubation Time | 4 - 24 hours | The duration of cell exposure to transfection complexes can be adjusted to balance efficiency and viability.[24] |
| Analysis Timepoint | 24 - 72 hours | The peak of mRNA knockdown is typically earlier (24-48h) than protein knockdown (48-72h).[20][21] |
Section 3: Quantitative Data Summary
The following tables summarize quantitative results from studies that have successfully used siRNA to silence this compound.
Table 1: this compound Knockdown Efficiency
| Cell Line | Transfection Method | siRNA Conc. | Timepoint | % MDK mRNA Reduction | % MDK Protein Reduction | Reference |
| PC-3 (Prostate) | Atelocollagen | Not specified | 48h | ~80% | ~95% | [9] |
| BGC823 (Gastric) | Lipofection | 50 nM | 48h | ~75% | ~70% | [11] |
| SGC7901 (Gastric) | Lipofection | 50 nM | 48h | ~70% | ~65% | [11] |
| HepG2 (Liver) | RNAi | Not specified | 48h | Significant | Significant | [25][26] |
| SK-N-SH (Neuroblastoma) | Lipofection | Not specified | 96h | Not specified | Significant | [27] |
Table 2: Functional Effects of this compound Silencing
| Cell Line | Effect Measured | Result of MDK Knockdown | Reference |
| BGC823 / SGC7901 | Cell Proliferation | Significant inhibition | [11] |
| BGC823 / SGC7901 | Apoptosis | Increased caspase-3, 8, 9 activity | [11] |
| PC-3 | Cell Proliferation | Suppression of anchorage-independent growth | [9] |
| PC-3 Xenograft | Tumor Growth | Significant suppression | [9] |
| PC-3 | Angiogenesis | Slight suppression | [9] |
| PCSC (Prostate) | Cell Migration | Strong suppression | [28] |
| SBC5R (Lung Cancer) | Cisplatin Resistance | Attenuated resistance | [29] |
These data demonstrate that siRNA-mediated knockdown of this compound effectively reduces its expression and leads to desirable anti-cancer effects, including decreased proliferation, increased apoptosis, and reduced chemoresistance.
References
- 1. This compound.org [this compound.org]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MDK) growth factor: a key player in cancer progression and a promising therapeutic target. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combinational antitumor effect of siRNA against this compound and paclitaxel on growth of human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. siRNA targeting this compound inhibits gastric cancer cells growth and induces apoptosis involved caspase-3,8,9 activation and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Protocol Online: Rules of siRNA design for RNA interference (RNAi) [protocol-online.org]
- 15. MDK siRNA Lentivector Set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 16. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 17. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. neb.com [neb.com]
- 22. Guidelines for transfection of siRNA [qiagen.com]
- 23. genscript.com [genscript.com]
- 24. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. RNA Interference based this compound Gene Therapy for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RNA Interference based this compound Gene Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of this compound Suppresses Prostate Cancer CD133+ Stem Cell Growth and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Midkine (MDK) Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MDK) is a heparin-binding growth factor that plays a crucial role in a multitude of cellular processes, including cell growth, survival, migration, and differentiation.[1][2] Dysregulation of MDK expression is implicated in the pathogenesis of various diseases, most notably in cancer, where it promotes tumor growth, angiogenesis, and metastasis.[1][3] MDK exerts its effects by interacting with a variety of cell surface receptors, such as protein tyrosine phosphatase ζ (PTPζ), anaplastic lymphoma kinase (ALK), low-density lipoprotein receptor-related protein 1 (LRP1), and integrins.[3][4][5] This interaction triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[3] Given its significant role in disease, MDK represents a promising therapeutic target. The CRISPR/Cas9 gene-editing system offers a powerful tool to precisely inactivate the MDK gene, enabling researchers to investigate its function and explore the therapeutic potential of its inhibition.
These application notes provide a comprehensive guide for the strategic application of CRISPR/Cas9 technology to knock out the MDK gene in mammalian cell lines. The protocols detailed below cover the entire workflow, from experimental design and gRNA selection to the generation and validation of MDK knockout cell lines and subsequent functional analysis.
I. This compound Signaling Pathways
This compound's multifaceted role in cellular signaling is central to its importance as a research and therapeutic target. The following diagram illustrates the key signaling pathways activated by this compound upon binding to its cell surface receptors.
II. CRISPR/Cas9 Gene Editing Workflow for MDK Knockout
The generation of a stable MDK knockout cell line using CRISPR/Cas9 involves a multi-step process, from the design of guide RNAs to the functional characterization of the resulting cell clones. The following diagram outlines the recommended experimental workflow.
III. Experimental Protocols
Protocol 1: Design and Cloning of gRNAs for MDK
-
gRNA Design :
-
Identify the genomic sequence of the human MDK gene from a database such as the NCBI Gene database. The human MDK gene is located on chromosome 11.[6]
-
Use online gRNA design tools (e.g., CHOPCHOP) to identify potential gRNA sequences targeting an early exon (e.g., exon 1 or 2) of the MDK gene.[7][8] Targeting early exons is more likely to result in a loss-of-function mutation.
-
Select at least two gRNAs with high predicted on-target efficiency and low off-target scores.
-
-
Oligonucleotide Synthesis and Annealing :
-
Synthesize complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for cloning into the chosen CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
-
Vector Preparation and Ligation :
-
Digest the CRISPR/Cas9 vector with a restriction enzyme that creates compatible ends for the annealed gRNA inserts (e.g., BbsI for pSpCas9(BB)-2A-GFP).[8]
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
Ligate the annealed gRNA inserts into the digested vector.
-
-
Transformation and Verification :
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of MDK Knockout Cell Lines
-
Cell Culture and Transfection :
-
Culture the target mammalian cell line (e.g., HEK293T, a cancer cell line known to express MDK) under standard conditions.
-
Transfect the cells with the validated Cas9-gRNA expression plasmid using a suitable transfection reagent or electroporation.[7][9] Include a negative control (e.g., a vector with a non-targeting gRNA).
-
-
Single-Cell Isolation and Clonal Expansion :
-
Approximately 48-72 hours post-transfection, isolate single cells to generate clonal populations. This can be achieved by:
-
Fluorescence-Activated Cell Sorting (FACS) : If the Cas9 vector co-expresses a fluorescent reporter (e.g., GFP), sort GFP-positive cells into individual wells of a 96-well plate.[9]
-
Limiting Dilution : Serially dilute the transfected cell suspension to a concentration where, on average, one cell is seeded per well of a 96-well plate.[9]
-
-
Culture the single-cell clones until they form visible colonies.
-
Protocol 3: Validation of MDK Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from each expanded cell clone and a wild-type control.
-
Amplify the region of the MDK gene targeted by the gRNA using PCR.
-
-
Detection of Indels :
-
Sanger Sequencing : Sequence the PCR products and analyze the chromatograms for the presence of insertions or deletions (indels) at the target site.[9][10]
-
T7 Endonuclease I (T7E1) Assay : This assay can be used as a preliminary screen to detect heteroduplex DNA formed by the annealing of wild-type and mutated DNA strands.[9]
-
-
Western Blot Analysis :
Protocol 4: Functional Assays
The following are examples of functional assays to characterize the phenotype of MDK knockout cells.
-
Cell Proliferation Assay (MTT Assay) :
-
Seed an equal number of wild-type and MDK knockout cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability, which is proportional to cell number.
-
-
Cell Migration Assay (Transwell Assay) :
-
Seed wild-type and MDK knockout cells in the upper chamber of a Transwell insert with a porous membrane.
-
Add a chemoattractant (e.g., serum) to the lower chamber.
-
After a suitable incubation period, fix and stain the cells that have migrated through the membrane to the lower surface.
-
Quantify the number of migrated cells by microscopy.
-
-
Tube Formation Assay (Angiogenesis) :
-
Coat the wells of a 96-well plate with Matrigel.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel.
-
Treat the HUVECs with conditioned medium collected from wild-type and MDK knockout cancer cell cultures.
-
After incubation, visualize and quantify the formation of tube-like structures by the HUVECs.
-
IV. Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the validation and functional characterization of MDK knockout cell lines.
Table 1: Summary of gRNA Design for Human MDK Gene
| gRNA ID | Target Exon | Sequence (5'-3') | On-Target Score | Off-Target Score |
| MDK-gRNA-1 | 1 | GAGCATGCACCAGCTCAACGTGG | 92 | 2 |
| MDK-gRNA-2 | 1 | TCGTTCACCATGGACAGCACCGG | 88 | 5 |
Table 2: Validation of MDK Knockout Clones
| Clone ID | Genotype (Sanger Sequencing) | MDK Protein Expression (Western Blot, % of WT) |
| WT | Wild-Type | 100% |
| MDK-KO-1 | Biallelic 2bp deletion | 0% |
| MDK-KO-2 | Biallelic 7bp insertion | 0% |
| MDK-KO-3 | Monoallelic 1bp deletion | 52% |
| NTC | Wild-Type | 98% |
Table 3: Functional Characterization of MDK Knockout Cells
| Assay | Cell Line | Result (Mean ± SD) | p-value (vs. WT) |
| Proliferation (Absorbance at 72h) | WT | 1.25 ± 0.11 | - |
| MDK-KO-1 | 0.68 ± 0.09 | <0.01 | |
| Migration (Migrated Cells/Field) | WT | 152 ± 18 | - |
| MDK-KO-1 | 45 ± 9 | <0.01 | |
| Tube Formation (Total Tube Length, µm) | WT Conditioned Medium | 8540 ± 750 | - |
| MDK-KO-1 Conditioned Medium | 3210 ± 420 | <0.01 |
The CRISPR/Cas9 system provides a robust and efficient method for the targeted knockout of the MDK gene. The protocols and strategies outlined in these application notes offer a comprehensive framework for researchers to successfully generate and validate MDK knockout cell lines. These cellular models are invaluable tools for elucidating the complex roles of this compound in health and disease and for the preclinical validation of MDK-targeting therapeutics. Rigorous validation at both the genomic and proteomic levels is critical to ensure the reliability of subsequent functional studies.
References
- 1. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases [jstage.jst.go.jp]
- 2. The role of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound promotes articular chondrocyte proliferation through the MK-LRP1-nucleolin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound—A novel player in cardiovascular diseases [frontiersin.org]
- 7. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. genemedi.net [genemedi.net]
- 10. cyagen.com [cyagen.com]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
In Vitro Midkine Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MDK) is a heparin-binding growth factor that plays a crucial role in various biological processes, including cell proliferation, survival, and migration.[1][2] Its overexpression is frequently observed in a variety of human malignancies, where it actively contributes to tumor progression, angiogenesis, and metastasis.[2][3][4] Consequently, MDK has emerged as a promising therapeutic target for cancer and other diseases characterized by aberrant cell migration.[1][2]
These application notes provide detailed protocols for two widely used in vitro methods to assess this compound-induced cell migration: the Boyden Chamber/Transwell Assay and the Wound Healing/Scratch Assay . These assays are fundamental tools for researchers studying the mechanisms of cancer metastasis, screening for potential MDK inhibitors, and elucidating the signaling pathways that govern cell motility.
This compound-Mediated Signaling Pathways in Cell Migration
This compound exerts its pro-migratory effects by activating several key downstream signaling pathways. Understanding these pathways is critical for interpreting experimental results and for the development of targeted therapies. The primary signaling cascades implicated in MDK-induced cell migration include the PI3K/Akt/mTOR pathway and the NF-κB pathway .[3][4][5] In some contexts, the Notch signaling pathway has also been shown to be involved.[3][6]
// Nodes MDK [label="this compound (MDK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptors\n(e.g., LRP1, PTPRZ1)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Notch_pathway [label="Notch Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellMigration [label="Increased Cell Migration", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges MDK -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; Receptor -> NFkB_pathway [color="#5F6368"]; Receptor -> Notch_pathway [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> CellMigration [color="#5F6368"]; NFkB_pathway -> CellMigration [color="#5F6368"]; Notch_pathway -> CellMigration [color="#5F6368"]; } .enddot Caption: this compound signaling pathways promoting cell migration.
Experimental Protocols
Two common and robust methods for quantifying this compound-induced cell migration in vitro are the Transwell assay and the wound healing assay.
Boyden Chamber / Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant (e.g., this compound) through a porous membrane.[7][8][9]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coat [label="Coat Transwell membrane\n(optional, e.g., with Collagen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in serum-free\nmedium in the upper chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_MDK [label="Add this compound (chemoattractant)\nto the lower chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 4-48 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Remove [label="Remove non-migrated cells\nfrom the upper surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FixStain [label="Fix and stain migrated cells\non the lower surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify migrated cells\n(microscopy or plate reader)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Coat [color="#5F6368"]; Coat -> Seed [color="#5F6368"]; Seed -> Add_MDK [color="#5F6368"]; Add_MDK -> Incubate [color="#5F6368"]; Incubate -> Remove [color="#5F6368"]; Remove -> FixStain [color="#5F6368"]; FixStain -> Quantify [color="#5F6368"]; Quantify -> End [color="#5F6368"]; } .enddot Caption: Workflow for the Transwell cell migration assay.
Protocol:
-
Preparation:
-
Culture cells to be assayed until they are in the active growth phase.[10]
-
Serum-starve the cells for 12-24 hours before the assay to reduce background migration.
-
Thaw recombinant this compound and any inhibitors on ice.
-
(Optional) Coat the upper surface of the Transwell membrane (typically 8 µm pore size) with an extracellular matrix protein like collagen (e.g., 0.5 mg/mL) and incubate for at least 1 hour at 37°C.[6]
-
-
Cell Seeding:
-
Harvest and resuspend the serum-starved cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Chemoattractant Addition:
-
In the lower chamber, add medium containing the desired concentration of recombinant this compound (e.g., 100 ng/mL).[11] For control wells, use a medium without this compound.
-
To test inhibitors, add them to both the upper and lower chambers along with this compound in the lower chamber.
-
-
Incubation:
-
Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with a 0.1% to 1% crystal violet solution for 20-30 minutes.[1][6]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using an inverted microscope.
-
Alternatively, the dye can be eluted with a solution (e.g., 1% SDS) and the absorbance can be measured using a plate reader.[1]
-
Wound Healing / Scratch Assay
This assay assesses collective cell migration by creating a cell-free gap ("wound" or "scratch") in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[12][13]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed cells to create\na confluent monolayer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CreateWound [label="Create a 'wound' in the\nmonolayer with a pipette tip", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS to remove debris", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMedia [label="Add fresh medium with or\nwithout this compound/inhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_T0 [label="Image the wound at T=0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate and acquire images\nat subsequent time points", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze images to quantify\nwound closure rate", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seed [color="#5F6368"]; Seed -> CreateWound [color="#5F6368"]; CreateWound -> Wash [color="#5F6368"]; Wash -> AddMedia [color="#5F6368"]; AddMedia -> Image_T0 [color="#5F6368"]; Image_T0 -> Incubate [color="#5F6368"]; Incubate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .enddot Caption: Workflow for the Wound Healing (Scratch) assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Washing and Treatment:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[4]
-
Add fresh culture medium to the wells. For the treatment group, this medium should be supplemented with the desired concentration of this compound. For inhibitor studies, pre-incubate the cells with the inhibitor before adding this compound. A control group should receive medium without any supplements.
-
-
Imaging and Analysis:
-
Immediately after creating the wound and adding the new medium, capture images of the scratch at designated locations (T=0). Mark the locations to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same wound locations at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control or this compound-treated group is nearly closed.[4]
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure relative to the initial wound area.
-
Data Presentation
Quantitative data from this compound cell migration assays are typically presented to compare the effects of different treatments, such as this compound stimulation, knockdown of the this compound gene, or the application of this compound inhibitors.
Table 1: Representative Data from a Transwell Migration Assay
| Treatment Group | Cell Line | Migrated Cells (per field) | % Migration vs. Control |
| Control (No MDK) | MDA-MB-231 | 150 ± 20 | 100% |
| Recombinant MDK (100 ng/mL) | MDA-MB-231 | 450 ± 35 | 300% |
| MDK Knockdown + MDK | MDA-MB-231 | 180 ± 25 | 120% |
| MDK Inhibitor + MDK | MDA-MB-231 | 200 ± 30 | 133% |
Data are representative and should be generated empirically. Values are presented as mean ± standard deviation.
Table 2: Representative Data from a Wound Healing Assay
| Treatment Group | Cell Line | % Wound Closure at 24h |
| Control (No MDK) | TPC-1 | 35% ± 5% |
| Recombinant MDK (100 ng/mL) | TPC-1 | 75% ± 8% |
| MDK Knockdown + MDK | TPC-1 | 40% ± 6% |
| MDK Inhibitor + MDK | TPC-1 | 45% ± 7% |
Data are representative and should be generated empirically. Values are presented as mean ± standard deviation.
Conclusion
The Transwell and wound healing assays are powerful and versatile tools for investigating the role of this compound in cell migration. The detailed protocols and application notes provided here offer a solid foundation for researchers to design and execute experiments aimed at understanding MDK's function in health and disease and for the discovery of novel therapeutic agents that target this compound-driven pathological processes. Careful optimization of experimental parameters for specific cell types is crucial for obtaining reliable and reproducible results.
References
- 1. This compound inhibitors: application of a simple assay procedure to screening of inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional growth factor this compound promotes proliferation and migration in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes thyroid cancer cell migration and invasion by activating the phosphatidylinositol 3 kinase/protein kinase B/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes breast cancer cell proliferation and migration by upregulating NR3C1 expression and activating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. ibidi.com [ibidi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Midkine-Dependent Neurite Outgrowth Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MDK), a heparin-binding growth factor, is a key regulator of neuronal development and regeneration.[1][2] It plays a crucial role in promoting neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections.[1][3] This process is fundamental for the development of the nervous system and for its repair after injury.[1][4] The study of this compound-dependent neurite outgrowth is therefore of significant interest for understanding neurodevelopmental processes and for the discovery of novel therapeutic agents for neurological disorders and injuries.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting a this compound-dependent neurite outgrowth assay. This assay is a valuable tool for assessing the neurotrophic potential of this compound, its analogues, or therapeutic compounds that modulate its activity.
Principle of the Assay
The this compound-dependent neurite outgrowth assay is a cell-based in vitro model used to quantify the neuritogenic effects of this compound. The assay typically involves culturing neuronal cells on a substrate coated with this compound and measuring the subsequent formation and elongation of neurites.[1][6] The extent of neurite outgrowth can be quantified by measuring various parameters, including the percentage of cells with neurites, the number of neurites per cell, and the length of the longest neurite.[7]
Experimental Protocols
I. Preparation of this compound-Coated Cultureware
This protocol describes the preparation of culture plates coated with this compound to promote neurite outgrowth.
Materials:
-
Recombinant Human or Mouse this compound (MDK)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile tissue culture-treated multi-well plates (e.g., 96-well or 24-well)
-
Laminar flow hood
Procedure:
-
Reconstitute this compound: Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 100 µg/mL. Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Prepare Coating Solution: Dilute the this compound stock solution in sterile PBS to a final working concentration. A typical starting concentration is 1-10 µg/mL. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Coat Culture Plates: Add the this compound coating solution to the wells of the tissue culture plates, ensuring the entire surface of each well is covered. For a 96-well plate, use 50-100 µL per well.
-
Incubation: Incubate the plates at 37°C for 2-4 hours or overnight at 4°C in a humidified incubator.
-
Washing: After incubation, aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound this compound.
-
Drying: Allow the plates to air dry completely in a laminar flow hood before cell seeding. Coated plates can be stored at 4°C for up to one week.
II. Neuronal Cell Culture and Seeding
This protocol outlines the steps for culturing and seeding neuronal cells for the neurite outgrowth assay. Primary neurons or neuronal cell lines can be used. Embryonic rat cortical or hippocampal neurons are commonly used primary cells, while PC12 and SH-SY5Y are frequently used cell lines.[8][9]
Materials:
-
Neuronal cell type of choice (e.g., primary embryonic rat cortical neurons, PC12 cells)
-
Appropriate cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for primary neurons; DMEM with horse and fetal bovine serum for PC12 cells)
-
This compound-coated culture plates
-
Trypsin-EDTA or other appropriate cell dissociation reagent
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Preparation:
-
For primary neurons: Isolate neurons from embryonic tissue (e.g., E17-18 rat cortex) using established protocols.[6][8] Briefly, this involves enzymatic and mechanical dissociation of the tissue to obtain a single-cell suspension.
-
For cell lines: Culture cells according to standard protocols. Prior to the assay, harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to pellet the cells.
-
-
Cell Counting: Resuspend the cell pellet in the appropriate culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density in the appropriate culture medium. A typical seeding density for a 96-well plate is 5,000-10,000 cells per well. Seed the cells onto the pre-coated plates.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Allow the cells to attach and begin to extend neurites. The incubation time will vary depending on the cell type and experimental goals, but is typically 24-72 hours.
III. Immunostaining for Neurite Visualization
This protocol describes the immunofluorescent staining of neurons to visualize and quantify neurite outgrowth.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking buffer: 5-10% normal goat serum or bovine serum albumin (BSA) in PBS
-
Primary antibody: Anti-β-III tubulin (Tuj1) antibody (a neuron-specific marker)
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: After the desired incubation period, carefully aspirate the culture medium and fix the cells by adding 4% PFA for 15-20 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-β-III tubulin antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the cell nuclei.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips (if used) onto microscope slides with mounting medium. For multi-well plates, add a small volume of PBS to the wells to prevent drying before imaging.
IV. Image Acquisition and Quantification
This protocol outlines the process of capturing images and analyzing them to quantify neurite outgrowth.
Materials:
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, CellProfiler, or commercial software packages)
Procedure:
-
Image Acquisition: Capture images of the stained neurons using a fluorescence microscope. For each well or condition, acquire multiple random fields of view to ensure representative data. Capture images for both the neurite stain (e.g., β-III tubulin) and the nuclear stain (DAPI).
-
Image Analysis and Quantification: Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:
-
Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
-
Length of the longest neurite: The length of the longest process extending from the cell body.
-
Number of neurites per neuron: The total number of primary neurites extending from the cell body.
-
Number of branch points per neuron: The number of points where a neurite divides.
-
Percentage of neurite-bearing cells: The percentage of cells in a population that have at least one neurite of a defined minimum length (e.g., twice the diameter of the cell body).[7]
-
-
Data Analysis: Calculate the average and standard deviation for each parameter across the different experimental conditions. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical this compound-dependent neurite outgrowth assay using primary embryonic rat cortical neurons cultured for 48 hours.
| This compound Concentration (ng/mL) | Average Total Neurite Length per Neuron (µm) | Average Longest Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |
| 0 (Control) | 50 ± 8 | 35 ± 6 | 30 ± 5 |
| 10 | 85 ± 12 | 60 ± 9 | 55 ± 7 |
| 50 | 150 ± 20 | 110 ± 15 | 75 ± 8 |
| 100 | 165 ± 22 | 125 ± 18 | 80 ± 6 |
| 200 | 160 ± 25 | 120 ± 20 | 78 ± 7 |
Data are presented as mean ± standard deviation.
Visualizations
This compound-Dependent Neurite Outgrowth Assay Workflow
Caption: Workflow for the this compound-dependent neurite outgrowth assay.
This compound Signaling Pathway in Neurite Outgrowth
Caption: this compound signaling pathway leading to neurite outgrowth.
Discussion and Troubleshooting
-
Cell Viability: Low cell viability can be caused by harsh dissociation procedures (for primary neurons), incorrect seeding density, or poor plate coating. Ensure gentle handling of cells and optimize seeding density and coating conditions.
-
Variability in Neurite Outgrowth: Inconsistent results can arise from uneven plate coating, variations in cell seeding, or subjective image analysis. Ensure uniform coating and cell distribution. For analysis, use standardized image acquisition settings and automated quantification methods where possible to reduce bias.
-
No or Poor Neurite Outgrowth: This could be due to inactive this compound, an inappropriate this compound concentration, or the use of a non-responsive cell type. Verify the activity of the this compound protein and perform a dose-response experiment to determine the optimal concentration. Ensure the chosen cell line or primary neuron type is known to respond to this compound.[5]
-
Background Staining: High background in immunostaining can be due to insufficient blocking or washing, or a high concentration of the secondary antibody. Optimize blocking and washing steps and titrate the secondary antibody concentration.
Conclusion
The this compound-dependent neurite outgrowth assay is a robust and versatile tool for studying the neurotrophic effects of this important growth factor. The protocols provided here offer a framework for establishing and conducting this assay. Careful optimization of experimental parameters will ensure reliable and reproducible results, contributing to a better understanding of neuronal development and the identification of potential therapeutics for neurological conditions.
References
- 1. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of heparin-binding, neurite outgrowth and antigenic regions in this compound molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound overcomes neurite outgrowth inhibition of chondroitin sulfate proteoglycan without glial activation and promotes functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a heparin-binding growth/differentiation factor, exhibits nerve cell adhesion and guidance activity for neurite outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal cell adhesion, mediated by the heparin-binding neuroregulatory factor this compound, is specifically inhibited by chondroitin sulfate E. Structural ans functional implications of the over-sulfated chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes and Protocols for In Vitro Screening of Midkine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Midkine as a Therapeutic Target
This compound (MDK) is a 13-kDa heparin-binding growth factor that is highly expressed during embryogenesis and is involved in crucial physiological processes such as growth, proliferation, survival, and migration.[1][2] While its expression is low in healthy adult tissues, it is significantly upregulated in various pathological conditions, including cancer, inflammation, and autoimmune diseases.[1][3][4] In the context of oncology, MDK is overexpressed in numerous cancers and has been identified as a potential biomarker.[3] It promotes tumor progression by stimulating cell proliferation, survival, metastasis, and angiogenesis through the activation of several key signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[3][5][6] The multifaceted role of this compound in disease pathogenesis makes it an attractive therapeutic target for the development of novel inhibitors.[7][8]
Screening Strategies for this compound Inhibitors
A variety of in vitro assays can be employed to identify and characterize inhibitors of this compound. These assays can be broadly categorized into two main types:
-
Binding Assays: These assays are designed to identify compounds that directly interact with this compound, preventing it from binding to its receptors or co-receptors.
-
Functional Assays: These cell-based assays measure the ability of a compound to inhibit the biological activities of this compound, such as cell migration, proliferation, and survival.
This document provides detailed protocols for a selection of commonly used in vitro screening assays for this compound inhibitors.
This compound Signaling Pathway
This compound exerts its biological effects by binding to a receptor complex on the cell surface, which includes receptor-type protein tyrosine phosphatase zeta (PTPζ), low-density lipoprotein receptor-related protein (LRP), integrins, and anaplastic lymphoma kinase (ALK).[4][5][9] This binding initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular behavior. The diagram below illustrates a simplified overview of the major this compound signaling pathways implicated in cancer.
Caption: Simplified this compound signaling pathways in cancer.
Experimental Workflow for Screening this compound Inhibitors
The following diagram outlines a general workflow for the in vitro screening of this compound inhibitors, from primary screening to secondary validation assays.
Caption: General workflow for in vitro screening of this compound inhibitors.
Experimental Protocols
ELISA-Based this compound-Receptor Binding Inhibition Assay
This assay is a high-throughput method to screen for compounds that inhibit the binding of this compound to one of its receptors.
Principle: A 96-well microplate is coated with a recombinant this compound receptor. Biotinylated this compound is then added along with the test compounds. The amount of biotinylated this compound that binds to the receptor is detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal in the presence of a test compound indicates inhibition of the MDK-receptor interaction.
Materials:
-
96-well high-binding microplate
-
Recombinant this compound receptor (e.g., PTPζ)
-
Biotinylated recombinant human this compound
-
Test compounds
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Coat the 96-well plate with the recombinant this compound receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add test compounds at various concentrations to the wells.
-
Add a fixed concentration of biotinylated this compound to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no compound). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of this compound binding.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit this compound-induced cell migration.
Principle: Cells are seeded in the upper chamber of a Boyden chamber (transwell insert) with a porous membrane. The lower chamber contains a chemoattractant, in this case, this compound. Test compounds are added to the upper chamber with the cells. After incubation, the number of cells that have migrated through the membrane to the lower side is quantified.
Materials:
-
Boyden chambers (transwell inserts with 8 µm pore size)
-
Cell line responsive to this compound-induced migration (e.g., osteoblastic cells like UMR106)[10][11]
-
Recombinant human this compound
-
Test compounds
-
Cell culture medium
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Culture the cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add serum-free medium containing this compound (as the chemoattractant) to the lower wells of the Boyden chamber plate.
-
In the upper chamber, add the cell suspension along with the test compounds at various concentrations.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours, depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet solution.[10]
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain at a specific wavelength (e.g., 570 nm) or by counting the cells under a microscope.
Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration relative to the control (this compound alone). Determine the IC50 value.
Cell Viability and Apoptosis Assays
These assays are used to determine if a this compound inhibitor has a cytotoxic or pro-apoptotic effect on cancer cells that are dependent on this compound for their survival.[12][13]
Principle: MDK-positive cancer cells are treated with the test compounds. Cell viability can be assessed using assays like the MTT or WST-1 assay, which measure metabolic activity. Apoptosis can be detected by methods such as TUNEL staining or flow cytometry using Annexin V/PI staining.
Materials:
-
MDK-positive cancer cell line (e.g., H441 lung adenocarcinoma cells)[12][13]
-
Test compounds
-
Cell culture medium
-
MTT or WST-1 reagent
-
Apoptosis detection kit (e.g., TUNEL or Annexin V-FITC/PI)
-
Plate reader, fluorescence microscope, or flow cytometer
Protocol (WST-1 Assay):
-
Seed MDK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
Protocol (TUNEL Assay for Apoptosis):
-
Grow cells on coverslips and treat with test compounds for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based solution.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the apoptotic cells using a fluorescence microscope.[13]
Data Analysis: For viability assays, calculate the percentage of viable cells relative to the untreated control and determine the IC50 value. For apoptosis assays, quantify the percentage of apoptotic cells in the treated samples compared to the control.
Data Presentation
The quantitative data obtained from these screening assays should be summarized in a clear and structured format for easy comparison of the inhibitory activities of different compounds.
Table 1: Inhibitory Activity of Test Compounds on this compound-Receptor Binding
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 0.1 | 15.2 ± 2.1 | 1.5 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| Compound B | 0.1 | 5.6 ± 1.5 | > 10 |
| 1 | 20.3 ± 2.8 | ||
| 10 | 45.7 ± 4.2 |
Table 2: Effect of Test Compounds on this compound-Induced Cell Migration
| Compound ID | Concentration (µM) | % Inhibition of Migration | IC50 (µM) |
| Compound A | 0.5 | 25.4 ± 3.2 | 2.1 |
| 2 | 52.1 ± 4.1 | ||
| 10 | 90.3 ± 2.5 | ||
| Compound B | 0.5 | 8.1 ± 2.0 | > 10 |
| 2 | 28.6 ± 3.9 | ||
| 10 | 55.2 ± 5.0 |
Table 3: Cytotoxicity of Test Compounds on MDK-Positive Cancer Cells
| Compound ID | Concentration (µM) | % Cell Viability | IC50 (µM) |
| Compound A | 1 | 80.5 ± 5.5 | 3.8 |
| 5 | 45.2 ± 4.8 | ||
| 25 | 10.1 ± 2.1 | ||
| Compound B | 1 | 95.3 ± 3.1 | > 25 |
| 5 | 88.7 ± 4.2 | ||
| 25 | 70.4 ± 6.3 |
These application notes and protocols provide a comprehensive framework for the in vitro screening and characterization of this compound inhibitors. The selection of specific assays and cell lines should be guided by the research objectives and the intended therapeutic application of the inhibitors.
References
- 1. The role of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound—A novel player in cardiovascular diseases [frontiersin.org]
- 3. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases [jstage.jst.go.jp]
- 8. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of this compound Signaling in Women's Cancers: Novel Biomarker and Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibitors: application of a simple assay procedure to screening of inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibitors: application of a simple assay procedure to screening of inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 13. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Optimal Midkine Antibody for Immunoprecipitation: A Detailed Guide
For researchers, scientists, and drug development professionals, the precise and efficient immunoprecipitation (IP) of Midkine (MDK) is crucial for understanding its role in various physiological and pathological processes, including cancer and inflammatory diseases. This document provides detailed application notes and protocols to guide the selection of a suitable this compound antibody and the successful execution of immunoprecipitation experiments.
This compound is a heparin-binding growth factor that modulates key signaling pathways involved in cell proliferation, migration, and survival.[1] Its interaction with various cell surface receptors, including receptor protein tyrosine phosphatase ζ (PTPζ), anaplastic lymphoma kinase (ALK), and Notch2, triggers downstream cascades such as the PI3K/AKT and MAPK/ERK pathways.[1][2][3] Given its significance, the ability to specifically isolate MDK and its interacting partners is paramount.
Antibody Selection: A Comparative Overview
The choice of a primary antibody is the most critical factor for successful immunoprecipitation. A recent study characterized eight commercially available this compound antibodies for their performance in both Western blot and IP, providing valuable comparative data.[4][5][6] The selection should be based on validation data, clonality, and the specific experimental context.
| Antibody Name/Clone | Host Species | Clonality | Supplier | Catalog Number | Performance in IP | Reference |
| Anti-Midkine [EP1143Y] | Rabbit | Monoclonal | Abcam | ab52637 | High-performing | [4] |
| Human this compound Antibody | Goat | Polyclonal | R&D Systems | AF-258-PB | High-performing | [4] |
| This compound Antibody | Rabbit | Polyclonal | Novus Biologicals | NBP2-66948 | High-performing | [4] |
| This compound Antibody | Mouse | Monoclonal | Thermo Fisher | MA5-32538 | High-performing | [4] |
| This compound Polyclonal Antibody | Rabbit | Polyclonal | Proteintech | 11009-1-AP | Validated for IP | [7] |
Note: The performance of antibodies can vary between laboratories and sample types. It is always recommended to perform an initial validation of the chosen antibody in your specific experimental setup.
Signaling Pathways of this compound
Understanding the signaling pathways activated by this compound is essential for designing experiments and interpreting results. This compound initiates a variety of cellular responses by binding to its receptors and activating downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antibody (11009-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Studying Midkine-Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midkine (MK) is a heparin-binding growth factor that plays a crucial role in a multitude of biological processes, including cell growth, survival, migration, and differentiation. Its involvement in pathological conditions such as cancer, inflammation, and neurodegenerative diseases has made it a significant target for therapeutic development. The biological functions of this compound are mediated through its interaction with a variety of cell surface receptors. Understanding the specifics of these binding events is paramount for elucidating its mechanism of action and for the design of novel therapeutics.
These application notes provide a comprehensive guide to the study of this compound-receptor interactions, detailing the key receptors, their binding affinities, the signaling pathways they initiate, and detailed protocols for the experimental investigation of these interactions.
This compound Receptors and Binding Affinities
This compound interacts with several cell surface receptors, often forming a receptor complex to initiate downstream signaling. The primary receptors identified to date include Receptor-type Tyrosine Phosphatase Zeta (PTPζ), Low-density Lipoprotein Receptor-related Protein 1 (LRP1), Anaplastic Lymphoma Kinase (ALK), and various integrins. The binding affinities for these interactions, as determined by various biophysical methods, are summarized below.
| Receptor | Ligand | Method | Dissociation Constant (Kd) | Reference |
| PTPζ | This compound | Solid-phase binding assay | 0.58 nM (high affinity), 3.0 nM (low affinity) | [1] |
| This compound (chondroitinase-treated PTPζ) | Solid-phase binding assay | 8.8 nM | [2] | |
| LRP1 | This compound | MK-affinity chromatography | 3.5 nM | [3] |
| ALK | This compound | Cell-based binding assay | 170 pM | [4] |
| Unidentified Receptor | This compound | Cell-based binding assay | 0.07 ± 0.01 nM |
This compound-Induced Signaling Pathways
The binding of this compound to its receptors triggers a cascade of intracellular signaling events that regulate diverse cellular functions. Below are diagrams of the key signaling pathways initiated by this compound.
This compound-PTPζ Signaling Pathway
This compound binding to PTPζ can lead to the modulation of intracellular tyrosine phosphorylation, impacting cell migration and survival.
This compound-LRP1 Signaling Pathway
Interaction with LRP1 is often associated with the endocytosis of this compound, leading to its nuclear translocation and subsequent effects on gene expression and cell survival.
This compound-ALK Signaling Pathway
Binding of this compound to ALK, a receptor tyrosine kinase, leads to its dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival.[5][6][7]
This compound-Integrin Signaling Pathway
This compound can also bind to integrins, such as α4β1 and α6β1, which are involved in cell adhesion and migration. This interaction can lead to the activation of focal adhesion kinase (FAK) and downstream signaling cascades.[8]
References
- 1. A receptor-like protein-tyrosine phosphatase PTPzeta/RPTPbeta binds a heparin-binding growth factor this compound. Involvement of arginine 78 of this compound in the high affinity binding to PTPzeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. This compound and Alk signaling in sympathetic neuron proliferation and neuroblastoma predisposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | ALK binds ligand this compound (MDK) [reactome.org]
- 8. journals.biologists.com [journals.biologists.com]
Application of Midkine in Regenerative Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midkine (MK) is a heparin-binding growth factor that plays a crucial role in cellular proliferation, survival, migration, and differentiation. Its expression is significantly upregulated during embryogenesis and in response to tissue injury, making it a key molecule in tissue repair and regeneration. These application notes provide a comprehensive overview of the role of this compound in the regeneration of various tissues, including bone, cartilage, nerve, and cardiac muscle. Detailed protocols for preclinical studies and a summary of quantitative data from relevant research are included to guide researchers and professionals in the field of regenerative medicine.
I. This compound in Bone Regeneration
This compound has a multifaceted role in bone healing, primarily by promoting chondrogenesis, the formation of cartilage, which is a critical step in endochondral ossification during fracture repair.[1] However, some studies suggest that this compound may also act as a negative regulator of bone formation, and its inhibition could be beneficial in certain contexts, such as osteoporotic fractures.[2][3]
Quantitative Data Summary
| Parameter | Model | Treatment/Condition | Key Findings | Reference |
| Bone Volume/Tissue Volume (BV/TV) in Fracture Callus | Murine Femur Osteotomy | Mdk-deficient mice vs. Wild-type | No significant difference at day 21 post-fracture. | [4] |
| Murine Femur Osteotomy in Ovariectomized (OVX) mice | Anti-Mdk antibody vs. Vehicle | Significantly increased bone formation in the fracture callus of osteoporotic mice.[2] | [2] | |
| Flexural Rigidity of Fractured Femur | Murine Femur Osteotomy | Mdk-deficient mice vs. Wild-type | Significantly decreased in Mdk-deficient mice at day 21 post-fracture.[4] | [4] |
| This compound (Mdk) Serum Levels | Murine Femur Osteotomy | Post-fracture time course | Significantly increased after fracture, peaking around day 10.[5] | [5] |
| Murine Femur Osteotomy in OVX mice | Post-fracture time course | Increase in Mdk serum levels was greater in osteoporotic mice.[2] | [2] | |
| Mechanically Induced Bone Formation | Murine Ulna Loading Model | Mdk-deficient mice vs. Wild-type | Mdk-deficiency had an anabolic effect on mechanically induced cortical bone formation. | [6] |
Experimental Protocol: Murine Femur Osteotomy Model for Studying this compound's Role in Bone Healing
This protocol describes a standardized femur osteotomy model in mice to evaluate the effect of this compound or this compound inhibitors on fracture healing.[4][5]
Materials:
-
8-12 week old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
0.4 mm Gigli saw
-
External fixator for mice
-
This compound protein, anti-midkine antibody, or vehicle control
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the mouse using isoflurane. Shave and disinfect the surgical area on the right hind limb.
-
Make a lateral incision over the femur. Carefully dissect the muscles to expose the mid-diaphysis of the femur.
-
Apply the external fixator to the femur.
-
Create a standardized osteotomy at the midshaft of the femur using a 0.4 mm Gigli saw.[4]
-
Administer the treatment (e.g., local injection of this compound, systemic administration of anti-midkine antibody, or vehicle) as per the experimental design.
-
Close the muscle layers and skin with sutures.
-
Administer post-operative analgesics as required.
-
Monitor the animals regularly for signs of distress and for the assessment of fracture healing at specified time points (e.g., 10, 21, and 28 days post-surgery).[4]
-
At the end of the experiment, euthanize the mice and harvest the femurs for analysis (e.g., micro-CT, histology, mechanical testing).
Experimental Workflow: Bone Regeneration Study
Workflow for a typical in vivo study of this compound in bone regeneration.
II. This compound in Cartilage Regeneration
This compound has been shown to promote the proliferation of articular chondrocytes, the resident cells of cartilage, suggesting its potential as a therapeutic agent for cartilage repair and in the management of osteoarthritis.[7][8]
Quantitative Data Summary
| Parameter | Model | Treatment | Key Findings | Reference |
| Chondrocyte Proliferation (BrdU incorporation) | Primary rat articular chondrocytes (in vitro) | Recombinant human this compound (rhMK) | Significantly increased chondrocyte proliferation. | [7] |
| Cartilage Thickness | Rat condylar cartilage (in vivo) | Intra-articular injection of rhMK | Increased cartilage thickness. | [7] |
| Chondrocyte Density | Rat condylar cartilage (in vivo) | Intra-articular injection of rhMK | Increased chondrocyte cell density. | [7] |
Experimental Protocol: In Vitro Chondrocyte Proliferation Assay
This protocol describes an in vitro assay to assess the proliferative effect of this compound on primary articular chondrocytes.[7]
Materials:
-
Primary articular chondrocytes (e.g., isolated from rat knee joints)
-
DMEM/F-12 medium supplemented with 10% FBS and antibiotics
-
Recombinant human this compound (rhMK)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Cell proliferation ELISA, BrdU kit
-
96-well culture plates
Procedure:
-
Isolate primary articular chondrocytes from the knee joints of young rats.
-
Culture the chondrocytes in DMEM/F-12 medium supplemented with 10% FBS until they reach 70-80% confluency.
-
Seed the chondrocytes into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of rhMK (e.g., 0, 10, 50, 100, 200 ng/mL) for 24 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Measure BrdU incorporation using a cell proliferation ELISA kit according to the manufacturer's instructions.
-
Quantify the results by measuring the absorbance at the appropriate wavelength.
III. This compound in Nerve Regeneration
This compound exhibits neurotrophic and neurite outgrowth-promoting activities, making it a promising candidate for promoting repair in the injured nervous system. It has been shown to be beneficial in models of both peripheral nerve injury and ischemic brain injury.[9]
Quantitative Data Summary
| Parameter | Model | Treatment/Condition | Key Findings | Reference |
| Cerebral Infarction Volume | Rat middle cerebral artery occlusion (MCAO) | Adenoviral gene transfer of mouse MK cDNA | Reduced cerebral infarction volume. | [9] |
| Neuronal Precursor Cells | Rat MCAO | Adenoviral gene transfer of mouse MK cDNA | Increased number of neuronal precursor cells in the subventricular zone. | [9] |
| Axonal Regeneration | Murine sciatic nerve crush | Mdk-deficient (Mdk-/-) mice vs. Wild-type (Mdk+/+) | Regeneration was delayed in Mdk-/- mice. | [9] |
| Recovery of Evoked Electromyogram | Murine sciatic nerve crush | Mdk-/- mice vs. Mdk+/+) | Recovery was delayed in Mdk-/- mice. | [10] |
Experimental Protocol: Murine Sciatic Nerve Crush Injury Model
This protocol outlines a common model for studying peripheral nerve regeneration and the effects of this compound.[11][12][13]
Materials:
-
8-10 week old mice
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (fine forceps, scissors)
-
Fine hemostatic forceps
-
Sutures
-
This compound solution or vehicle for local delivery (optional)
Procedure:
-
Anesthetize the mouse. Shave and sterilize the skin over the thigh.
-
Make a small incision in the skin and bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Using fine hemostatic forceps, crush the nerve at a defined location for a specific duration (e.g., 30 seconds).[11][13]
-
If applicable, apply this compound solution or a delivery vehicle (e.g., hydrogel) to the crush site.
-
Close the muscle and skin layers with sutures.
-
Provide post-operative care, including analgesia.
-
Assess functional recovery at various time points using methods like the sciatic functional index (SFI) or electrophysiology.
-
At the end of the study, harvest the sciatic nerves and target muscles (e.g., gastrocnemius) for histological and molecular analysis.
IV. This compound in Cardiac Regeneration
Following cardiac injury, such as myocardial infarction (MI), this compound expression is upregulated and plays a protective role by promoting angiogenesis, reducing apoptosis, and modulating fibrosis.[14][15]
Quantitative Data Summary
| Parameter | Model | Treatment/Condition | Key Findings | Reference |
| Infarct Size/Area at Risk | Murine ischemia/reperfusion (I/R) | Mdk-deficient (Mdk-/-) mice vs. Wild-type (Mdk+/+) | Infarct size was larger in Mdk-/- mice (55.4% vs. 32.1%).[16] | [16] |
| Left Ventricular Fractional Shortening | Murine I/R | Mdk-/- mice vs. Mdk+/+ | Significantly less in Mdk-/- mice (34.3% vs. 50.8%).[16] | [16] |
| Mortality Rate after MI | Murine MI | Mdk-/- mice vs. Mdk+/+ | Higher mortality in Mdk-/- mice (88% vs. 30% by day 7). | [17] |
| Cardiac Function | Rat MI | Adenoviral gene transfer of MK (AdMK) vs. Control (AdLacZ) | AdMK animals had better cardiac function at 4 and 6 weeks post-MI.[18] | [18] |
| Fibrosis in Non-infarcted Myocardium | Rat MI | AdMK vs. AdLacZ | AdMK animals had less fibrosis at 6 weeks post-MI.[18] | [18] |
| Vascular Density in Border Zone | Rat MI | AdMK vs. AdLacZ | AdMK animals had higher vascular density at 6 weeks post-MI.[18] | [18] |
Experimental Protocol: Rat Myocardial Infarction Model
This protocol describes the creation of a myocardial infarction model in rats to study the therapeutic effects of this compound.[18][19]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Adenoviral vectors encoding this compound (AdMK) or a control (e.g., AdLacZ)
-
Echocardiography system
Procedure:
-
Anesthetize the rat, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce myocardial infarction.
-
Immediately after ligation, inject AdMK or AdLacZ into the myocardium bordering the ischemic area.[18]
-
Close the chest in layers.
-
Provide post-operative care and analgesia.
-
Monitor cardiac function using echocardiography at specified time points (e.g., 4 weeks post-MI).[18]
-
At the end of the study (e.g., 6 weeks post-MI), perform hemodynamic analysis and harvest the hearts for histological and molecular analysis.[18]
V. This compound Signaling Pathways in Regenerative Medicine
This compound exerts its diverse effects by binding to a complex of cell surface receptors, including low-density lipoprotein receptor-related protein 1 (LRP1), anaplastic lymphoma kinase (ALK), and protein tyrosine phosphatase zeta (PTPζ), as well as integrins.[20] Activation of these receptors triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and migration.[20][21]
This compound Signaling Pathway Diagram
Simplified diagram of major this compound signaling pathways in regeneration.
Conclusion
This compound is a potent regulator of tissue regeneration with demonstrated efficacy in preclinical models of bone, cartilage, nerve, and cardiac repair. The data and protocols presented here provide a foundation for further research into the therapeutic applications of this compound. Understanding the nuanced roles of this compound and its signaling pathways in different regenerative contexts will be crucial for the development of novel and effective therapies for a range of debilitating injuries and diseases. Further investigation into optimal delivery strategies and the long-term safety and efficacy of this compound-based therapies is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of this compound Augments Osteoporotic Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in skeletal remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Deficiency Delays Chondrogenesis during the Early Phase of Fracture Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonizing this compound accelerates fracture healing in mice by enhanced bone formation in the fracture callus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-deficiency increases the anabolic response of cortical bone to mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant human this compound stimulates proliferation of articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes articular chondrocyte proliferation through the MK-LRP1-nucleolin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in repair of the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of the this compound gene (Mdk) delays degeneration and regeneration in injured peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. This compound-a Regulates the Formation of a Fibrotic Scar During Zebrafish Heart Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of this compound in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound plays a protective role against cardiac ischemia/reperfusion injury through a reduction of apoptotic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound gene transfer after myocardial infarction in rats prevents remodelling and ameliorates cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 20. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The role of this compound in health and disease [frontiersin.org]
Troubleshooting & Optimization
Optimizing Midkine Western Blot: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving a clean and specific Western blot for Midkine (MDK) is crucial for accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when optimizing this compound antibody concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a new this compound primary antibody?
A1: The optimal antibody concentration is critical for a successful Western blot and can vary between antibody manufacturers and even between different lots of the same antibody.[1] It is always best to consult the manufacturer's datasheet for the recommended dilution range.[2] If the datasheet is unavailable, a good starting point for a new this compound antibody is a 1:1000 dilution.[3] Subsequently, you will need to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[4]
Q2: I am not getting any signal for this compound. What are the possible causes and solutions?
A2: A lack of signal is a common issue in Western blotting.[5][6] Several factors could be contributing to this problem. First, verify the transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[6] If the transfer is successful, the issue may lie with the antibodies or the detection reagents. Ensure your primary and secondary antibodies are compatible and that the secondary antibody is appropriate for the species of the primary antibody.[6] The antibody may have lost activity, which can be checked with a dot blot.[7][8] Also, confirm that your detection substrate is active and has not expired.[6] Finally, consider the possibility that the target protein abundance is too low in your sample; in this case, you may need to load more protein or enrich your sample for this compound.[8][9]
Q3: My Western blot shows high background. How can I reduce it?
A3: High background can obscure the specific signal of your target protein.[5] This is often caused by either too high a concentration of the primary or secondary antibody, or insufficient blocking.[3][5] Try increasing the dilution of your antibodies. Optimizing the blocking step is also crucial. You can try increasing the blocking time, changing the blocking agent (e.g., from non-fat dry milk to BSA), or adding a detergent like Tween-20 to your blocking and wash buffers.[5][10] Thorough washing steps are also essential to remove non-specifically bound antibodies.[10]
Q4: I am seeing multiple non-specific bands in addition to the expected this compound band. What should I do?
A4: The presence of non-specific bands can be due to several factors. The primary antibody concentration may be too high, leading to off-target binding.[11] Try reducing the antibody concentration. Sample degradation can also lead to extra bands, so ensure you use fresh lysates and always add protease inhibitors.[12] The choice of antibody is also important; monoclonal antibodies tend to be more specific than polyclonal antibodies.[11][13] It's also worth noting that this compound can form dimers and multimers that are resistant to SDS and reducing agents, which could appear as higher molecular weight bands.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during this compound Western blotting.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Inefficient protein transfer | Verify transfer with Ponceau S staining.[6] |
| Inactive primary or secondary antibody | Test antibody activity using a dot blot.[7][8] Use a fresh aliquot of antibody. | |
| Low abundance of this compound in the sample | Increase the amount of protein loaded.[9] Consider immunoprecipitation to enrich for this compound.[8] | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is specific for the primary antibody's host species.[6] | |
| Inactive detection reagent | Use a fresh, unexpired substrate.[6] | |
| High Background | Primary or secondary antibody concentration is too high | Decrease the antibody concentration (increase dilution).[3][5] |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature.[3] Try a different blocking agent (e.g., 5% BSA instead of milk).[10] | |
| Inadequate washing | Increase the number and duration of wash steps.[10] Use a wash buffer containing 0.1% Tween-20.[11] | |
| Non-Specific Bands | Primary antibody concentration is too high | Decrease the primary antibody concentration.[11] |
| Sample degradation | Prepare fresh lysates and use protease inhibitors.[12] | |
| Use of polyclonal antibody | Consider switching to a monoclonal antibody for higher specificity.[11][13] | |
| Formation of this compound multimers | Be aware that this compound can form SDS-resistant dimers and multimers. |
Recommended this compound Antibody Dilutions from Commercial Sources
The following table summarizes recommended starting dilutions for Western blotting from various antibody suppliers. Note that optimal dilutions should be determined by the end-user.
| Supplier | Antibody Catalog # | Recommended Dilution | Notes |
| Proteintech | 11009-1-AP | 1:500-1:1000 | Tested in mouse embryo tissue and various cell lines.[14] |
| R&D Systems | AF-258-PB | 0.1 µg/mL | Detects human this compound.[15] |
| R&D Systems | AF-258-PB | 2 µg/mL | A specific band was detected at approximately 17 kDa.[16] |
| Abcam | ab52637 | 1:500 | Knockout validated antibody. |
| Multiple (from a characterization study) | Various | 1:100 to 1:1000 | Dilutions were generally chosen based on supplier recommendations.[2] |
Experimental Protocols
A standard protocol for Western blotting is outlined below. Individual steps may require optimization.
I. Sample Preparation and Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil for 5-10 minutes.
II. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[17]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
III. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary this compound antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and decision-making, the following diagrams illustrate the Western blot workflow and a troubleshooting guide.
Caption: A streamlined workflow for this compound Western blotting.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. arp1.com [arp1.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. clyte.tech [clyte.tech]
- 11. arp1.com [arp1.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound antibody (11009-1-AP) | Proteintech [ptglab.com]
- 15. ulab360.com [ulab360.com]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Midkine Immunohistochemistry
Welcome to the technical support center for Midkine immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal staining results and minimize background noise in your this compound IHC experiments.
Troubleshooting Guide: Reducing Background Noise
High background staining can obscure specific signals, leading to misinterpreted results. Below is a question-and-answer guide to address common issues encountered during this compound IHC.
Q1: I am observing high background staining across my entire tissue section. What are the likely causes and how can I fix this?
High background is a frequent issue in IHC and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Blocking: Non-specific binding of primary or secondary antibodies is a primary cause of high background.[1][2][3]
-
Solution: Increase the incubation time with your blocking solution. Consider switching your blocking agent. Normal serum from the species in which the secondary antibody was raised is often effective.[2][4][5][6] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking. Bovine serum albumin (BSA) is another common blocking agent.[6][7]
-
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding.[2][8]
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically or cross-reacting with endogenous immunoglobulins in the tissue.[10]
-
Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a false positive signal.[4][7] Tissues like the kidney and liver have high levels of endogenous peroxidase.[7]
-
Endogenous Biotin (B1667282): When using a biotin-based detection system (e.g., ABC), endogenous biotin in tissues like the liver and kidney can cause high background.[11]
-
Problems with Fixation or Antigen Retrieval: Over-fixation can mask the epitope, while harsh antigen retrieval methods can damage tissue morphology and expose non-specific binding sites.[11][12]
Q2: My staining appears specific, but the signal-to-noise ratio is low. How can I enhance the specific signal?
Low signal-to-noise ratio can be improved by optimizing several steps in your protocol:
-
Antigen Retrieval: Inadequate antigen retrieval is a common cause of weak staining as the epitope may be masked by formalin fixation.[11]
-
Solution: Ensure your antigen retrieval buffer and method are optimal. Heat-Induced Epitope Retrieval (HIER) is widely used.[13] The pH of the retrieval solution is critical; for many antibodies, a basic pH (e.g., Tris-EDTA pH 9.0) provides stronger staining than an acidic one (e.g., Citrate pH 6.0).[13]
-
-
Primary Antibody Incubation: Incubation time and temperature can affect antibody binding.
-
Solution: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.[14] Ensure the antibody is diluted in a suitable buffer, as recommended by the manufacturer.
-
-
Detection System: The sensitivity of your detection system plays a crucial role.
-
Solution: If weak staining persists, consider using a more sensitive detection system, such as a polymer-based detection kit, which can amplify the signal.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting dilution for a this compound primary antibody?
A: The optimal dilution depends on the specific antibody and the detection system used. It is always best to consult the antibody datasheet provided by the manufacturer. For polyclonal antibodies, a starting concentration of 1.7-15 µg/mL is a general guideline, while for monoclonal antibodies, it is typically 5-25 µg/mL.[14][15] A titration experiment is highly recommended to determine the optimal dilution for your specific experimental conditions.[9]
Q: Which blocking reagent is best for this compound IHC?
A: The choice of blocking reagent can significantly impact background staining.
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a standard and effective method.[4][6] For example, if using a goat anti-rabbit secondary, block with 5-10% normal goat serum.
-
Bovine Serum Albumin (BSA): 1-5% BSA is also a widely used blocking agent.[5][6][7]
-
Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that can offer enhanced performance and stability.[3][6]
It is advisable to test different blocking agents to find the one that provides the best signal-to-noise ratio for your experiment.[5]
Q: How do I choose the right antigen retrieval method for this compound?
A: The optimal antigen retrieval method depends on the this compound antibody and the tissue being stained.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and is often recommended on antibody datasheets.[13] It involves heating the slides in a specific buffer. The choice of buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and the heating method (microwave, pressure cooker, or water bath) should be optimized.[13]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin. It is generally less common than HIER and can sometimes damage tissue morphology.[13]
Always refer to the antibody datasheet for the recommended antigen retrieval protocol. If not specified, starting with HIER using Tris-EDTA buffer (pH 9.0) is often a good starting point.[13]
Quantitative Data Summary
This table provides a summary of recommended starting conditions and ranges for key parameters in this compound IHC protocols, based on general IHC principles and available antibody datasheets. Optimization is crucial for each specific antibody and tissue type.
| Parameter | Recommendation/Range | Notes |
| Primary Antibody Concentration | ||
| Polyclonal | 1.7-15 µg/mL[14] | Titration is essential. |
| Monoclonal | 5-25 µg/mL[14][15] | Start with the manufacturer's suggested dilution. |
| Blocking | ||
| Normal Serum | 5-10% for 1 hour at room temperature[2] | Use serum from the same species as the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) for 30 minutes at room temperature[5] | Can be used as an alternative to normal serum. |
| Antigen Retrieval (HIER) | ||
| Buffer | Tris-EDTA (pH 9.0) or Citrate (pH 6.0)[13] | Tris-EDTA (pH 9.0) often yields stronger staining.[13] |
| Temperature & Time | 95-100°C for 10-30 minutes[13] | Optimize based on tissue type and fixation. |
| Endogenous Enzyme Quenching | ||
| Peroxidase (HRP) | 3% H₂O₂ for 10-15 minutes[4] | For HRP-based detection systems. |
| Alkaline Phosphatase (AP) | Levamisole (2 mM)[2] | For AP-based detection systems. |
This compound Signaling Pathway and IHC Workflow
To aid in understanding the biological context and the experimental process, the following diagrams illustrate the this compound signaling pathway and a typical workflow for reducing background in this compound IHC.
Caption: this compound binds to multiple receptors, activating key downstream pathways.
Caption: A systematic IHC workflow is crucial for minimizing background.
References
- 1. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. biocare.net [biocare.net]
- 4. Blocking in IHC | Abcam [abcam.com]
- 5. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. IHC Blocking | Proteintech Group [ptglab.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Recombinant Midkine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of recombinant midkine.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant this compound.
Q1: My E. coli expression of this compound results in very low or no protein yield. What are the potential causes and solutions?
Low or no expression of recombinant this compound in E. coli can stem from several factors, from the gene sequence to the culture conditions.
Possible Causes and Troubleshooting Strategies:
-
Codon Mismatch: The codon usage of the human this compound gene may not be optimal for E. coli, leading to stalled translation.[1][2][3]
-
mRNA Secondary Structure: Stable secondary structures in the 5' region of the mRNA can hinder ribosome binding and translation initiation.[6][7]
-
Solution: Codon optimization algorithms can often minimize these inhibitory secondary structures.[7]
-
-
Protein Toxicity: High levels of this compound expression may be toxic to the E. coli host cells.[6]
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), cell density at induction, temperature, and duration of induction can all significantly impact protein yield.[7][10][11]
-
Solution: Perform small-scale pilot experiments to optimize these parameters. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM), induce at different optical densities (OD600 of 0.6-1.0), and compare expression at various temperatures (e.g., 18°C, 25°C, 37°C) and for different durations (e.g., 4 hours to overnight).[8][11]
-
Q2: My this compound protein is expressed at high levels in E. coli, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when expressing eukaryotic proteins in bacteria.[1][10][12]
Strategies to Improve this compound Solubility:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) slows down protein synthesis, which can provide more time for proper folding.[1][7][10]
-
Optimize Inducer Concentration: High concentrations of the inducer can lead to a rapid accumulation of protein, overwhelming the cell's folding machinery.[7]
-
Solution: Titrate the inducer concentration to find a level that balances protein yield with solubility.[7]
-
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Glutathione S-transferase (GST) or Maltose Binding Protein (MBP), to the N-terminus of this compound can improve its solubility.[1][13] The tag can be cleaved off after purification.
-
Co-express Molecular Chaperones: Co-expression of chaperones like GroEL/GroES or DnaK/DnaJ can assist in the correct folding of this compound and prevent aggregation.[1][12]
-
Switch to a Different Expression System: If optimizing E. coli expression fails, consider switching to a eukaryotic expression system like yeast (Pichia pastoris) or mammalian cells, which possess the machinery for more complex protein folding and post-translational modifications.[10]
Q3: I am using a yeast expression system (Pichia pastoris) for this compound, but the yield is still low. How can I optimize production?
Yeast systems can secrete properly folded this compound, but yield can be affected by culture conditions and vector design.
Optimization Strategies for Yeast Expression:
-
Promoter and Secretion Signal: Use a strong, inducible promoter like the AOX1 promoter.[14] The pre-pro secretion signal of the yeast alpha-mating factor is effective for secreting recombinant human this compound.[14]
-
Host Strain: Using a protease-deficient host strain (e.g., SMD1168) can prevent proteolytic degradation of the secreted this compound, leading to a higher yield of intact protein.[15]
-
Culture Conditions: Optimize the pH, temperature, and methanol (B129727) concentration during induction. For example, inducing expression at a lower pH (e.g., 3.0) and temperature (e.g., 20°C) in high-density fermentation has been shown to be effective.[14]
-
High-Density Fermentation: Culturing the recombinant yeast in a controlled fermentor can achieve high cell densities, leading to significantly higher volumetric yields of this compound.[14][15]
Q4: My purified this compound shows low biological activity. What could be the reason?
The biological activity of this compound is dependent on its proper three-dimensional structure, including the correct formation of five intramolecular disulfide bonds.[16]
Potential Causes and Solutions for Low Activity:
-
Improper Folding: this compound expressed as inclusion bodies in E. coli requires a refolding step. Inefficient or incorrect refolding will result in inactive protein.
-
Solution: Optimize the refolding buffer. This may involve screening different concentrations of denaturants (e.g., guanidine (B92328) hydrochloride), reducing agents (e.g., DTT, glutathione), and additives that promote folding. A common method involves solubilizing the inclusion bodies in a strong denaturant followed by rapid dilution into a refolding buffer.[13]
-
-
Absence of Disulfide Bonds: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds.
-
Solution: If expressing in E. coli, consider exporting the protein to the periplasm, which is a more oxidizing environment. Alternatively, use eukaryotic expression systems like yeast or mammalian cells that can facilitate proper disulfide bond formation.[6]
-
-
Protein Degradation: The purified protein may be degraded by proteases.
-
Solution: Add protease inhibitors during purification and store the purified protein at -80°C in a suitable buffer containing a cryoprotectant like glycerol (B35011).[10][17]
-
Data Summary Tables
Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems
| Expression System | Host Strain | Yield | Purity | Reference |
| E. coli | BL21 (DE3) | ~5 mg/L of bacterial pellet (as a fusion protein) | >90% after purification | [13] |
| E. coli | BL21 (DE3) | ~43% of total cellular protein (in inclusion bodies) | >98% after refolding and purification | [13] |
| Pichia pastoris | SMD1168 (protease-deficient) | ~360 mg/L (secreted) | >90% after one-step purification | [14][15] |
| Pichia pastoris | (with α-mating factor prepro-sequence) | ~640 mg/L (secreted, but partially truncated) | Not specified | [15] |
Table 2: Key Parameters for Optimizing this compound Expression
| Parameter | E. coli | Pichia pastoris |
| Temperature | Lowering to 16-25°C can improve solubility.[7][10] | Induction at 20°C has been shown to be effective.[14] |
| Inducer | Optimize IPTG concentration (0.1-1.0 mM).[7] | Methanol concentration needs to be optimized for AOX1 promoter. |
| pH | Typically neutral pH for growth. | Induction at pH 3.0 has been successful.[14] |
| Host Strain | BL21(DE3) is common; protease-deficient strains can be beneficial.[7][13] | Protease-deficient strains (e.g., SMD1168) are recommended for secreted expression.[15] |
Experimental Protocols
General Workflow for Recombinant this compound Production in E. coli
-
Gene Synthesis and Cloning: Synthesize a codon-optimized human this compound gene for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) with an optional N-terminal His-tag or GST-tag for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-1.0.[13]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote soluble expression.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or chemical lysis.[7]
-
Purification of Soluble this compound:
-
Centrifuge the lysate to pellet cell debris and insoluble protein.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged protein).
-
Wash the column and elute the bound protein.
-
-
Purification from Inclusion Bodies:
-
If this compound is in the insoluble pellet, wash the inclusion bodies.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine hydrochloride).[13]
-
Refold the protein by rapid dilution into a refolding buffer.
-
Purify the refolded protein using ion-exchange or heparin-affinity chromatography.[13] this compound is a heparin-binding protein, making heparin affinity chromatography a highly effective purification step.[18]
-
Visualizations
Experimental and Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in recombinant this compound expression.
This compound Signaling Pathway Overview
Caption: A simplified diagram of major signaling pathways activated by this compound.[19][20][21]
Frequently Asked Questions (FAQs)
Q: What is the typical molecular weight of recombinant human this compound? A: Recombinant human this compound is a non-glycosylated polypeptide with a predicted molecular weight of approximately 13.3-13.4 kDa, containing 121 amino acid residues.[16][22]
Q: Which purification method is most effective for this compound? A: Since this compound is a heparin-binding protein, heparin affinity chromatography is a very effective and commonly used purification method.[18][23] Ion-exchange chromatography can also be used, taking advantage of this compound's highly basic isoelectric point (pI) of 9.72.[13]
Q: How can I verify the biological activity of my purified recombinant this compound? A: A common method is to perform a cell proliferation assay. For example, purified recombinant human this compound has been shown to stimulate the growth of NIH/3T3 cells in a dose-dependent manner.[13] Another activity to measure is its ability to promote neurite outgrowth in embryonic neuron cultures.[24]
Q: Should I use a fusion tag for this compound expression? A: Using a fusion tag like His-tag or GST-tag can simplify purification, especially from E. coli lysates.[13] Solubility-enhancing tags like GST or MBP can also help prevent the formation of inclusion bodies.[1] However, for some functional studies, it may be necessary to cleave the tag after purification to ensure the protein's native structure and function are not compromised.
Q: What are the best storage conditions for purified recombinant this compound? A: The purified protein should be stored at -80°C. It is advisable to aliquot the protein to avoid multiple freeze-thaw cycles and to include a cryoprotectant like 5-50% glycerol in the storage buffer.[25]
References
- 1. 5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies [synbio-tech.com]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. biomatik.com [biomatik.com]
- 4. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. genextgenomics.com [genextgenomics.com]
- 13. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of native recombinant human this compound in the yeast, Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient expression and purification of recombinant therapeutic protein candidates, human this compound and pleiotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Human this compound (MK) Recombinant Protein (450-16-20UG) [thermofisher.com]
- 23. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purification of recombinant this compound and examination of its biological activities: functional comparison of new heparin binding factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
improving sensitivity of midkine ELISA
Welcome to the Technical Support Center for Midkine ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound ELISA experiments for improved sensitivity and reliable results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound ELISA experiments. Each problem is followed by potential causes and recommended solutions.
Issue 1: Weak or No Signal
You are observing very low optical density (OD) readings for your samples and even for the highest standard concentration.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Reagent/Protocol Issues | |
| Omission of a key reagent | Carefully review the protocol and ensure all reagents (capture antibody, sample/standard, detection antibody, streptavidin-HRP, substrate) were added in the correct order. |
| Inactive reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures and have not undergone excessive freeze-thaw cycles. Prepare fresh substrate solution for each experiment. |
| Incorrect reagent preparation | Double-check all dilution calculations for antibodies, standards, and wash buffers. Ensure lyophilized standards were fully reconstituted. |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[1] If the signal is consistently low, you may consider increasing the incubation time for the sample or antibodies. |
| Antibody/Antigen Issues | |
| Low antibody affinity | Ensure you are using a validated matched pair of antibodies for your sandwich ELISA that recognize different epitopes on the this compound protein.[2][3] |
| Low antibody concentration | The concentration of the capture or detection antibody may be too low. This may require optimization, such as performing a checkerboard titration (see Experimental Protocols). |
| Low this compound concentration in samples | Your samples may contain this compound levels below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit. |
| Procedural Errors | |
| Improper washing | Insufficient washing can lead to high background, but overly aggressive washing can elute the bound antigen or antibodies. Ensure wash buffer is dispensed gently and wells are not allowed to dry out. |
| Inactive enzyme conjugate | The HRP conjugate may have lost activity. Use a new vial or test its activity with a known positive control. |
Issue 2: High Background
The OD readings for your blank and negative control wells are excessively high, making it difficult to distinguish a true signal.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-specific Binding | |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking buffer. Common blockers include BSA and non-fat dry milk, but some commercial blocking buffers may be more effective.[4] |
| High antibody concentration | An overly high concentration of the detection antibody or streptavidin-HRP can lead to non-specific binding.[5][6] Perform a titration to determine the optimal concentration. |
| Cross-reactivity | The detection antibody may be cross-reacting with the capture antibody or other proteins in the sample.[7] Ensure the use of highly specific antibodies and consider using pre-adsorbed secondary antibodies if applicable. |
| Contamination | |
| Contaminated reagents or buffers | Use fresh, sterile buffers and reagents.[7] Ensure that the water used for buffer preparation is of high purity. |
| Cross-well contamination | Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each sample and reagent.[8] |
| Procedural Errors | |
| Insufficient washing | Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.[5][8] |
| Substrate issues | The TMB substrate should be colorless before use. If it has a blue tint, it has been contaminated and should be discarded. Avoid exposing the substrate to light. |
| Plate reader malfunction | Ensure the plate reader is set to the correct wavelength (e.g., 450 nm for TMB) and that the bottom of the plate is clean. |
Issue 3: Poor Standard Curve
The standard curve has a low R-squared value (<0.99), is non-linear, or has a poor dynamic range.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Standard Preparation Errors | |
| Improper standard dilution | This is a very common issue. Carefully re-check the serial dilution calculations and your pipetting technique. Ensure thorough mixing at each dilution step. |
| Degraded standard | Reconstitute a fresh vial of the this compound standard. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting and Procedural Inconsistencies | |
| Inaccurate pipetting | Ensure your pipettes are calibrated. Use fresh tips for each standard dilution. Aspirate and dispense slowly and consistently. |
| Inconsistent incubation times | Ensure all wells are treated uniformly. Add reagents to the wells in the same order and at a consistent pace. |
| Assay Conditions | |
| Suboptimal assay range | The chosen standard concentrations may not be appropriate for the assay's sensitivity. Adjust the dilution series to better capture the linear range of the assay. |
| Edge effects | Uneven temperature or evaporation across the plate can cause variability. Ensure the plate is sealed properly during incubations and placed in a stable temperature environment. |
Frequently Asked Questions (FAQs)
Q1: What are the expected concentrations of this compound in human serum?
A1: this compound levels in healthy individuals are generally low. Studies have reported that approximately 95% of healthy individuals have circulating this compound concentrations below 625 pg/mL.[9] However, these levels can be significantly elevated in various diseases, including many cancers.[9][10] For instance, in patients with non-small cell lung cancer, serum this compound levels can be significantly higher than in healthy controls (e.g., a mean of 657.36 pg/mL vs. 194.49 pg/mL in one study).[5]
Quantitative Data Summary: this compound Concentrations in Human Serum
| Population | Mean this compound Concentration (pg/mL) | Reported Range (pg/mL) | Source |
| Healthy Donors (Male) | 164 | 69 - 594 | [11] |
| Healthy Controls | 194.49 | 85.8 - 581.5 | [5] |
| Non-Small Cell Lung Cancer Patients | 657.36 | 110.7 - 2957.7 | [5] |
| Healthy Individuals (Hepatocellular Carcinoma Study) | 195 | 150 - 417 | [12] |
| Hepatocellular Carcinoma Patients | 1204 | 850 - 1710 | [12] |
Q2: How should I dilute my samples (serum, plasma, cell culture supernatant)?
A2: The optimal sample dilution depends on the expected this compound concentration and the linear range of your ELISA kit. It is highly recommended to perform a pilot experiment with a few samples, testing a range of dilutions (e.g., 1:2, 1:10, 1:50) to determine the dilution that yields OD readings within the standard curve. For human serum, a starting dilution of 1:2 to 1:10 is often appropriate.[13] Cell culture supernatants may require less dilution, depending on the cell line and culture conditions.
Q3: Can I use a different wash buffer or blocking buffer than what is provided in the kit?
A3: While it is generally recommended to use the buffers provided and validated by the kit manufacturer, optimizing with different buffers can sometimes improve results. For example, if you are experiencing high background, trying a different blocking agent may help.[4] However, any changes to the protocol should be carefully validated.
Q4: What is a checkerboard titration and when should I perform one?
A4: A checkerboard titration is an experimental method used to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.[14] You should perform this if you are developing your own ELISA or if you suspect that the antibody concentrations in your current assay are suboptimal, leading to issues like weak signal or high background. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Concentration Optimization
This protocol is for determining the optimal concentrations of capture and detection antibodies.
Materials:
-
96-well ELISA plate
-
Capture antibody
-
Detection antibody
-
Coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant this compound standard (at a high and a low concentration within the expected assay range)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate and stop solution
Procedure:
-
Coat the plate with varying concentrations of capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL).
-
Add 100 µL of each dilution to the wells of the ELISA plate, in columns. For example, columns 1-3 receive 5 µg/mL, columns 4-6 receive 2 µg/mL, etc.
-
Incubate overnight at 4°C.
-
-
Wash and block the plate:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add this compound standard:
-
Wash the plate 3 times.
-
Add 100 µL of the high concentration this compound standard to the first row of each capture antibody concentration set (e.g., rows A, D, G).
-
Add 100 µL of the low concentration this compound standard to the second row (e.g., rows B, E, H).
-
Add 100 µL of diluent buffer only (blank) to the third row (e.g., rows C, F, I).
-
Incubate for 2 hours at room temperature.
-
-
Add varying concentrations of detection antibody:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the detection antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).
-
Add 100 µL of each detection antibody dilution across the rows of the plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Develop and read the plate:
-
Wash the plate 3 times.
-
Add streptavidin-HRP (if using a biotinylated detection antibody) and incubate. Wash again.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Analyze the results:
-
Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (high concentration standard OD vs. blank OD) and the best separation between the high and low standard concentrations.
-
Visualizations
Caption: A diagram illustrating the sequential steps of a typical sandwich ELISA workflow.
Caption: A decision tree to guide troubleshooting common this compound ELISA issues.
Caption: A logical diagram showing the relationship between antibody concentrations and assay performance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Diagnostic accuracy of ELISA for detecting serum this compound in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. This compound is a serum and urinary biomarker for the detection and prognosis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Measuring this compound: the utility of this compound as a biomarker in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human this compound ELISA Kit (ab193761) | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. immuno-probe.co.jp [immuno-probe.co.jp]
- 14. bosterbio.com [bosterbio.com]
optimizing cell density for midkine migration assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing cell density in midkine-induced cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the principal role of this compound in cell migration?
A1: this compound (MDK) is a heparin-binding growth factor that promotes the migration and proliferation of various cell types, including cancer cells and inflammatory cells.[1][2][3] It exerts its effects by activating several downstream signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell motility, survival, and proliferation.[1][4][5]
Q2: What is a typical cell seeding density for a this compound migration assay?
A2: The optimal cell seeding density is cell-type dependent and must be determined empirically.[6][7][8] However, a common starting point for many cell lines in a 24-well plate format is between 1 x 104 and 1 x 106 cells per insert.[4][9] It is crucial to perform a titration experiment to find the ideal density that provides a clear migratory signal without oversaturating the membrane pores.[6][10]
Q3: How do I choose the correct pore size for my Transwell® insert?
A3: The pore size of the membrane is critical and depends on the size and migratory capacity of your specific cell type. A general guideline is to choose a pore size that allows active migration but prevents passive cell passage.[6]
| Pore Size | Recommended Cell Types |
| 3 µm | Leukocytes, lymphocytes[11] |
| 5 µm | Fibroblasts, certain cancer cells (e.g., NIH-3T3), monocytes, macrophages[11] |
| 8 µm | Most epithelial and fibroblast cells; considered optimal for many cell types[11] |
Q4: How long should I incubate my migration assay?
A4: Incubation time is another critical parameter that requires optimization. Typical incubation times range from 4 to 48 hours.[4][12] The ideal duration depends on the cell type's migratory speed and the chemoattractant concentration. Shorter times may be sufficient for highly motile cells, while slower-migrating cells may require longer incubation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound migration assays.
Issue 1: Low or No Cell Migration
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Cell Density | Too few cells will result in a weak signal. Perform a cell density titration to determine the optimal number of cells per insert. A good starting range is 20,000 to 2,000,000 cells/mL.[8][13] |
| Inactive this compound | Ensure the this compound protein is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles can reduce its effectiveness.[14] |
| Insufficient Chemoattractant Gradient | Confirm that a proper chemoattractant gradient is established. Consider serum-starving the cells for 12-24 hours before the assay to increase their sensitivity to this compound.[7][10] |
| Incorrect Pore Size | The membrane pores may be too small for your cells to migrate through. Verify that the chosen pore size is appropriate for your cell type.[6][15] |
| Cell Health and Passage Number | Use cells that are in a logarithmic growth phase and have a low passage number. Over-passaged cells may have reduced migratory potential.[7] |
| Air Bubbles | Ensure no air bubbles are trapped between the insert and the lower chamber, as this can obstruct migration.[15] |
Issue 2: Excessive Cell Migration
Possible Causes & Solutions
| Cause | Recommended Action |
| Cell Density Too High | An excessive number of cells can lead to oversaturation of the membrane pores and an artificially high migration reading.[10] Reduce the number of cells seeded in the insert. |
| Incubation Time Too Long | If the assay is incubated for too long, even non-migratory cells may begin to pass through the pores. Optimize the incubation time by performing a time-course experiment. |
| Membrane Damage | Inspect the inserts for any physical damage before use, as cracks or tears in the membrane can lead to passive cell leakage. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during seeding to avoid clumps and ensure an equal number of cells in each insert.[7][15] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure consistent volumes are added to each well. |
| Edge Effects | To minimize edge effects in the plate, consider not using the outermost wells or filling them with sterile PBS. |
| Inconsistent Removal of Non-migrated Cells | When wiping the top of the insert to remove non-migrated cells, apply consistent and gentle pressure to avoid dislodging the membrane.[6] |
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for a Transwell® Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the growth medium with a serum-free medium and incubating for 12-24 hours.[7][16]
-
Prepare Cell Suspensions: On the day of the experiment, harvest the cells and resuspend them in serum-free medium. Prepare a dilution series to achieve a range of cell densities (e.g., 0.5 x 105, 1 x 105, 2.5 x 105, 5 x 105 cells/mL).
-
Assay Setup:
-
Add medium containing this compound (chemoattractant) to the lower chambers of a 24-well plate.[15] Include a negative control with serum-free medium only.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.[15]
-
Seed the different cell suspensions into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 16-24 hours).[12][16]
-
Analysis:
-
Remove the inserts and carefully wipe the top of the membrane with a cotton swab to remove non-migrated cells.[10]
-
Fix the migrated cells on the bottom of the membrane using methanol (B129727) or paraformaldehyde.[15]
-
Stain the cells with a solution such as 0.1% crystal violet.[12][15]
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.[10][13]
-
-
Determine Optimal Density: The optimal seeding density will be the one that gives the highest signal-to-noise ratio (migrated cells in the presence of this compound vs. the negative control).[8]
Visualizations
This compound Signaling Pathway in Cell Migration
Caption: this compound-induced signaling pathways promoting cell migration.
Experimental Workflow for Optimizing Cell Density
Caption: Workflow for optimizing cell density in a migration assay.
References
- 1. This compound promotes breast cancer cell proliferation and migration by upregulating NR3C1 expression and activating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound promotes thyroid cancer cell migration and invasion by activating the phosphatidylinositol 3 kinase/protein kinase B/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes PDGF‐BB‐induced proliferation, migration, and glycolysis of airway smooth muscle cells via the PI3K Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.de [fishersci.de]
- 11. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 12. This compound Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Controlling for Off-Target Effects of Midkine siRNA
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the control of off-target effects in midkine (MDK) siRNA experiments.
FAQs: Understanding and Identifying Off-Target Effects
Q1: What are siRNA off-target effects and why are they a concern in this compound knockdown experiments?
A: Off-target effects occur when an siRNA molecule, intended to silence the this compound gene, inadvertently down-regulates other unintended genes.[1] This happens primarily through a microRNA-like mechanism, where the "seed region" (positions 2-7) of the siRNA guide strand binds to partially complementary sequences, often in the 3' untranslated region (3' UTR) of other mRNAs, leading to their degradation or translational repression.[1][2] These effects are a major concern because they can lead to misleading or false-positive results, where an observed phenotype is incorrectly attributed to this compound knockdown when it is actually caused by the silencing of an unrelated gene.[1]
Q2: My control siRNA is showing a phenotype. What does this mean?
A: If a non-targeting or scrambled control siRNA is causing a cellular phenotype, it typically points to issues unrelated to sequence-specific off-target effects. Potential causes include:
-
Cellular Stress Response: The transfection process itself, including the lipid reagent and the presence of foreign RNA, can induce a stress or immune response in cells, leading to global changes in gene expression.[3]
-
Toxicity: The specific control siRNA sequence or the transfection reagent may be toxic to your cell line at the concentration used.
-
Contamination: The siRNA preparation may be contaminated with dsRNA longer than 30bp, which can trigger a potent interferon response.
Q3: How can I distinguish between a true this compound-knockdown phenotype and an off-target effect?
Troubleshooting Guide: Strategies to Minimize and Control for Off-Target Effects
This section provides actionable strategies and experimental protocols to ensure the specificity of your this compound siRNA experiments.
Issue 1: High Potential for Off-Target Effects with a Single siRNA
Solution: Employ Multiple Control Strategies
A multi-pronged approach is the best way to build confidence in your results. The workflow below outlines the recommended validation steps.
Figure 1. Experimental workflow for validating this compound siRNA specificity.
Issue 2: Uncertainty About Negative Controls
Solution: Use Validated, Multi-Faceted Negative Controls
Proper negative controls are essential to differentiate sequence-specific effects from non-specific cellular responses.[3][5]
| Control Type | Description | Primary Use |
| Non-Targeting Control | An siRNA sequence with no known homology to any gene in the target organism (human, mouse, rat).[4][5] | Gold Standard. Accounts for cellular stress from the transfection reagent and the presence of an siRNA duplex. |
| Scrambled Control | An siRNA with the same nucleotide composition as the active this compound siRNA but in a randomized order.[4][5] | Confirms that the observed effect is dependent on the specific sequence of the this compound siRNA and not just its chemical nature. |
| Untreated/Mock | Cells that are untreated or treated with only the transfection reagent. | Establishes a baseline for the phenotype and measures the basal level of this compound expression.[5] |
Recommendation: The primary negative control for any this compound siRNA experiment should be a validated non-targeting siRNA used at the same concentration as the gene-specific siRNA.[9]
Issue 3: Phenotype Persists Despite Controls, Suggesting Off-Target Activity
Solution: Perform a Rescue Experiment
Experimental Protocol: this compound siRNA Rescue Experiment
-
Construct the Rescue Plasmid:
-
Obtain a this compound cDNA expression vector.
-
Introduce silent point mutations into the siRNA binding site of the this compound cDNA. This must be done without altering the amino acid sequence of the this compound protein. These mutations will make the rescue mRNA resistant to cleavage by the siRNA.
-
Verify the sequence of the new siRNA-resistant this compound construct.
-
-
Transfection Procedure (Example for a 24-well plate):
-
Day 1: Seed cells to be 50-70% confluent on the day of transfection.
-
Day 2: Co-transfect the cells with:
-
The validated this compound siRNA (at its optimal low concentration).
-
The siRNA-resistant this compound expression plasmid.
-
-
Control Groups:
-
Cells + this compound siRNA + empty vector
-
Cells + Non-targeting siRNA + siRNA-resistant MDK vector
-
Cells + Non-targeting siRNA + empty vector
-
-
-
Analysis (48-72 hours post-transfection):
-
Confirm Knockdown: Use qPCR or Western blot to confirm that the endogenous this compound is knocked down in the presence of the siRNA.
-
Confirm Re-expression: Confirm that the siRNA-resistant this compound is being expressed from the rescue plasmid.
-
Understanding the this compound Signaling Context
This compound (MDK) is a secreted growth factor that signals through multiple receptors to activate key downstream pathways involved in cell proliferation, survival, and migration.[10][11] Understanding these pathways is critical for predicting potential phenotypic outcomes of this compound knockdown and for distinguishing them from off-target effects.
Figure 2. Simplified this compound signaling pathways.
This compound's major receptors include LRP1, anaplastic lymphoma kinase (ALK), and protein tyrosine phosphatase ζ (PTPζ).[10][11][12][13] Activation of these receptors triggers downstream cascades like PI3K/AKT/mTOR, MAPK/ERK, and STAT3, which are crucial for cell cycle progression and survival.[10][11] Therefore, a true on-target knockdown of this compound would be expected to inhibit these pathways and lead to decreased proliferation and increased apoptosis.[14]
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. Are negative control siRNAs really necessary? [horizondiscovery.com]
- 4. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 13. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA targeting this compound inhibits gastric cancer cells growth and induces apoptosis involved caspase-3,8,9 activation and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Midkine (MDK) Sample Handling and Analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for Midkine (MDK) sample collection, storage, and analysis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for collecting blood samples for this compound measurement?
For optimal results, blood samples should be collected and processed promptly. Serum, EDTA plasma, and sodium citrate (B86180) plasma are all suitable for this compound analysis.[1] Heparin plasma should be avoided as heparin can interfere with the assay, leading to inaccurate, typically lower, this compound concentrations.[1]
Q2: How should I process blood samples after collection?
Prompt processing is crucial to minimize pre-analytical variability.[2][3] For serum, allow the blood to clot at room temperature for up to 2 hours or overnight at 2-8°C.[4] Then, centrifuge at 1000 x g for 20 minutes to separate the serum.[4] For plasma, centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4][5]
Q3: What are the optimal storage conditions for this compound samples?
For short-term storage, aliquoted samples can be kept at 4°C for up to one week after reconstitution.[6] For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[4][5][6] It is critical to avoid repeated freeze-thaw cycles, which can degrade the protein and affect measurement accuracy.[5][7][8] Using a manual defrost freezer is also recommended.[7][8]
Q4: Can I use other sample types besides blood for this compound analysis?
Yes, this compound can be measured in various biological fluids and tissues. Elevated this compound levels have been detected in urine, cerebrospinal fluid (CSF), and tissue homogenates.[9] For urine samples, it is recommended to collect the first urine of the day (mid-stream) and centrifuge it to remove particulate matter before analysis or storage.[5] For tissue samples, homogenization in a suitable lysis buffer is necessary to extract the protein.[5]
Q5: How stable is the this compound protein?
This compound is a remarkably stable protein. Studies have shown that it is resistant to both heat and acidic conditions.[10] This stability is advantageous for sample handling and analysis, as it is less prone to degradation compared to other cytokines.
Troubleshooting Guide for this compound Immunoassays (e.g., ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents. |
| Non-specific antibody binding | Use a high-quality blocking buffer and ensure adequate incubation time. | |
| Contaminated reagents or plate | Use fresh, sterile reagents and handle plates carefully to avoid cross-contamination. | |
| Low or No Signal | Inactive reagents | Ensure all reagents are within their expiration date and have been stored correctly. Allow all reagents to come to room temperature before use. |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are thoroughly mixed. | |
| Insufficient incubation times | Adhere strictly to the incubation times and temperatures specified in the assay protocol. | |
| Low this compound concentration in the sample | Concentrate the sample if possible, or ensure that the sample type and collection procedure are appropriate for detecting this compound. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique for all wells. Change pipette tips for each sample and reagent. |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. | |
| Edge effects | To minimize evaporation, use a plate sealer during incubation and ensure the plate is equilibrated to room temperature before adding reagents. | |
| Inaccurate Standard Curve | Improper standard dilution | Carefully prepare the standard curve according to the protocol, ensuring accurate serial dilutions. |
| Degraded standards | Use freshly prepared or properly stored standards. Avoid repeated freeze-thaw cycles of the standard stock. |
Experimental Protocols
Blood Sample Processing for this compound Analysis
-
Serum Collection:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[5]
-
Centrifuge at 1000 x g for 20 minutes.
-
Carefully aspirate the serum and transfer it to a clean tube.
-
Aliquot the serum and store it at -20°C or -80°C for long-term storage.[5]
-
-
Plasma Collection:
Quantitative Data Summary
This compound Sample Storage and Stability
| Sample Type | Short-Term Storage (≤ 1 week) | Long-Term Storage | Key Considerations |
| Serum/Plasma | 2-8°C | -20°C or -80°C[4][5] | Avoid repeated freeze-thaw cycles.[5][7][8] Use of heparin as an anticoagulant is not recommended.[1] |
| Urine | ≤ -20°C | ≤ -20°C[5] | Centrifuge to remove particulates before freezing.[5] |
| Tissue Homogenates | ≤ -20°C | ≤ -20°C[5] | Store in aliquots to prevent repeated freeze-thaw cycles. |
| Reconstituted Protein | 4°C for up to 1 week[6] | -20°C to -70°C for up to 3 months[7][8] | The addition of a carrier protein (e.g., 0.1% BSA) is recommended for long-term stability of reconstituted protein.[6] |
Visualizations
This compound Signaling Pathways
Caption: Overview of this compound signaling pathways.
Experimental Workflow for this compound Sample Analysis
References
- 1. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. Frontiers | Physiology of this compound and Its Potential Pathophysiological Role in COVID-19 [frontiersin.org]
- 6. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional receptors and intracellular signal pathways of this compound (MK) and pleiotrophin (PTN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
Technical Support Center: Improving the Specificity of Midkine-Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on midkine (MDK)-targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to therapeutic specificity.
Section 1: Frequently Asked Questions (FAQs) about this compound and Specificity
This section covers fundamental concepts about this compound (MDK) as a therapeutic target and the inherent challenges in achieving specificity.
Q1: What is this compound (MDK) and why is it a significant therapeutic target?
A1: this compound (MDK) is a heparin-binding growth factor that plays crucial roles in various physiological and pathological processes.[1][2] While its expression is low in healthy adult tissues, it is significantly upregulated during embryogenesis, tissue repair, inflammation, and in numerous types of cancer.[2][3][4][5] In oncology, MDK is known to promote tumor cell proliferation, survival, metastasis, angiogenesis, and resistance to chemotherapy.[1][3][6][7] Its overexpression is often correlated with aggressive tumor behavior and poor clinical outcomes, making it an attractive target for therapeutic intervention in cancer and various inflammatory diseases.[2][3][8][9]
Q2: What are the primary signaling pathways activated by MDK?
A2: MDK exerts its effects by binding to a complex of cell surface receptors, which triggers multiple downstream signaling cascades.[8] Key receptors include Receptor Protein Tyrosine Phosphatase Zeta (PTPζ), Anaplastic Lymphoma Kinase (ALK), Low-Density Lipoprotein Receptor-related Proteins (LRPs), and integrins.[1][10][11] Activation of these receptors leads to the stimulation of major pro-survival and pro-proliferative pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6][12]
Q3: What are the main challenges to achieving high specificity with MDK-targeted therapies?
A3: The primary challenges include:
-
Homology with Pleiotrophin (PTN): MDK shares approximately 50% sequence identity with Pleiotrophin (PTN), the only other member of its protein family.[1][10] PTN has overlapping functions in cell growth and angiogenesis, creating a high risk of cross-reactivity for therapies that are not exquisitely specific.[1]
-
Multiple Receptors: MDK interacts with several different receptor types (PTPζ, ALK, LRPs, integrins), which can be expressed on various cell types.[1][10][11] This promiscuity complicates the prediction of therapeutic effects and potential side effects.
-
Expression in Physiological Repair: MDK is upregulated during normal physiological processes like tissue repair, wound healing, and inflammation.[5][8][12] This can lead to "on-target, off-tumor" toxicity, where the therapy correctly targets MDK but does so in healthy tissues undergoing repair, causing unwanted side effects.
-
Tumor-Specific Isoforms: Several MDK isoforms exist due to alternative splicing.[5][10] Some truncated isoforms may be tumor-specific, but developing therapies that can distinguish between these and the full-length protein is a significant challenge.[10]
Section 2: Troubleshooting Guide for MDK-Targeted Therapies
This guide addresses specific experimental issues in a question-and-answer format to help you improve the specificity of your MDK-targeted approaches.
Q4: My anti-MDK antibody shows high background and non-specific bands in Western Blot (WB) and Immunohistochemistry (IHC). How can I resolve this?
A4: High background and non-specific binding are common issues in antibody-based assays. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Rationale |
| High Antibody Concentration | Titrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background. | Excess antibody increases the likelihood of low-affinity, non-specific interactions.[13] |
| Poor Antibody Specificity | Use a knockout (KO) validated antibody. Perform a Western blot on cell lysates from a wild-type (WT) and an MDK-KO cell line. A specific antibody will show a band only in the WT lane.[14][15] | This is the gold standard for confirming antibody specificity against its intended target.[15] |
| Cross-Reactivity | If targeting a specific isoform, ensure the antibody was raised against a unique epitope of that isoform. Use monoclonal antibodies over polyclonal antibodies for higher specificity to a single epitope.[16][17] | Polyclonal antibodies recognize multiple epitopes and have a higher chance of cross-reacting with related proteins like PTN.[17] |
| Inadequate Blocking | Optimize your blocking protocol. Increase the concentration or incubation time of the blocking buffer (e.g., 5% BSA or non-fat milk). Consider using commercially available blocking solutions.[13] | Proper blocking saturates non-specific binding sites on the membrane or tissue, preventing the antibody from adhering randomly. |
| Secondary Antibody Issues | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. Use cross-adsorbed secondary antibodies to reduce species cross-reactivity.[13] | The secondary antibody may be binding to endogenous immunoglobulins in the tissue or other proteins. |
Q5: My MDK-targeted CAR-T cells are exhibiting toxicity against non-tumor cells in co-culture assays. How can I investigate and improve this?
A5: This "on-target, off-tumor" toxicity is a critical hurdle. The cause is likely MDK expression on healthy cells, especially those involved in inflammation or repair within the tumor microenvironment.
Strategies to enhance CAR-T specificity:
-
Affinity Tuning: Engineer the single-chain variable fragment (scFv) of your CAR to have a lower affinity for MDK. This can create a therapeutic window where the CAR-T cells are activated only by the high-density MDK expression on tumor cells, while ignoring the lower-density expression on healthy tissue.[18]
-
Multi-Antigen Targeting: Design "logic-gated" CAR-T cells that require the presence of two antigens (e.g., MDK and a more tumor-exclusive antigen) to become fully activated.[19] This significantly reduces the risk of attacking healthy cells that may only express MDK.
-
Inhibitory CARs (iCARs): Co-express a second, inhibitory CAR that recognizes an antigen present on healthy cells but absent from tumor cells. If the iCAR is engaged, it overrides the activating signal from the MDK-targeting CAR, sparing the healthy cell.[20]
Q6: My small molecule inhibitor for MDK is showing off-target effects. How can I validate its specificity?
A6: Validating the specificity of a small molecule inhibitor is essential to ensure that the observed phenotype is due to MDK inhibition and not an unrelated target.
| Validation Method | Experimental Approach | Expected Outcome for a Specific Inhibitor |
| Rescue Experiment | Treat MDK-expressing cells with your inhibitor. In a parallel group, add recombinant MDK protein to the culture medium along with the inhibitor. | The addition of excess exogenous MDK should "rescue" the cells from the inhibitor's effects (e.g., restore proliferation), demonstrating the effect is MDK-dependent. |
| Target Engagement Assay | Use techniques like Cellular Thermal Shift Assay (CETSA) or pull-down assays with a biotinylated version of your compound. | These methods confirm that your compound physically binds to MDK within the cellular environment. |
| Orthogonal Validation | Inhibit MDK using a different modality, such as siRNA or an antisense oligonucleotide.[7][21] | If the phenotype observed with your small molecule is identical to the phenotype from genetic knockdown of MDK, it strongly suggests the effect is on-target.[7] |
| Kinase/Protease Profiling | Screen your compound against a broad panel of kinases or other related proteins (especially those with similar binding pockets). | A specific inhibitor should show minimal activity against other proteins in the panel. |
| Structural Homolog Test | Test your inhibitor's activity against Pleiotrophin (PTN). | An ideal MDK-specific inhibitor will have significantly lower or no activity against PTN. |
Section 3: Key Experimental Protocols
Protocol 1: Validating Anti-MDK Antibody Specificity by Western Blot in a Knockout Cell Line
This protocol provides a method for confirming that an anti-MDK antibody specifically recognizes MDK.[14][15]
Materials:
-
Wild-type (WT) and MDK-knockout (KO) human cell lines (e.g., HAP1 cells).
-
RIPA Lysis and Extraction Buffer.
-
Proteinase and phosphatase inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary anti-MDK antibody (at a starting dilution of 1:1000).
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Lysis: Culture WT and MDK-KO cells to ~80-90% confluency. Harvest cells and lyse using ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein from each lysate (WT and KO) into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MDK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. The predicted band size for human MDK is ~16 kDa.[14]
-
Stripping and Reprobing: Strip the membrane and reprobe with a loading control antibody to ensure equal protein loading between WT and KO lanes.
Expected Result: A specific anti-MDK antibody will detect a band at ~16 kDa in the WT lane but not in the MDK-KO lane. The loading control should be present in both lanes.
Protocol 2: Competitive ELISA to Screen for Inhibitor Specificity
This protocol assesses whether a small molecule inhibitor specifically blocks the interaction between MDK and one of its binding partners (e.g., a receptor or heparin).
Materials:
-
96-well high-binding ELISA plate.
-
Recombinant human MDK protein.
-
Biotinylated heparin or a recombinant MDK receptor (e.g., PTPζ-Fc chimera).
-
Small molecule inhibitor candidates.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of recombinant MDK (1-2 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Block the wells with 200 µL of assay buffer for 1-2 hours at room temperature.
-
Inhibitor Incubation: During blocking, pre-incubate the biotinylated heparin (or MDK receptor) at a constant concentration with serial dilutions of your small molecule inhibitor for 30-60 minutes at room temperature.
-
Competitive Binding: Wash the plate again. Add 100 µL of the inhibitor/heparin mixtures to the MDK-coated wells. Include controls with heparin alone (no inhibitor) and buffer alone (blank). Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30-60 minutes at room temperature.
-
Development: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (5-20 minutes).
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm on a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to block 50% of the MDK-heparin interaction. To test for specificity, repeat the assay using Pleiotrophin (PTN) instead of MDK on the plate. A specific inhibitor should have a much higher IC₅₀ for PTN.
Section 4: Reference Data
Table 1: Key this compound (MDK) Receptors and Binding Partners
| Receptor / Partner | Receptor Type | Primary Downstream Pathways | Key Associated Functions |
| PTPζ (RPTPβ/ζ) | Receptor Protein Tyrosine Phosphatase | Wnt/β-catenin, MAPK/ERK | Neurite outgrowth, cell migration.[10][12][22] |
| ALK | Receptor Tyrosine Kinase | PI3K/AKT, MAPK/ERK, NF-κB | Cell proliferation, survival, chemoresistance.[2][12] |
| LRP1 | Low-Density Lipoprotein Receptor-related Protein | PI3K/AKT | MDK internalization, cell survival.[1][12][22] |
| Integrins (α4β1, α6β1) | Cell Adhesion Molecules | MAPK/ERK (via FAK) | Cell migration, adhesion.[1][12][22] |
| Notch2 | Transmembrane Receptor | JAK/STAT3 | Epithelial-mesenchymal transition (EMT).[1][6] |
| Syndecans/Glypicans | Heparan Sulfate Proteoglycans | N/A (Co-receptors) | Enhance MDK binding to signaling receptors.[1] |
Table 2: Comparison of this compound (MDK) and Pleiotrophin (PTN)
| Feature | This compound (MDK) | Pleiotrophin (PTN) |
| Sequence Identity | ~50% shared identity with PTN[1][10] | ~50% shared identity with MDK[1][10] |
| Primary Roles | Cancer progression, inflammation, tissue repair, neurogenesis.[1][10][12] | Neurogenesis, angiogenesis, bone development.[10] |
| Receptor Binding | Binds PTPζ, ALK, LRP1, Integrins, Notch2.[1][10][11] | Binds PTPζ, ALK, Syndecans. |
| Expression Pattern | High in embryogenesis and pathology (cancer, inflammation); low in healthy adults.[2][4][9] | High in developing nervous system; more restricted expression in adults than MDK. |
| Therapeutic Implication | Target for anti-cancer and anti-inflammatory drugs.[2][3] | Less explored as a therapeutic target compared to MDK. |
Table 3: Summary of MDK-Targeted Therapeutic Strategies and Specificity Considerations
| Therapeutic Strategy | Mechanism of Action | Key Specificity Challenge | Strategy to Improve Specificity |
| Monoclonal Antibodies | Block MDK from binding to its receptors.[1] | Cross-reactivity with PTN; on-target, off-tumor toxicity. | Develop antibodies against MDK-specific epitopes not found in PTN. |
| Small Molecule Inhibitors | Interfere with MDK's active site or receptor-binding domain.[1][23] | Off-target binding to other proteins with similar structural motifs. | Structure-based drug design; screening against PTN and kinase panels.[21][24] |
| RNA-based therapies (siRNA, shRNA, antisense oligos) | Degrade MDK mRNA to prevent protein translation.[1][7][9] | Off-target effects due to unintended mRNA binding; delivery to tumor cells. | Use multiple, distinct siRNA sequences; develop targeted delivery systems (e.g., nanoparticles).[7] |
| CAR-T Cells | Genetically engineered T-cells recognize and kill MDK-expressing cells. | On-target, off-tumor toxicity due to MDK expression on healthy repairing/inflamed tissues. | Affinity tuning; multi-antigen "logic-gated" CARs; inhibitory CARs.[18][19][20] |
| Aptamers | Structured nucleic acids that bind MDK with high affinity.[1][9] | Nuclease degradation in vivo; ensuring high specificity over PTN. | Chemical modifications to improve stability; selection protocols that counterscreen against PTN. |
References
- 1. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A novel player in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of this compound Signaling in Women’s Cancers: Novel Biomarker and Therapeutic Target [mdpi.com]
- 7. Role of this compound in Cancer Drug Resistance: Regulators of Its Expression and Its Molecular Targeting [mdpi.com]
- 8. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of this compound as the basis of its pharmacological effects | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Validation and in vivo characterization of research... | F1000Research [f1000research.com]
- 15. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 18. Frontiers | Fine-tuning the antigen sensitivity of CAR T cells: emerging strategies and current challenges [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the potency and specificity of engineered T cells for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibitors: application of a simple assay procedure to screening of inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
Midkine Gene Expression Analysis: Technical Support Center
Welcome to the technical support center for Midkine (MDK) gene and protein expression analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
General FAQs
Q1: What is this compound (MDK) and why is its expression analysis important?
This compound (MDK) is a heparin-binding growth factor that plays a crucial role in various biological processes, including cell proliferation, migration, and differentiation.[1][2] While its expression is high during embryonic development, it is typically low in healthy adult tissues.[3] Upregulation of MDK is associated with numerous pathological conditions, including cancer, inflammation, and autoimmune diseases.[3][4][5] Therefore, accurate analysis of MDK expression at both the mRNA and protein level is critical for disease diagnosis, prognosis, and as a potential therapeutic target.[6][7]
Q2: What are the common methods to analyze MDK expression?
MDK expression can be analyzed at the mRNA level using techniques like quantitative real-time PCR (qPCR) and at the protein level using methods such as Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC). The choice of method depends on the research question, sample type, and desired quantitative or qualitative output.
Quantitative Data Summary
The following tables summarize typical this compound levels in various samples. Note that these values can vary depending on the detection method and specific patient population.
Table 1: Circulating this compound Levels
| Condition | Sample Type | Typical MDK Concentration |
| Healthy Adults | Serum/Plasma | < 500 pg/mL[8][9] |
| Various Cancers | Serum/Plasma | Significantly elevated vs. healthy controls |
| Inflammatory Diseases | Serum | Elevated[3] |
| Sepsis | Serum | Elevated |
Experimental Workflow for MDK Analysis
Below is a generalized workflow for a typical MDK expression analysis experiment.
Caption: A generalized workflow for MDK expression analysis.
Troubleshooting Guides & FAQs by Technique
Quantitative Real-Time PCR (qPCR)
Q: My qPCR for MDK shows no or very weak amplification. What could be the issue?
A: This could be due to several factors:
-
Low MDK Expression: MDK expression can be very low in some healthy adult tissues.[7] Ensure you are using a sufficient amount of input RNA for cDNA synthesis.
-
Poor RNA Quality: Degraded RNA will lead to inefficient cDNA synthesis and poor qPCR results. Always check RNA integrity (e.g., using a Bioanalyzer) before proceeding.
-
Inefficient cDNA Synthesis: The reverse transcription step is critical. Ensure you are using a high-quality reverse transcriptase and appropriate primers (a mix of oligo(dT) and random hexamers is often recommended).
-
Primer Design: Poorly designed primers can result in low or no amplification. Ensure your primers are specific to the MDK transcript and have been validated for efficiency.[10]
Q: I am seeing multiple peaks in my qPCR melt curve analysis for MDK. What does this mean?
A: Multiple peaks in a melt curve analysis suggest non-specific amplification or primer-dimers.
-
Primer-Dimers: These are often seen as a low-temperature peak. Try optimizing the primer concentration or increasing the annealing temperature.
-
Non-specific Amplification: This could be due to off-target binding of your primers. You can try to increase the annealing temperature or redesign your primers to a more specific region of the MDK gene.[10]
Detailed Protocol: MDK mRNA Quantification by qPCR
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MDK (and a reference gene like GAPDH or ACTB), and the synthesized cDNA.
-
Cycling Conditions: A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative expression of MDK using the ΔΔCt method, normalizing to the reference gene.
Western Blotting
Q: I cannot detect MDK protein on my Western blot. What should I do?
A:
-
Low Protein Expression: MDK may not be highly expressed in your cell or tissue type. Consider using a positive control, such as a cell line known to express MDK, to validate your protocol.[11]
-
Antibody Issues: The primary antibody may not be sensitive or specific enough. Ensure you are using an antibody validated for Western blotting and at the recommended dilution.[11][12]
-
Poor Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.
-
Sample Preparation: Since MDK is a secreted protein, you may find higher concentrations in the cell culture medium than in the cell lysate.[11] Consider concentrating the culture media for analysis.
Q: I see multiple bands on my Western blot for MDK. How do I interpret this?
A:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes or using a different blocking buffer.[13]
-
Protein Modifications: Post-translational modifications such as glycosylation can cause the protein to run at a higher molecular weight than expected.[13]
-
Protein Degradation: Lower molecular weight bands could be due to protein degradation. Ensure you use protease inhibitors during sample preparation.[13]
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My MDK ELISA is showing high background. What are the possible causes?
A:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies, leading to high background. Ensure thorough washing.[14][15]
-
Antibody Concentration: The concentration of the detection antibody may be too high. Titrate the antibody to find the optimal concentration.[14][15]
-
Incubation Times/Temperatures: Extending incubation times or increasing the temperature can lead to non-specific binding. Adhere to the recommended protocol conditions.[14]
Q: My MDK sample readings are out of the standard curve range. What should I do?
A:
-
Samples Too Concentrated: If the readings are above the highest standard, you will need to dilute your samples and re-run the assay.
-
Samples Too Dilute: If the readings are below the lowest standard, you may need to concentrate your samples or use a more sensitive ELISA kit.
Detailed Protocol: MDK Quantification by Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for MDK and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add your samples and MDK standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for MDK and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of MDK in your samples.
Immunohistochemistry (IHC)
Q: I am getting no staining or very weak staining for MDK in my tissue sections. What could be the problem?
A:
-
Antigen Retrieval: Formalin fixation can mask the antigenic epitope. Ensure you are using the correct antigen retrieval method (heat-induced or enzymatic) as recommended for your specific MDK antibody.[16][17]
-
Primary Antibody: The primary antibody may not be working correctly. Verify the antibody's expiration date and storage conditions. Always include a positive control tissue known to express MDK.[18]
-
Tissue Processing: Improper fixation or processing of the tissue can lead to poor staining.[19]
Q: I am observing high non-specific background staining in my MDK IHC. How can I reduce it?
A:
-
Blocking: Ensure you are using an appropriate blocking serum (from the same species as the secondary antibody) to block non-specific binding sites.[18]
-
Endogenous Peroxidase Activity: If using an HRP-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution.[19]
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try titrating the antibody to a lower concentration.[18]
This compound Signaling Pathways
This compound exerts its effects by binding to various cell surface receptors and activating several downstream signaling pathways.[6][20]
Caption: Overview of this compound-activated signaling pathways.
References
- 1. Frontiers | this compound: The Who, What, Where, and When of a Promising Neurotrophic Therapy for Perinatal Brain Injury [frontiersin.org]
- 2. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 5. The role of this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring this compound: the utility of this compound as a biomarker in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pre-analytical problems on assay conditions for blood this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pcrbio.com [pcrbio.com]
- 11. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. biocompare.com [biocompare.com]
- 18. documents.cap.org [documents.cap.org]
- 19. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 20. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
Technical Support Center: Enhancing the Stability of Recombinant Midkine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production and handling of recombinant midkine.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is forming aggregates. What are the possible causes and how can I prevent this?
A1: Protein aggregation is a common issue in recombinant protein production. For this compound, this can be caused by high protein concentration, suboptimal buffer conditions (pH, ionic strength), exposure to stress (e.g., freeze-thaw cycles, agitation), or improper folding during expression.
To prevent aggregation, consider the following strategies:
-
Optimize Buffer Conditions: Screen different buffer systems and pH levels. This compound is a basic protein, so a buffer system that maintains a pH below its isoelectric point may be beneficial.
-
Use Stabilizing Excipients: The addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine) can enhance stability.
-
Control Protein Concentration: Work with the lowest feasible protein concentration during purification and storage.
-
Gentle Handling: Avoid vigorous vortexing or agitation. Use wide-bore pipette tips to minimize shear stress.
-
Optimize Expression Conditions: If aggregation occurs during expression (inclusion bodies), try lowering the induction temperature and using a less potent inducer concentration.[1][2]
Q2: I am observing degradation of my purified recombinant this compound. How can I minimize this?
A2: Proteolytic degradation can occur during cell lysis, purification, and storage. To minimize degradation:
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[3]
-
Use Protease-Deficient Expression Strains: Utilize E. coli strains engineered to lack key proteases.[3]
-
Minimize Purification Time: A faster purification workflow reduces the time your protein is exposed to proteases.
-
Optimize Storage Conditions: Store purified this compound at -80°C in a suitable storage buffer containing cryoprotectants.
Q3: What are the optimal storage conditions for recombinant this compound?
A3: For long-term stability, lyophilized recombinant this compound should be stored at -20°C to -80°C.[4] Upon reconstitution, it is recommended to store the protein at 4°C for short-term use (up to one week) or in aliquots at -80°C for long-term storage. To prevent degradation and aggregation, consider adding a carrier protein (e.g., 0.1% BSA) and a cryoprotectant (e.g., glycerol) to the storage buffer. Avoid repeated freeze-thaw cycles.
Q4: Can I improve the intrinsic stability of this compound through protein engineering?
A4: Yes, site-directed mutagenesis can be employed to enhance the stability of this compound.[5][6] This could involve:
-
Introducing Disulfide Bonds: Engineering additional disulfide bonds can increase thermal stability.
-
Modifying Surface Residues: Replacing aggregation-prone hydrophobic residues on the surface with hydrophilic ones.
-
Altering Heparin-Binding Sites: Mutations in the heparin-binding domains may affect stability and activity.[7][8]
Q5: How does codon optimization impact the stability of recombinant this compound?
A5: Codon optimization involves altering the gene sequence to use codons that are more frequently used by the expression host (e.g., E. coli). This can lead to:
-
Increased Expression Levels: More efficient translation can lead to higher yields of the protein.
-
Improved Folding: A smoother translation rate can sometimes promote proper protein folding and reduce the formation of inclusion bodies.[9]
-
Enhanced Stability: Proper folding directly contributes to the overall stability of the protein.[9]
Troubleshooting Guides
Issue 1: Protein Aggregation
Symptoms:
-
Visible precipitates in the protein solution.
-
High polydispersity index (PDI) in Dynamic Light Scattering (DLS).
-
Presence of high molecular weight species in Size-Exclusion Chromatography (SEC).
-
Loss of biological activity.
Troubleshooting Workflow:
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. azonano.com [azonano.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Structure-function studies of heparin-binding (acidic fibroblast) growth factor-1 using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis and molecular modeling identify a crucial amino acid in specifying the heparin affinity of FGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of putative heparin-binding domains of fibroblast growth factor-1. Using site-directed mutagenesis and peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Midkine Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for Midkine (MDK) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the most common fixative for this compound IHC in paraffin-embedded tissues?
A1: The most commonly used fixative for this compound and immunohistochemistry in general for paraffin-embedded tissues is 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[1][2] These aldehyde-based fixatives preserve tissue morphology well by cross-linking proteins. Most commercially available this compound antibodies are validated for use with formalin-fixed, paraffin-embedded (FFPE) tissues.
Q2: How long should I fix my tissue samples for this compound IHC?
A2: For immersion fixation, a general guideline is to fix the tissue in 10% NBF for 4 to 24 hours at room temperature.[2] The optimal fixation time can depend on the tissue size and type. Under-fixation can lead to poor tissue morphology and weak or no staining, while over-fixation can mask the this compound epitope, requiring more aggressive antigen retrieval.[3] It is crucial to standardize the fixation time for reproducible results.[3]
Q3: Is antigen retrieval necessary for this compound IHC?
A3: Yes, for formalin-fixed paraffin-embedded tissues, antigen retrieval is a critical step to unmask the this compound epitope that has been cross-linked by the aldehyde fixative.[4] Heat-Induced Epitope Retrieval (HIER) is the most common method and is recommended in the protocols for most this compound antibodies.
Q4: Which antigen retrieval buffer should I use for this compound IHC?
A4: The choice of antigen retrieval buffer can significantly impact staining results. For this compound IHC, antibody datasheets commonly recommend either a citrate-based buffer with a pH of 6.0 or a Tris-EDTA buffer with a pH of 9.0.[5][6] Some studies suggest that for many antibodies, Tris-EDTA buffer at pH 9.0 provides superior results compared to citrate (B86180) buffer at pH 6.0.[5][7] It is advisable to consult the specific antibody datasheet and, if necessary, empirically test different buffers to find the optimal condition.
Q5: Can I use alcohol-based fixatives for this compound IHC?
A5: While formalin is the standard, alcohol-based fixatives like ethanol (B145695) and methanol (B129727) can be used. These are precipitating fixatives that dehydrate the tissue and precipitate proteins.[8] An advantage is that they may better preserve antigenicity and often do not require an antigen retrieval step.[9] However, they may not preserve tissue morphology as well as formalin and can cause tissue shrinkage.[8] If you are having trouble detecting this compound with formalin fixation, an alcohol-based fixative could be an alternative to test.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation (under-fixation) | Ensure the tissue is fixed for a sufficient duration (e.g., 18-24 hours for most tissues in 10% NBF). Under-fixation can lead to the degradation of the this compound protein.[3] |
| Over-fixation of tissue | Prolonged fixation can excessively cross-link proteins, masking the this compound epitope. Reduce fixation time. If tissues are already over-fixed, a more rigorous heat-induced antigen retrieval protocol may be necessary.[3] | |
| Suboptimal antigen retrieval | The antigen retrieval buffer pH or heating time may not be optimal. Test different antigen retrieval buffers (e.g., Citrate pH 6.0 vs. Tris-EDTA pH 9.0) and vary the heating time to find the best conditions for your specific this compound antibody and tissue type.[5][7] | |
| Incorrect primary antibody dilution | The concentration of the this compound antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration. | |
| High Background Staining | Tissues dried out during the staining procedure | Ensure slides remain in a humidified chamber during incubations and are kept moist throughout the staining process. |
| Non-specific antibody binding | Increase the concentration or duration of the blocking step. Using normal serum from the same species as the secondary antibody is recommended. | |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times during the deparaffinization steps.[10] | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity. |
| Endogenous peroxidase or phosphatase activity | If using an HRP- or AP-conjugated detection system, quench endogenous enzyme activity with appropriate blocking solutions (e.g., H2O2 for peroxidase). | |
| Poor Tissue Morphology | Delayed fixation | Fix tissues immediately after collection to prevent autolysis and degradation of cellular structures.[11] |
| Improper fixative | While alcohol-based fixatives can be good for antigen preservation, they may result in poorer morphology compared to formalin.[8] For optimal morphology, 10% neutral buffered formalin is generally recommended.[1] |
Data Presentation
Table 1: Comparison of Common Fixatives for Immunohistochemistry
| Fixative Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Aldehyde (Cross-linking) | 10% Neutral Buffered Formalin, 4% Paraformaldehyde | Forms cross-links between proteins, stabilizing cellular structures. | Excellent preservation of tissue morphology.[1] Good for long-term storage. Most IHC protocols are optimized for this type of fixation.[1] | Can mask epitopes, necessitating antigen retrieval.[4] Can damage nucleic acids. |
| Precipitating (Denaturing) | Ethanol, Methanol, Acetone | Dehydrate the tissue, causing proteins to precipitate and denature.[8] | Better preservation of antigenicity.[9] Antigen retrieval is often not required. Faster fixation times. | May cause tissue shrinkage and brittleness.[8] Inferior preservation of morphology compared to aldehydes.[8] |
| Oxidizing Agents | Potassium Permanganate, Potassium Dichromate | Form cross-links, but can also denature proteins. | Not commonly used as primary fixatives in modern IHC. | Can cause extensive protein denaturation and loss of antigenicity. |
| Mercurials | B5 fixative, Zenker's fixative | Unknown mechanism, but involves protein precipitation. | Excellent nuclear detail. | Toxic and requires special disposal. Can cause tissue hardening. |
Table 2: Recommended Antigen Retrieval Methods for this compound IHC
| Antigen Retrieval Buffer | pH | Heating Method | Typical Incubation Time | Notes |
| Sodium Citrate Buffer | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C | A commonly used buffer for HIER.[6] |
| Tris-EDTA Buffer | 9.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C | Often provides superior results for many antibodies compared to citrate buffer.[5][7] Recommended for several commercial this compound antibodies. |
| Tris-HCl | 8.0-10.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C | Can be an effective alternative to Tris-EDTA.[12][13] |
| Proteolytic Enzymes (PIER) | N/A | 37°C Water Bath | 5-15 minutes | Less common for this compound IHC. Can damage tissue morphology if not carefully optimized.[4] |
Experimental Protocols
Protocol 1: Standard Formalin Fixation and Paraffin Embedding
-
Tissue Collection: Immediately after excision, trim the tissue to a thickness of no more than 5 mm in one dimension to ensure proper fixative penetration.
-
Fixation: Immerse the tissue in at least 10 times its volume of 10% neutral buffered formalin. Fix for 18-24 hours at room temperature.
-
Dehydration: Following fixation, dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue in xylene.
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Protocol 2: this compound Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions to water (100%, 95%, 70%, 50% ethanol, 2 minutes each), followed by distilled water.
-
-
Antigen Retrieval (HIER):
-
Place slides in a staining jar filled with either 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA, 10 mM Tris buffer (pH 9.0).
-
Heat the slides in a microwave oven or pressure cooker to 95-100°C and maintain for 15-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Peroxidase Block (if using HRP detection):
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in antibody diluent to the recommended concentration (consult the datasheet, typically 1:100 to 1:500).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate sections with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Immunohistochemistry workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Fixation Methods for Preservation Cytology Specimens of Cell Block Preparation Using 10% Neutral Buffer Formalin and 96% Alcohol Fixation in E-cadherin and Ki-67 Immunohistochemical Examination | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. Protocol for preparing formalin-fixed paraffin-embedded musculoskeletal tissue samples from mice for spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 7. imsear.searo.who.int [imsear.searo.who.int]
- 8. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 10. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of delayed and prolonged fixation on the evaluation of immunohistochemical staining on lung carcinoma resection specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of antigen retrieval buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Bioactivity of Purified Midkine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the bioactivity of purified midkine.
Frequently Asked Questions (FAQs)
Q1: What are the key biological activities of this compound that can be assayed to validate my purified protein?
A1: this compound is a pleiotropic growth factor involved in numerous cellular processes. The most common and well-established bioactivities to assay for validation include:
-
Cell Proliferation and Survival: this compound promotes the growth and survival of various cell types, including cancer cells and neurons.[1][2][3][4]
-
Neurite Outgrowth: It plays a crucial role in neural development by promoting the extension of neurites from neurons.[5][6]
-
Cell Migration: this compound can induce the migration of different cell types, which is a key aspect of its role in development and disease.[5][7]
-
Angiogenesis: It is involved in the formation of new blood vessels.[1][8]
Q2: Which cell lines are recommended for this compound bioactivity assays?
A2: The choice of cell line depends on the specific bioactivity you intend to measure. Here are some commonly used cell lines:
-
NIH3T3 cells: Often used for cell proliferation assays due to their robust response to growth factors like this compound.[3]
-
Neuroblastoma cell lines (e.g., SH-SY5Y, KCNR, IGR-N91): Ideal for both proliferation and neurite outgrowth assays.[9]
-
Human Microvascular Endothelial Cells (HMVECs): Suitable for angiogenesis and cell proliferation assays.[8]
-
UMR-106 cells: An osteoblast-like cell line used for cell migration assays.[10]
Q3: My purified this compound shows low or no activity in a cell proliferation assay. What are the possible causes?
A3: Several factors could contribute to the lack of bioactivity. Consider the following troubleshooting steps:
-
Protein Folding and Purity: Ensure the protein is correctly folded and that the purification process has removed any contaminants that might interfere with its activity. Denaturation and refolding steps during purification from E. coli are critical.[3]
-
Concentration Verification: Accurately determine the concentration of your purified this compound using a reliable method like a BCA assay or by measuring absorbance at 280 nm.
-
Assay Conditions: Optimize assay parameters such as cell seeding density, serum concentration in the media, and incubation time. For instance, NIH3T3 cell proliferation assays are typically conducted in low serum conditions (e.g., 1% FBS) to minimize background proliferation.[3]
-
Cell Line Health: Ensure the cells are healthy, within a low passage number, and not contaminated.
-
Positive Control: Always include a commercially available, bioactive this compound as a positive control to validate the assay itself.
Q4: How can I confirm that the observed bioactivity is specific to this compound?
A4: To ensure specificity, you can perform the following experiments:
-
Neutralizing Antibody: Use a specific anti-midkine neutralizing antibody to block the activity. A significant reduction in the observed effect would confirm that it is this compound-mediated.
-
Receptor Knockdown: If the target cell line and this compound receptor are known, you can use siRNA or CRISPR to knock down the receptor (e.g., LRP1, PTPζ) and observe if the bioactivity is diminished.[11]
-
Competitive Binding Assay: Perform a binding assay with a labeled this compound and show that your purified, unlabeled this compound can compete for binding to the cells.
Troubleshooting Guides
Troubleshooting Poor Neurite Outgrowth in Response to this compound
| Problem | Possible Cause | Suggested Solution |
| No significant neurite outgrowth observed. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Cell density is too high or too low. | Optimize the cell seeding density. High density can inhibit neurite outgrowth due to cell-cell contact, while low density may result in insufficient survival signals. | |
| Inappropriate coating of culture plates. | Ensure plates are properly coated with a suitable substrate like poly-L-lysine or laminin (B1169045) to promote neuronal attachment and differentiation.[12] | |
| High background neurite outgrowth in control wells. | Serum in the culture medium contains growth factors. | Perform the assay in serum-free or low-serum medium.[3] |
| Cells are over-differentiated before treatment. | Seed the cells and allow them to attach for a shorter period before adding this compound. | |
| Inconsistent results between experiments. | Variability in purified this compound batches. | Test each new batch of purified this compound for consistent activity against a reference standard. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
Troubleshooting Inconsistent Results in this compound ELISA
| Problem | Possible Cause | Suggested Solution |
| High coefficient of variation (CV) between duplicate wells. | Pipetting errors. | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Inadequate washing. | Wash plates thoroughly according to the manufacturer's protocol to remove unbound reagents.[13] | |
| Plate not sealed properly during incubation. | Ensure the plate is sealed tightly to prevent evaporation and edge effects. | |
| Low signal or sensitivity. | Incorrect antibody concentrations. | Optimize the concentrations of capture and detection antibodies if using a self-developed ELISA. |
| Inactive enzyme conjugate. | Check the expiration date and proper storage of the HRP-conjugated antibody. | |
| Insufficient incubation time. | Ensure adequate incubation times for each step as specified in the protocol. | |
| High background signal. | Non-specific binding of antibodies. | Use a blocking buffer to block non-specific binding sites on the plate. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers. | |
| Cross-reactivity of antibodies. | Ensure the antibodies are specific to this compound and do not cross-react with other proteins in the sample. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/CCK-8)
This protocol is adapted for assessing the mitogenic activity of purified this compound on a responsive cell line like NIH3T3.
Materials:
-
NIH3T3 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 1% FBS
-
Purified this compound
-
Positive Control (Commercial Bioactive this compound)
-
MTT or CCK-8 reagent
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed NIH3T3 cells into a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate for 24 hours.[3]
-
Wash the cells once with serum-free DMEM.
-
Replace the medium with DMEM containing 1% FBS.
-
Add serial dilutions of your purified this compound and the positive control to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[14]
Protocol 2: Neurite Outgrowth Assay
This protocol describes a method to evaluate the ability of purified this compound to induce neurite outgrowth in a neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Low-serum or serum-free medium
-
Purified this compound
-
Positive Control (e.g., Retinoic Acid or commercial this compound)
-
96-well plates coated with poly-L-lysine or a suitable extracellular matrix protein
-
Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells onto coated 96-well plates at an optimized low density in culture medium and allow them to attach.[15]
-
After attachment, replace the medium with low-serum or serum-free medium.
-
Add different concentrations of purified this compound and a positive control to the wells. Include a negative control.
-
Incubate for 48-72 hours to allow for neurite extension.[15]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) and nuclei (DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite length and branching using appropriate software.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of bioactive high-purity human this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a heparin-binding growth/differentiation factor, exhibits nerve cell adhesion and guidance activity for neurite outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibitors: application of a simple assay procedure to screening of inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Growth Factor this compound Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound and LDL-receptor-related protein 1 contribute to the anchorage-independent cell growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. This compound promotes thyroid cancer cell migration and invasion by activating the phosphatidylinositol 3 kinase/protein kinase B/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating Midkine as a Prognostic Biomarker in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Midkine's performance as a prognostic biomarker in various cancers against other established markers. It includes a summary of quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to support researchers in validating this compound's clinical utility.
This compound: An Emerging Player in Cancer Prognosis
This compound (MDK) is a heparin-binding growth factor that is highly expressed during embryonic development and is re-expressed in various pathological conditions, including cancer.[1] Its involvement in tumor growth, angiogenesis, metastasis, and chemoresistance has made it a compelling candidate as a prognostic biomarker.[1][2] Elevated levels of this compound in serum, plasma, urine, and tumor tissues have been associated with poor prognosis in a variety of solid tumors.[3]
Performance of this compound as a Prognostic Biomarker: A Quantitative Comparison
The following tables summarize the prognostic performance of this compound in several major cancer types, benchmarked against commonly used biomarkers.
Hepatocellular Carcinoma (HCC)
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Hazard Ratio (HR) for Overall Survival (OS) | Citation(s) |
| This compound (MDK) | 82.1 - 93 | 81.7 - 97.4 | 0.87 - 0.95 | Elevated levels associated with worse OS | [1][4][5] |
| Alpha-fetoprotein (AFP) | 44.4 - 74 | 84.8 - 97 | 0.52 - 0.97 | Elevated levels associated with worse OS | [4][5] |
| MDK + AFP | 98 | Not Reported | Not Reported | Not Reported | [3] |
Note: For early-stage HCC, this compound shows superior sensitivity (83.5%) compared to AFP (44.4%).[4][5]
Non-Small Cell Lung Cancer (NSCLC)
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Hazard Ratio (HR) for Overall Survival (OS) | Citation(s) |
| This compound (MDK) - Serum | 71.2 - 92 | 68 - 88.1 | 0.83 | 2.072 | [6] |
| Carcinoembryonic Antigen (CEA) | Not Reported | Not Reported | Similar to MDK | 1.46 | [6] |
| Cytokeratin 19 Fragment (CYFRA 21-1) | Not Reported | Not Reported | Not Reported | 1.64 |
Breast Cancer
| Biomarker | Positive Detection Rate (%) | Notes | Citation(s) |
| This compound (MDK) | Higher than CA 15-3, CEA, and NCC-ST-439 | Especially for primary invasive cancer. Combination with conventional markers significantly increases detection rates. | |
| Cancer Antigen 15-3 (CA 15-3) | Lower than MDK | Standard biomarker for breast cancer. | |
| Carcinoembryonic Antigen (CEA) | Lower than MDK | General cancer marker. |
Colorectal Cancer (CRC)
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes | Citation(s) |
| This compound (MDK) - Serum | 84.3 | 75.4 | 0.868 | Higher serum levels associated with shorter survival. | [4] |
| Carcinoembryonic Antigen (CEA) | Not Reported | Not Reported | Not Reported | An independent prognostic factor for survival. | [4] |
| Carbohydrate Antigen 19-9 (CA 19-9) | Not Reported | Not Reported | Not Reported | Used in conjunction with CEA. | [4] |
Gastric Cancer
| Biomarker | Positive Rate (Stage I/II) (%) | Notes | Citation(s) |
| This compound (MDK) - Serum | Higher than CEA | Elevated even in early stages. Combination with CEA and CA 19-9 increases positive rates. | |
| Carcinoembryonic Antigen (CEA) | Lower than MDK | Standard biomarker for gastric cancer. | |
| Carbohydrate Antigen 19-9 (CA 19-9) | Not Reported | Used in conjunction with CEA. |
Bladder Cancer
| Biomarker | Sensitivity (%) | Specificity (%) | Notes | Citation(s) | |---|---|---|---| | This compound (MDK) - Urinary | 69.7 | 77.9 | Higher levels in high-grade tumors. Combination with VUC improves sensitivity. | | | Voided Urine Cytology (VUC) | 87.6 | 87.7 | Current non-invasive standard. | |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are generalized protocols for the quantification of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
This protocol outlines the steps for a sandwich ELISA to quantify this compound in serum samples.
Materials:
-
ELISA kit for human this compound (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions. Dilute wash buffer and other reagents as required.
-
Sample Addition: Add 100 µL of standards, control, and serum samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (usually 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP or other enzyme conjugate to each well.
-
Incubation: Cover the plate and incubate (typically 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color development is optimal.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissue
This protocol describes the staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate-chromogen solution
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 15-20 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2x3 min), 95% (1 min), 80% (1 min), 70% (1 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a pressure cooker or water bath) according to the antibody datasheet's recommendation.
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Midkine antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
ABC Reagent Incubation:
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Signal Development:
-
Incubate sections with DAB substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizing this compound's Role and Detection
This compound Signaling Pathways in Cancer
This compound exerts its pro-tumorigenic effects by activating several key signaling pathways that promote cell proliferation, survival, migration, and angiogenesis.
Experimental Workflow for this compound Biomarker Validation
The following diagram illustrates a typical workflow for validating this compound as a prognostic biomarker.
Conclusion
The accumulated evidence strongly suggests that this compound is a promising prognostic biomarker for a range of solid tumors. In several cancer types, it demonstrates comparable or even superior performance to existing biomarkers, particularly in early-stage disease. The combination of this compound with established markers often enhances diagnostic and prognostic accuracy. Further large-scale, prospective validation studies are warranted to fully establish its clinical utility and to integrate this compound into routine clinical practice for improved patient stratification and management.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of diagnostic accuracy of this compound and AFP for detecting hepatocellular carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Human this compound ELISA Kit (ab193761) | Abcam [abcam.com]
A Comparative Guide to Midkine and VEGF in Angiogenesis
An Objective Analysis for Researchers and Drug Development Professionals
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological development and pathological conditions, including tumor growth and ischemic diseases. For decades, Vascular Endothelial Growth Factor (VEGF) has been recognized as the principal regulator of this process, making it a primary target for pro- and anti-angiogenic therapies.[1] However, another heparin-binding growth factor, Midkine (MDK), has emerged as a significant, albeit more complex, player in neovascularization. This guide provides a direct comparison of MDK and VEGF, presenting experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in navigating their distinct and sometimes contradictory roles.
Signaling Pathways: A Tale of Two Receptors
The cellular responses to VEGF and this compound are initiated by their binding to distinct cell surface receptors, triggering downstream signaling cascades that converge on the key processes of endothelial cell proliferation, migration, and survival.
VEGF Signaling: VEGF-A, the most prominent member of the VEGF family, exerts its potent angiogenic effects primarily by binding to the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2] This binding induces receptor dimerization and autophosphorylation, initiating downstream pathways including the PI3K/Akt and PLCγ/ERK cascades, which are crucial for cell survival and proliferation, respectively.[3][4][5]
This compound Signaling: this compound's signaling is more multifaceted, involving several receptors, including Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and Anaplastic Lymphoma Kinase (ALK).[6][7][8] The interaction with these receptors can also activate the PI3K/Akt and ERK pathways, suggesting a potential overlap with VEGF signaling in promoting cell growth and survival.[6]
Comparative Analysis of Angiogenic Potential
The roles of MDK and VEGF in angiogenesis are not straightforwardly comparable, as evidence points towards a complex, context-dependent interaction. While some studies highlight MDK's pro-angiogenic capabilities, others demonstrate a potent antagonistic effect on VEGF-mediated signaling.
Pro-Angiogenic Effects
Both MDK and VEGF have been identified as positive regulators of angiogenesis, secreted by cancer cells to stimulate endothelial cell growth through paracrine mechanisms.[6] Studies have shown that MDK expression correlates with increased vascular density in tumors and can promote endothelial cell proliferation.[6] Similarly, VEGF is a well-established mitogen for endothelial cells, inducing proliferation and migration.[9]
| Factor | Assay Type | Model System | Key Finding | Concentration | Citation |
| VEGF | Proliferation | HUVECs | 30-60% increase in proliferation, similar to VEGF-189. | 10 ng/mL | [9] |
| VEGF | In Vivo Matrigel Plug | Mice | Increased infiltration of endothelial cells. | 100 ng/mL | [9] |
| MDK | Endothelial Proliferation | HUVECs | Antisense MDK significantly inhibited HUVEC proliferation. | 0.4 µmol/L | [6] |
| MDK | CAM Assay | Chick Embryo | MDK-AS significantly reduced the number of vessels. | 0.4 µmol/L | [6] |
This compound as an Antagonist to VEGF Signaling
Contrasting the above findings, a significant body of evidence demonstrates that this compound can act as a potent negative modulator of VEGF-A-induced angiogenesis.[1][10] This research shows that MDK can abrogate VEGF-A-induced proliferation of human microvascular endothelial cells (HMVECs) and inhibit neovascularization and vascular permeability in vivo.[1] The proposed mechanism involves MDK impairing the phosphorylation of VEGFR-2 and downstream signaling molecules like PI3K and ERK.[1][10]
| Factor(s) | Assay Type | Model System | Key Finding | Concentrations | Citation |
| VEGF-A vs. MDK + VEGF-A | Proliferation Assay | HMVECs | MDK (10 ng/mL) abolished the pro-proliferative effect of VEGF-A (25 ng/mL). | MDK: 10 ng/mL, VEGF-A: 25 ng/mL | [1] |
| VEGF-A vs. MDK + VEGF-A | BrdU Incorporation | HMVECs | MDK dose-dependently abrogated VEGF-A-induced S-phase entry. | MDK: 10-100 ng/mL, VEGF-A: 25 ng/mL | [1] |
| VEGF-A vs. MDK + VEGF-A | CAM Assay | Chick Embryo | MDK inhibited VEGF-A-induced formation of a capillary network. | 20 ng of each factor | [1] |
| VEGF-A vs. MDK + VEGF-A | Miles Assay (Permeability) | Mice | MDK abrogated VEGF-A-induced vascular permeability. | N/A | [1] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate and compare the angiogenic potential of factors like MDK and VEGF.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane extract.
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the BME is evenly distributed. Incubate the plate at 37°C for 30-60 minutes to allow for solidification.[11]
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency. Detach cells using a non-enzymatic solution like Accutase.[11]
-
Seeding: Resuspend the HUVECs in the desired test medium (e.g., basal medium as a negative control, medium with VEGF as a positive control, medium with MDK, or medium with MDK and VEGF). Seed 1.0 x 10⁴ to 1.5 x 10⁴ cells per well on top of the solidified BME.[11]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.[11]
-
Quantification: Monitor tube formation using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of branch points, or total tube area using image analysis software (e.g., ImageJ).[11]
In Vivo Matrigel Plug Assay
This in vivo assay quantifies the formation of new functional blood vessels into a subcutaneously implanted gel plug.
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. In sterile, pre-chilled tubes, mix Matrigel (typically 300-500 µL per plug) with the test substance. This can include a negative control (e.g., PBS), a positive control (e.g., VEGF), or the experimental factor (MDK). Keep the mixture on ice to prevent premature solidification.[12][13]
-
Injection: Anesthetize mice (e.g., C57BL/6) according to approved protocols. Subcutaneously inject the Matrigel mixture (e.g., 500 µL) into the dorsal flank of the mouse using a pre-chilled syringe. The liquid Matrigel will form a solid plug as it warms to body temperature.[12]
-
Incubation Period: Allow 7 to 14 days for host endothelial cells to invade the plug and form new blood vessels.[12]
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs from the surrounding tissue.
-
Quantification Method A (Hemoglobin Content): Homogenize the excised plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is directly proportional to the density of blood-filled vessels.[14]
-
Quantification Method B (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31. Quantify vessel density by counting the number of CD31-positive structures or measuring the CD31-positive area per high-power field.[12]
Experimental Design Workflow
Researchers investigating the comparative effects of angiogenic factors typically follow a workflow that progresses from high-throughput in vitro assays to more complex in vivo models for validation.
Conclusion
The comparison between this compound and VEGF in promoting angiogenesis is not a simple matter of determining which factor is more potent. While VEGF is a well-established, primary driver of neovascularization through the VEGFR-2 pathway, this compound's role is substantially more nuanced. The available data suggests a dual function: in some biological contexts, MDK may act as a pro-angiogenic cytokine, while in others, it functions as a potent antagonist of VEGF-A-driven angiogenesis.[1][6]
This complexity is critical for drug development professionals. Targeting MDK may not be a straightforward anti-angiogenic strategy and could have unforeseen consequences depending on the tumor microenvironment's reliance on VEGF. Conversely, the antagonistic properties of MDK on VEGF signaling could present novel therapeutic opportunities. Future research must focus on elucidating the specific cellular and molecular contexts that dictate whether this compound promotes or inhibits angiogenesis to fully harness its therapeutic potential.
References
- 1. The Growth Factor this compound Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. Vegfa signals through ERK to promote angiogenesis, but not artery differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotide targeting this compound suppresses in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and LDL-receptor-related protein 1 contribute to the anchorage-independent cell growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes articular chondrocyte proliferation through the MK-LRP1-nucleolin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF189 stimulates endothelial cells proliferation and migration in vitro and up-regulates the expression of Flk-1/KDR mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The growth factor this compound antagonizes VEGF signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the In Vivo Efficacy of Midkine Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo performance of various Midkine (MDK) inhibitors, supported by experimental data. This compound, a heparin-binding growth factor, is a compelling therapeutic target due to its significant roles in tumorigenesis, inflammation, and drug resistance.
This guide summarizes quantitative data from preclinical in vivo studies on several classes of MDK inhibitors, including the small molecule iMDK, antisense oligonucleotides, anti-MDK antibodies, and RNA aptamers. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways influenced by this compound are illustrated to provide a mechanistic context for the action of these inhibitors.
Comparative Efficacy of this compound Inhibitors in Preclinical Cancer Models
The following table summarizes the in vivo efficacy of different this compound inhibitors in various cancer xenograft models. The data highlights the tumor growth inhibition achieved with each inhibitor, providing a quantitative basis for comparison.
| Inhibitor Class | Specific Inhibitor | Cancer Type | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Small Molecule | iMDK | Oral Squamous Cell Carcinoma (HSC-2 & SAS cells) | Nude mice | 9 mg/kg, intraperitoneal, 5 times/week | 14 days (HSC-2), 22 days (SAS) | Significant decrease in xenograft volume | [1][2] |
| iMDK | Non-Small Cell Lung Cancer (H441 cells) | Nude mice | 9 mg/kg, intraperitoneal, 3 or 5 times/week | 10 days | Significant reduction in tumor volume | [3] | |
| Antisense Oligonucleotide | MK-AS | Human Hepatocellular Carcinoma | In situ mouse model | 25, 50, 100 mg/kg/day, intravenous | 20 days | Up to 65.89% | [4] |
| MK-AS (nanoparticle-loaded) | Human Hepatocellular Carcinoma (HepG2 cells) | Nude mice | Not specified | Not specified | Significant inhibition of tumor weight (81.77%) | [5] | |
| MK-AS (in combination with Adriamycin) | Human Hepatocellular Carcinoma | In situ mouse model | 50 mg/kg/day (MK-AS), 0.2 mg/kg/day (ADM), intravenous | 20 days | Significant inhibition of tumor weight | [6] | |
| Antibody | Anti-MK mAb | Osteosarcoma | Orthotopic xenograft model | Not specified | Not specified | Significant suppression of lung metastasis | [7] |
| Anti-MDK scFv-Doxorubicin conjugate | Human Adenocarcinoma (BGC823-MK cells) | Nude mice | Not specified | 2 weeks | 51.83% inhibition | [8] | |
| siRNA | This compound siRNA (with atelocollagen) | Human Prostate Cancer (PC-3 cells) | Subcutaneous xenograft | Not specified | Not specified | Significant suppression of tumor growth | [9] |
Efficacy of this compound Inhibitors in a Preclinical Autoimmune Disease Model
This compound is also implicated in inflammatory and autoimmune diseases. The table below presents data on the efficacy of a this compound inhibitor in a model of multiple sclerosis.
| Inhibitor Class | Specific Inhibitor | Disease Model | Animal Model | Dosage & Administration | Outcome | Reference |
| RNA Aptamer | Anti-MK RNA aptamer | Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Dose-dependent | Delayed disease onset and lower clinical scores | [10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are the experimental protocols for some of the key in vivo studies cited in this guide.
Small Molecule Inhibitor (iMDK) in Oral Squamous Cell Carcinoma Xenograft Model[1][2]
-
Cell Lines: Human oral squamous cell carcinoma cell lines HSC-2 and SAS were used.
-
Animal Model: Nude mice were used for tumor xenografts.
-
Tumor Inoculation: HSC-2 or SAS cells were inoculated into the mice to establish tumors.
-
Treatment: 14 days after tumor inoculation, mice were treated with iMDK at a dose of 9 mg/kg via intraperitoneal administration, five times a week.
-
Duration: Treatment was continued for 14 days for HSC-2 xenografts and 22 days for SAS xenografts.
-
Outcome Measurement: Tumor volume was measured daily during the treatment period.
-
Immunohistochemistry: Tumor specimens were stained with antibodies against this compound and CD31 to assess protein expression and neovascularization, respectively.
Antisense Oligonucleotide (MK-AS) in a Human Hepatocellular Carcinoma In Situ Model[4]
-
Animal Model: An in situ human hepatocellular carcinoma model was established in mice.
-
Treatment: Mice were administered MK-AS intravenously at doses of 25, 50, or 100 mg/kg per day. A control group received saline.
-
Duration: The treatment was carried out for 20 consecutive days.
-
Outcome Measurement: At the end of the treatment period, tumors were excised, measured, and weighed to determine the extent of tumor growth inhibition. Microvessel density was also assessed by staining tumor sections with an anti-CD34 monoclonal antibody.
Anti-Midkine RNA Aptamer in Experimental Autoimmune Encephalomyelitis (EAE)[11]
-
Disease Induction: EAE, an animal model for multiple sclerosis, was induced in mice.
-
Treatment: Mice were administered anti-MDK RNA aptamers.
-
Outcome Measurement: The severity of EAE was monitored and recorded using a clinical scoring system. The treatment aimed to delay the onset of the disease and reduce the severity of the symptoms.
Visualizing this compound's Mechanism of Action
To understand how this compound inhibitors exert their effects, it is essential to visualize the signaling pathways that this compound modulates. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: this compound signaling pathways in cancer.
The diagram above illustrates how this compound (MDK) interacts with its various cell surface receptors, including low-density lipoprotein receptor-related protein (LRP), protein tyrosine phosphatase zeta (PTPζ), anaplastic lymphoma kinase (ALK), Notch2, and integrins.[10][12] This binding triggers several downstream signaling cascades, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[13] These pathways are central to regulating cellular processes that are often dysregulated in cancer, such as proliferation, survival, metastasis, angiogenesis, and resistance to therapeutic agents.[13][14]
Caption: General workflow for in vivo xenograft studies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Antisense oligonucleotide targeting this compound suppresses in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Enhanced therapeutic effects of combined chemotherapeutic drugs and this compound antisense oligonucleotides for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 8. A conjugate of an anti-midkine single-chain variable fragment to doxorubicin inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinational antitumor effect of siRNA against this compound and paclitaxel on growth of human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 11. Inhibition of this compound alleviates experimental autoimmune encephalomyelitis through the expansion of regulatory T cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic approaches targeting this compound suppress tumor growth and lung metastasis in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Serum Midkine Levels as a Prognostic Biomarker: A Comparative Guide
This guide provides a comprehensive overview of the correlation between serum midkine (MK) levels and disease stage, with a focus on its role in cancer. This compound, a heparin-binding growth factor, is increasingly recognized as a key player in tumorigenesis, involved in processes such as cell growth, metastasis, and drug resistance.[1] Its expression is significantly elevated in various malignancies, making it a promising biomarker for diagnosis, prognosis, and therapeutic targeting.[2][3]
Quantitative Analysis of Serum this compound Levels Across Disease Stages
Serum this compound levels often show a positive correlation with advancing disease stage in several types of cancer.[4] This section presents comparative data from key studies, highlighting the quantitative differences in serum MK concentrations as diseases progress.
Table 1: Correlation of Plasma this compound Levels with Neuroblastoma Stage
| Clinical Stage | Number of Patients (n) | Median Plasma this compound (pg/mL) | Percentage of Patients with Elevated MK (>500 pg/mL) |
| Stage 1 | 73 | 445 | 38.4% |
| Stage 2 | 39 | 589 | 59.0% |
| Stage 3 | 40 | 864 | 70.0% |
| Stage 4 | 56 | 1445 | 83.9% |
| Stage 4S | 12 | 2439 | 91.7% |
| Normal Control | 17 | <500 | N/A |
Data sourced from a study on human neuroblastomas, indicating a significant increase in plasma MK levels with advancing stages of the disease.[5]
In neuroblastoma, plasma MK levels were found to be significantly elevated across all stages compared to normal controls.[5] A progressive increase in median MK concentration was observed from stage 1 to stage 4, with the highest levels detected in stage 4S.[5] Furthermore, higher MK levels in neuroblastoma are strongly correlated with poor prognostic indicators such as MYCN amplification and age over one year.[5][6]
While a clear trend of rising serum this compound levels with advanced tumor stages is observed in conditions like non-small cell lung cancer (NSCLC), this correlation is not universally consistent across all malignancies.[7] For instance, one study on head and neck squamous cell carcinoma (HNSCC) found no significant correlation between serum MK concentration and the clinical stage, suggesting that overexpression can occur even in early stages of the disease.[8] In colorectal cancer, the relationship between this compound levels and disease stage appears to be influenced by the tumor's location (colon vs. rectum).[9]
Experimental Protocols for Serum this compound Quantification
The accurate measurement of serum this compound is crucial for its clinical application as a biomarker. The most common method for quantifying serum MK is the enzyme-linked immunosorbent assay (ELISA).
Detailed Protocol for Serum this compound Measurement by Sandwich ELISA:
This protocol is a generalized representation based on commercially available ELISA kits and methodologies described in the literature.[10][11]
-
Sample Collection and Preparation:
-
Collect whole blood samples from patients.
-
Centrifuge the blood samples at 4°C for 10 minutes to separate the serum.
-
Aliquot the serum into new tubes and store at -80°C until analysis to ensure stability.[10]
-
-
ELISA Procedure (Double-Antibody Sandwich Method):
-
Coating: Wells of a microplate are pre-coated with a specific capture antibody against human this compound.
-
Sample Addition: Add a defined volume of patient serum and standards (recombinant human this compound of known concentrations) to the wells. Incubate to allow this compound in the sample to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the this compound protein. Incubate to form a "sandwich" of capture antibody-midkine-detection antibody.
-
Washing: Perform another wash step to remove the unbound detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. The streptavidin binds to the biotin (B1667282) on the detection antibody. Incubate.
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate, such as tetramethylbenzidine (TMB). The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Stop the reaction by adding an acid solution (e.g., sulfuric acid). The color intensity is proportional to the amount of this compound in the sample.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Construct a standard curve using the known concentrations of the standards and their corresponding absorbance values. Determine the concentration of this compound in the patient samples by interpolating their absorbance values on the standard curve.[12][13]
-
This compound Signaling Pathways in Disease Progression
This compound exerts its pro-tumorigenic effects by activating several key intracellular signaling pathways that are crucial for cell proliferation, survival, and metastasis.[14] Understanding these pathways is essential for developing targeted therapies.
One of the most critical pathways activated by this compound is the PI3K/AKT/mTOR pathway.[14][15] This pathway is frequently dysregulated in various cancers and plays a pivotal role in promoting cell growth, survival, and angiogenesis.[2]
Caption: this compound-activated PI3K/AKT/mTOR signaling pathway.
The binding of this compound to its receptors on the cell surface initiates a cascade that activates PI3K.[15] Activated PI3K then phosphorylates PIP2 to form PIP3, which in turn activates AKT.[14] AKT, a central node in this pathway, subsequently activates mTOR, leading to downstream effects that promote key hallmarks of cancer, including enhanced cell proliferation, survival, angiogenesis, and metastasis.[2][14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjbreasthealth.com [eurjbreasthealth.com]
- 4. Measuring this compound: the utility of this compound as a biomarker in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of elevated level of blood this compound with poor prognostic factors of human neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma this compound level is a prognostic factor for human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum this compound as non-invasive biomarker for detection and prognosis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum this compound as a biomarker for malignancy, prognosis, and chemosensitivity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor location determines this compound level and its association with the disease progression in colorectal cancer patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated this compound Serum Levels Are Associated with Long-Term Survival in Critically Ill Patients [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of midkine expression in different tumors
A Comparative Analysis of Midkine Expression in Different Tumors
This compound (MDK) is a heparin-binding growth factor that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2] While its expression is low in healthy adult tissues, MDK is significantly overexpressed in a wide range of human malignancies, often correlating with poor prognosis and resistance to therapy.[3] This guide provides a comparative analysis of MDK expression across various tumor types, supported by quantitative data, detailed experimental protocols, and illustrations of key signaling pathways.
Data Presentation: this compound Expression in Various Cancers
This compound overexpression has been reported in at least 20 distinct malignancies.[1] The following table summarizes quantitative data on MDK expression from various studies, utilizing techniques such as Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Tumor Type | Method | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | ELISA | Serum MDK levels were significantly higher in HCC patients (median: 1.204 ng/mL) compared to healthy individuals (median: 0.195 ng/mL). The sensitivity of serum MDK for HCC diagnosis was 86.9%. | [4] |
| IHC | High MDK expression was observed in 72% of HCC tissues compared to adjacent normal liver tissue. | [5] | |
| qRT-PCR | MDK mRNA expression was significantly increased in HCC tissues compared to adjacent non-cancerous tissues. | [6] | |
| Pancreatic Cancer | qRT-PCR | The median value of MDK mRNA expression in pancreatic cancer tissue was 5.4-fold higher than in non-neoplastic pancreatic tissues. | [7] |
| IHC | Moderate to strong MDK expression was found in 74% of ductal adenocarcinomas. | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | ELISA | Serum MDK levels were significantly elevated in NSCLC patients compared to healthy controls. | [8] |
| Small Cell Lung Cancer (SCLC) | ELISA | Serum MDK levels in SCLC patients were significantly higher than in healthy controls and correlated with tumor burden. | [9][10] |
| Breast Cancer | IHC | High MDK expression was associated with higher microvessel density. | [11] |
| Gastric Cancer | ELISA | Patients with Stage I gastric carcinoma showed elevated serum MDK levels. | [6] |
| Colorectal Cancer | ELISA | Circulating MDK levels were significantly elevated in patients with colorectal cancer compared to healthy controls. | [12] |
| Prostate Cancer | IHC | 86.3% of clinical prostate cancers were immunoreactive for MDK, with metastatic lesions showing higher expression. | [13] |
| Bladder Cancer | IHC | MDK overexpression correlated with a poor outcome in patients with invasive cancers. | [7] |
| Ovarian Cancer | IHC | MDK expression significantly correlated with disease histology and differentiation grade. | [8] |
| Neuroblastoma | qRT-PCR | High expression of MDK mRNA was found in primary neuroblastoma tissues and cell lines. | [8] |
| Glioblastoma | - | MDK is overexpressed and involved in tumor invasion. | [14] |
This compound Signaling Pathways
This compound exerts its pro-tumorigenic effects by activating several key signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[8][15] These pathways are crucial for regulating cell growth, survival, and proliferation.
Experimental Workflow for this compound Expression Analysis
A typical workflow for analyzing MDK expression in tumor samples involves sample collection, processing, and analysis using methods like IHC, Western Blot, or qRT-PCR.
Experimental Protocols
Immunohistochemistry (IHC)
This protocol is a general guideline for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval reagent (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat sections in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
Incubate with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) and incubate for 20 minutes.
-
Incubate with the primary anti-Midkine antibody at the recommended dilution overnight at 4°C.[9]
-
Wash sections.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes.
-
Wash sections.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash sections.
-
Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: A common method for scoring IHC results involves assessing both the staining intensity (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells. An IHC score (e.g., ranging from 0 to 300) can be calculated by multiplying the intensity score by the percentage of positive cells.[9]
Western Blot
This protocol outlines the detection of this compound in cell lysates or tissue homogenates.
-
Protein Extraction:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (TBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Midkine antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of this compound mRNA levels.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, TRIzol).
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound, and a suitable SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (this compound) and the housekeeping gene.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
- 1. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of this compound expression in patients with solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Serum this compound levels are increased in patients with various types of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Prognostic Biomarker for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diagnostic accuracy of ELISA for detecting serum this compound in cancer patients | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Midkine in Chemoresistance: A Comparative Guide for Researchers
An In-depth Analysis of Midkine's Impact on Therapeutic Efficacy, Supported by Experimental Data and Methodologies
This compound (MDK), a heparin-binding growth factor, has emerged as a critical player in tumor progression and therapeutic resistance. Its overexpression in various cancers is often correlated with poor prognosis and reduced sensitivity to a range of chemotherapeutic agents. This guide provides a comprehensive comparison of experimental data validating the role of MDK in chemoresistance, offering researchers, scientists, and drug development professionals a detailed overview of its mechanisms and potential as a therapeutic target.
This compound's Impact on Chemosensitivity: A Quantitative Overview
The influence of this compound on the efficacy of various chemotherapeutic agents has been demonstrated across multiple cancer types. The following tables summarize key quantitative data from in vitro studies, highlighting the changes in the half-maximal inhibitory concentration (IC50) of different drugs in the presence or absence of MDK expression or activity.
| Cancer Type | Cell Line | Chemotherapeutic Agent | MDK Status | IC50 (µM) | Fold Change in Resistance | Reference |
| Oral Squamous Cell Carcinoma | HSC3 | Cisplatin | Control | 6 | - | [1] |
| + this compound (24h) | Increased Viability | - | [1] | |||
| Ovarian Cancer | A2780 | Cisplatin | Control | 7.5 | - | [1] |
| + this compound (24h) | Increased Viability | - | [1] | |||
| Lung Cancer | A549 | Cisplatin | Control | 4.6 | - | [1] |
| + this compound (24h) | Increased Viability | - | [1] | |||
| Small Cell Lung Cancer | SBC5 | Cisplatin | Control shRNA | ~4 | - | [2] |
| MDK shRNA | ~1 | 4-fold decrease | [2] | |||
| Cisplatin-Resistant SCLC | SBC5R | Cisplatin | Control shRNA | ~20 | - | [2] |
| MDK shRNA | ~5 | 4-fold decrease | [2] | |||
| Non-Small Cell Lung Cancer | A549 | Cisplatin | Parental | 1.58 | - | [3] |
| Cisplatin-Resistant | 23.60 | 15-fold increase | [3] | |||
| Cisplatin-Resistant + DDH-1 siRNA | Decreased | - | [4] | |||
| Non-Small Cell Lung Cancer | H1299 | Cisplatin | Control | 27 ± 4 | - | [5] |
| + Nicotine (increases MDK) | 49 ± 8 | 1.8-fold increase | [5] | |||
| + BDNF (increases MDK) | 42 ± 7 | 1.6-fold increase | [5] |
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Agents. This table illustrates how the presence or inhibition of this compound affects the concentration of a drug required to inhibit 50% of cancer cell growth. A higher IC50 value indicates increased resistance.
Targeting this compound to Restore Chemosensitivity: In Vivo Evidence
In vivo studies using xenograft models provide crucial evidence for the therapeutic potential of targeting this compound to overcome chemoresistance. The following table summarizes data from preclinical studies evaluating the combination of MDK inhibition with standard chemotherapy.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Prostate Cancer | PC-3 Xenograft | This compound siRNA + Paclitaxel (12 mg/kg) | Augmented tumor growth suppression compared to either treatment alone. | |
| Small Cell Lung Cancer | SBC5 Xenograft | iMDK + Cisplatin | Synergistic antitumor effects. | [2] |
| Pancreatic Cancer | PANC-1 Xenograft | Gemcitabine (B846) | Tumor growth inhibition. | [6] |
| Oral Squamous Cell Carcinoma | HSC-2 & SAS Xenografts | iMDK | Robust antitumor response. | [7] |
Table 2: In Vivo Efficacy of this compound Inhibition in Combination with Chemotherapy. This table highlights the enhanced anti-tumor effects observed when this compound-targeted therapies are combined with conventional chemotherapy in animal models.
The Mechanistic Underpinnings of this compound-Mediated Chemoresistance
This compound contributes to chemoresistance through a variety of signaling pathways that ultimately promote cell survival, inhibit apoptosis, and enhance drug efflux.[8][9][10]
Key Signaling Pathways
This compound exerts its pro-survival and chemoresistant effects primarily through the activation of the PI3K/Akt and MAPK/ERK signaling cascades.[10] Binding of MDK to its receptors, such as anaplastic lymphoma kinase (ALK) and Notch2, triggers these downstream pathways.[9] The PI3K/Akt pathway is a central regulator of cell survival and proliferation, while the MAPK/ERK pathway is also heavily involved in cell growth and differentiation.[10] Activation of these pathways by MDK leads to the upregulation of anti-apoptotic proteins and the inhibition of pro-apoptotic signals, thereby protecting cancer cells from the cytotoxic effects of chemotherapy.[8]
Caption: this compound signaling pathways contributing to chemoresistance.
Experimental Workflows for Validating this compound's Role
The following diagrams illustrate the typical experimental workflows used to investigate the role of this compound in chemoresistance.
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in validating the role of this compound in chemoresistance. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the chemotherapeutic agent for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11][12][13]
-
Cell Treatment: Treat cells with the chemotherapeutic agent at the desired concentration and time point to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
In Vivo Xenograft Model
This model is used to evaluate the efficacy of anticancer drugs in a living organism.[14][15][16]
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium, often mixed with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Drug Administration: Administer the chemotherapeutic agent and/or MDK inhibitor according to the specified dose and schedule (e.g., intraperitoneal, intravenous, or oral administration).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Alternative Therapeutic Strategies
Given the significant role of this compound in chemoresistance, several therapeutic strategies are being explored to target MDK and its signaling pathways:
-
Small Molecule Inhibitors (iMDK): These molecules are designed to directly inhibit the function of MDK, thereby blocking its downstream signaling.[7]
-
RNA Interference (siRNA/shRNA): These approaches use small RNA molecules to specifically silence the expression of the MDK gene, reducing the levels of MDK protein in cancer cells.
-
Monoclonal Antibodies: Antibodies that specifically target MDK can neutralize its activity and prevent it from binding to its receptors.
-
Antisense Oligonucleotides: These are short, synthetic nucleic acid strands that can bind to MDK mRNA and block its translation into protein.
These alternative strategies, particularly when used in combination with conventional chemotherapy, hold promise for overcoming MDK-mediated drug resistance and improving treatment outcomes for cancer patients. Further preclinical and clinical investigations are warranted to fully evaluate their therapeutic potential.
References
- 1. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in Cancer Drug Resistance: Regulators of Its Expression and Its Molecular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Midkine as a Therapeutic Target: A Comparative Guide for Researchers
An In-depth Comparison of Midkine with Other Prominent Growth Factor Targets in Oncology
In the landscape of targeted cancer therapy, the selection of an appropriate molecular target is paramount to achieving therapeutic success. While established growth factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor Receptor (EGFR) have been the focus of drug development for decades, leading to several approved therapies, the novel heparin-binding growth factor, this compound (MDK), is emerging as a compelling alternative with unique therapeutic potential. This guide provides a comprehensive comparison of this compound as a therapeutic target against other well-known growth factors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound's multifaceted role in tumorigenesis, including cell proliferation, survival, migration, angiogenesis, and chemoresistance, positions it as a critical node in cancer pathology. Unlike some growth factors that are also essential for normal physiological processes in adults, this compound expression is low in healthy adult tissues but significantly upregulated in a wide range of cancers, offering a potentially wider therapeutic window. This guide will delve into the signaling pathways, preclinical efficacy, and clinical development landscape of targeting this compound, juxtaposed with the established paradigms of VEGF, FGF, and EGFR inhibition.
This compound at a Glance: A Promising Target
This compound (MDK) is a 13-kDa heparin-binding growth factor that plays a crucial role in various biological processes, including inflammation and development. Its overexpression is a hallmark of numerous malignancies, including non-small cell lung cancer, oral squamous cell carcinoma, and small cell lung cancer.[1][2][3] MDK's oncogenic functions are mediated through its interaction with several cell surface receptors, leading to the activation of multiple downstream signaling pathways.
A key advantage of targeting this compound is its restricted expression in normal adult tissues, which suggests that MDK inhibitors may have fewer off-target effects and a better safety profile compared to inhibitors of growth factors that are also vital for normal physiological functions.[2]
Comparative Analysis of Signaling Pathways
A clear understanding of the signaling cascades initiated by these growth factors is crucial for appreciating their roles in cancer and the rationale for their therapeutic targeting.
This compound (MDK) Signaling Pathway
This compound exerts its diverse biological functions by binding to a receptor complex that can include receptor-like protein tyrosine phosphatase zeta (PTPζ), low-density lipoprotein receptor-related protein (LRP), anaplastic lymphoma kinase (ALK), and syndecans. This binding triggers several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and Notch signaling pathways, which are central to cell growth, survival, and differentiation.
Caption: this compound signaling pathway.
VEGF, FGF, and EGFR Signaling Pathways
For comparison, the signaling pathways of VEGF, FGF, and EGFR are well-characterized and primarily involve receptor tyrosine kinases (RTKs) that, upon ligand binding, dimerize and autophosphorylate, initiating downstream cascades that overlap with those activated by this compound, but with distinct upstream regulation and receptor interactions.
Caption: Simplified signaling pathways of VEGF, FGF, and EGFR.
Preclinical Efficacy: A Comparative Overview
Preclinical studies have demonstrated the potent anti-tumor effects of inhibiting this compound. The small molecule inhibitor of this compound, iMDK, has been shown to suppress the growth of MDK-positive non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) cells.[1][2] Notably, iMDK did not affect the viability of MDK-negative cells or normal lung fibroblasts, highlighting its specificity.[2]
| Therapeutic Target | Inhibitor Type | Preclinical Models | Key Findings | Reference(s) |
| This compound (MDK) | Small molecule (iMDK) | NSCLC xenograft | Significantly inhibited tumor growth; suppressed endogenous MDK expression but not PTN or VEGF. | [2] |
| Oral Squamous Cell Carcinoma xenograft | Induced robust anti-tumor response; suppressed CD31 expression. | [1] | ||
| Small Cell Lung Cancer | Induced cell proliferation and attenuated the effects of cisplatin. | [3] | ||
| VEGF | Monoclonal Antibody (Bevacizumab) | Colorectal cancer xenograft | Potent in vivo growth inhibition. | [4] |
| Small Molecule (Sunitinib) | Multiple tumor models | Robust inhibitory activity against VEGFR and other kinases. | [5] | |
| FGF | Pan-FGFR inhibitor | FGFR-altered solid malignancies | Partial and stable disease responses in patients with FGFR alterations. | [6] |
| EGFR | Small Molecule (Erlotinib) | NSCLC xenograft | Produced stasis or regression of tumor growth. | [7][8] |
| Monoclonal Antibody (Cetuximab) | Head and Neck Squamous Cell Carcinoma | Specific and high-affinity binding to EGFR. | [9] |
While direct head-to-head preclinical studies comparing the efficacy of MDK inhibitors with inhibitors of other growth factors are limited, some studies provide indirect comparative insights. For instance, a study demonstrated that the MDK inhibitor iMDK significantly inhibited VEGF-induced tube growth of human umbilical vein endothelial cells (HUVECs) in a dose-dependent fashion.[1] Another study intriguingly found that this compound can antagonize VEGF-A-induced proliferation of human microvascular endothelial cells and downregulate VEGF-A-induced neovascularization and vascular permeability in vivo.[10] This suggests a complex interplay between the MDK and VEGF pathways, where targeting MDK could offer a distinct or even superior anti-angiogenic strategy in certain contexts. The small molecule MDK inhibitor, iMDK, was also shown to inhibit angiogenesis independently of VEGF.[8]
Clinical Development Landscape
The clinical development of inhibitors targeting VEGF, FGF, and EGFR is significantly more advanced than that for this compound, with multiple drugs approved and in routine clinical use. However, the this compound pipeline is active and holds promise.
| Target | Inhibitor Examples | Highest Development Phase | Selected Indications |
| This compound (MDK) | Various (antibodies, aptamers, small molecules) | Preclinical / Early Clinical | Multiple cancers, inflammatory diseases |
| VEGF | Bevacizumab, Ramucirumab, Aflibercept | Approved | Colorectal, Lung, Renal, Ovarian Cancer |
| FGF | Erdafitinib, Pemigatinib, Infigratinib | Approved | Urothelial Carcinoma, Cholangiocarcinoma |
| EGFR | Cetuximab, Panitumumab, Erlotinib, Osimertinib | Approved | Colorectal, Head & Neck, Lung Cancer |
As of recent reports, several types of MDK inhibitors, including antibodies, aptamers, glycosaminoglycans, peptides, and small molecule compounds, are under development.[11] While many are in the preclinical stage, the initiation of clinical trials for some candidates marks a significant step forward. For example, Medikine, Inc. initiated a Phase 1 clinical trial for MDK-703, an IL-7 mimetic, in 2022.[12] In contrast, numerous clinical trials for inhibitors of VEGF, FGF, and EGFR are ongoing, exploring new combinations, second- and third-generation inhibitors, and mechanisms of resistance.[13][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitors (e.g., iMDK, bevacizumab, erlotinib). Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Caption: Endothelial cell tube formation assay workflow.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Add 50 µL of the cold Matrigel to each well of a pre-chilled 96-well plate.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentrations of inhibitors and/or growth factors (e.g., VEGF). Seed 1.5-2.0 x 10^4 cells per well onto the solidified gel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Quantification: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
In Vivo Tumor Xenograft Model
This model involves the implantation of human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of anti-cancer agents.
Caption: In vivo tumor xenograft model workflow.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS), often mixed with Matrigel to improve tumor take rate.
-
Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitors according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
This compound represents a highly promising and relatively untapped therapeutic target in oncology. Its restricted expression in normal adult tissues and its multifaceted role in promoting cancer progression make it an attractive alternative to more established growth factor targets. While preclinical data for MDK inhibitors are encouraging, further research, particularly direct comparative studies against inhibitors of VEGF, FGF, and EGFR, is crucial to fully elucidate its relative therapeutic potential. The ongoing development of a diverse range of MDK inhibitors, from small molecules to biologics, is poised to provide novel therapeutic options for a variety of cancers. As our understanding of the complex interplay between different growth factor signaling pathways deepens, combination therapies involving MDK inhibitors and other targeted agents may offer synergistic anti-tumor effects and overcome mechanisms of drug resistance. The continued investigation into this compound's role in cancer biology and the advancement of MDK-targeted therapies through clinical trials will be critical in realizing the full therapeutic promise of this exciting target.
References
- 1. Novel this compound Inhibitor iMDK Inhibits Tumor Growth and Angiogenesis in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the growth factor MDK/midkine by a novel small molecule compound to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Preclinical Comparison of Near-Infrared-Labeled Cetuximab and Panitumumab for Optical Imaging of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Growth Factor this compound Antagonizes VEGF Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medikine Initiates First Clinical Trial of its Lead Program, an Interleukin-7 Mimetic, Under Management Team with Expertise in Next-Generation Cytokine Drug Discovery and Development — Medikine [medikine.com]
- 13. Facebook [cancer.gov]
- 14. Facebook [cancer.gov]
- 15. Facebook [cancer.gov]
- 16. What's the latest update on the ongoing clinical trials related to VEGF-A? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. assets.bmctoday.net [assets.bmctoday.net]
- 19. EGFR-Mutant Lung Cancers Clinical Trials and Research | Dana-Farber Cancer Institute [dana-farber.org]
- 20. massivebio.com [massivebio.com]
- 21. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
Navigating the Specificity of Midkine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting a highly specific and effective antibody is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of commercially available midkine (MDK) antibodies, with a focus on their cross-reactivity with the structurally similar protein, pleiotrophin (B1180697) (PTN). Experimental data is presented to support the performance of these antibodies in key applications.
This compound is a heparin-binding growth factor involved in numerous physiological and pathological processes, including cell growth, migration, and angiogenesis. Its close structural homolog, pleiotrophin, shares approximately 50% amino acid sequence identity, posing a significant challenge for antibody specificity.[1][2][3][4] This guide aims to equip researchers with the necessary information to select the most suitable this compound antibody for their specific research needs.
Performance Comparison of Commercial this compound Antibodies
The following tables summarize the performance and cross-reactivity data for several commercially available this compound antibodies. The data is compiled from manufacturer datasheets and a key independent study that characterized eight commercial antibodies for use in Western Blot (WB) and Immunoprecipitation (IP).[5]
Table 1: this compound Antibody Performance in Western Blot and Immunoprecipitation
| Antibody (Manufacturer, Cat. No.) | Host | Type | Applications Validated | Performance Summary |
| R&D Systems, AF-258-PB | Goat | Polyclonal | WB, IP | Successfully detects MDK in WB and IP.[5][6] |
| Thermo Fisher, MA5-32538 | Rabbit | Recombinant Monoclonal | WB, IHC, IP | Successfully detects MDK in WB and IP.[5][7] |
| Abcam, ab52637 | Rabbit | Recombinant Monoclonal | WB, IP, IHC, Flow | Successfully detects MDK in WB and IP.[5][8] |
| Proteintech, 11009-1-AP | Rabbit | Polyclonal | WB, IP, IHC, IF, ELISA | Successfully detects MDK in various applications.[9][10] |
| Bio-Techne, MAB2582 | Mouse | Recombinant Monoclonal | IF | Data for WB and IP not as strong in the comparative study.[5] |
| Bio-Techne, MAB2583 | Mouse | Monoclonal | - | Did not perform well in the comparative WB and IP study.[5] |
| GeneTex, GTX116089 | Rabbit | Polyclonal | WB | Discontinued.[5] |
| Novus Biologicals, NBP2-66948 | Rabbit | Recombinant Monoclonal | WB, IP | Discontinued (clone is the same as MA5-32538).[5] |
Table 2: Cross-Reactivity of this compound Antibodies with Pleiotrophin (PTN)
| Antibody (Manufacturer, Cat. No.) | Immunogen | Cross-Reactivity with Human Pleiotrophin |
| R&D Systems, AF-258-PB | E. coli-derived recombinant human this compound (Lys23-Asp143) | <1% in direct ELISA[6] |
| Thermo Fisher, MA5-32538 | Synthetic peptide within Human this compound aa 100-143 | Data not explicitly provided by manufacturer. |
| Abcam, ab52637 | Synthetic peptide within Human this compound aa 1-100 | Data not explicitly provided by manufacturer. |
| Proteintech, 11009-1-AP | Recombinant human MDK protein (1-143 aa) | Data not explicitly provided by manufacturer. |
Note: For antibodies where cross-reactivity data with pleiotrophin is not explicitly provided by the manufacturer, researchers should exercise caution and may need to perform their own validation experiments.
This compound Signaling Pathway
This compound exerts its biological effects by binding to a variety of cell surface receptors, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][2] The diagram below illustrates the key components of the this compound signaling network.
Caption: Overview of the this compound signaling pathway.
Experimental Workflows and Protocols
To ensure the specificity and functionality of this compound antibodies, rigorous experimental validation is essential. The following diagram outlines a typical workflow for antibody validation, followed by detailed protocols for key immunoassays.
Caption: A streamlined workflow for this compound antibody validation.
Detailed Experimental Protocols
1. Western Blot Protocol for this compound Detection
This protocol is adapted from a comprehensive antibody characterization study.[11][12]
-
Sample Preparation (Conditioned Media):
-
Culture wild-type and MDK knockout (KO) cells to ~80% confluency.
-
Wash cells with PBS and then culture in serum-free media for 18-24 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Concentrate the media using a centrifugal filter unit (e.g., 10 kDa MWCO).
-
Determine the protein concentration of the concentrated media using a Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from the concentrated media per lane on a 4-20% Tris-Glycine gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose membrane at 100V for 1 hour at 4°C.
-
Verify transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (diluted in 5% BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
2. ELISA Protocol for this compound Cross-Reactivity Assessment
This protocol can be adapted from commercially available ELISA kits to specifically test for cross-reactivity.
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of recombinant human this compound and recombinant human pleiotrophin at a concentration of 1 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation and Detection:
-
Add 100 µL/well of the primary this compound antibody at various dilutions to the coated wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of an appropriate HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal in the pleiotrophin-coated wells compared to the this compound-coated wells will indicate the degree of cross-reactivity.
-
3. Immunoprecipitation Protocol for this compound
This protocol is based on a published method for this compound immunoprecipitation.[5]
-
Lysate Preparation:
-
Prepare cell lysates from cells known to express this compound using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-2 µg of the primary this compound antibody to 500-1000 µg of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Centrifuge the beads at a low speed (e.g., 1,000 x g) for 1 minute and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western Blot using a this compound antibody.
-
By carefully considering the provided comparative data and employing rigorous experimental protocols, researchers can confidently select and validate this compound antibodies that will yield specific and reliable results, ultimately advancing our understanding of this important signaling molecule.
References
- 1. citeab.com [citeab.com]
- 2. This compound and pleiotrophin: two related proteins involved in development, survival, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Production of this compound and Pleiotrophin by Innate APCs upon Stimulation through Nucleic Acid-Sensing TLRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and pleiotrophin in neural development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to selecting high-performing antibodies for human this compound for use in Western blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound Recombinant Monoclonal Antibody (JF096-5) (MA5-32538) [thermofisher.com]
- 8. Anti-Midkine antibody [EP1143Y] (ab52637) | Abcam [abcam.com]
- 9. This compound antibody (11009-1-AP) | Proteintech [ptglab.com]
- 10. This compound Polyclonal Antibody (11009-1-AP) [thermofisher.com]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. researchgate.net [researchgate.net]
Validating Midkine's Function: A Comparative Guide Based on Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenotypic differences observed between wild-type and Midkine (Mdk) knockout animal models. The data, sourced from key validation studies, highlights this compound's crucial roles in neurodevelopment, inflammation, and stem cell function. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts targeting this multifaceted heparin-binding growth factor.
Neurological and Behavioral Functions
This compound knockout (Mdk-/-) mice, while viable and outwardly normal in early development, exhibit distinct neurological and behavioral deficits, particularly in postnatal stages.[1][2] These alterations point to this compound's essential role in the proper development and function of the hippocampus.
Data Summary: Behavioral Phenotypes in Mdk-/- Mice
The following table summarizes key findings from behavioral assays performed on 4-week-old Mdk-/- mice compared to their wild-type (Mdk+/+) littermates, as reported by Nakamura et al., 1998.
| Behavioral Assay | Parameter | Mdk+/+ (Wild-Type) | Mdk-/- (Knockout) | p-value | Reference |
| Y-Maze Test | Spontaneous Alternation (%) | 71.3 ± 3.1 | 54.4 ± 3.4 | < 0.01 | [2] |
| Total Arm Entries | 28.1 ± 1.8 | 29.5 ± 2.4 | Not Significant | [2] | |
| Elevated Plus-Maze | Time in Open Arms (%) | 30.5 ± 4.3 | 12.1 ± 2.9 | < 0.01 | [2] |
| Entries into Open Arms (%) | 41.2 ± 3.9 | 24.5 ± 4.1 | < 0.01 | [2] | |
| Total Arm Entries | 19.4 ± 1.5 | 17.9 ± 1.9 | Not Significant | [2] |
Data presented as mean ± SEM.
Experimental Protocols
This test assesses spatial working memory, based on the innate tendency of rodents to explore novel environments.[3]
Objective: To measure the percentage of spontaneous alternations as an index of working memory. A high alternation percentage indicates intact working memory.[2][3]
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.[4]
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the trial.[4]
-
Procedure:
-
Each mouse is placed in the center of the Y-maze.
-
The animal is allowed to freely explore the maze for a single 8-minute session.[4][5]
-
The sequence and total number of arm entries are recorded via an overhead video camera and tracking software. An entry is counted when all four paws are within an arm.[4]
-
-
Data Analysis: A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., A, then B, then C). The percentage of alternation is calculated as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100.[3]
-
Maintenance: The maze is cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[5]
This assay is widely used to evaluate anxiety-like behavior in rodents, capitalizing on their aversion to open, elevated spaces.[6][7]
Objective: To measure the degree of anxiety by quantifying the time spent and entries made into the open arms versus the enclosed arms. A lower propensity to explore open arms is indicative of higher anxiety.[2][6]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm high) with two open arms (e.g., 25 x 5 cm) and two enclosed arms of the same size with high walls (e.g., 16 cm high).[7]
-
Acclimation: Mice are pre-handled for several days and acclimated to the testing room prior to the experiment.[6]
-
Procedure:
-
Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. The percentage of time and entries in the open arms are calculated relative to the total time and entries.
-
Maintenance: The apparatus is thoroughly cleaned with a disinfectant or ethanol solution between animals.[8]
Visualizations: Experimental Workflow
Caption: Workflow for behavioral analysis of Mdk knockout mice.
Neural Stem Cell Function
This compound is expressed in neural precursor cells and plays a role in their proliferation.[9] Studies using in vitro neurosphere assays demonstrate that the absence of this compound impairs the growth of these stem cell populations.
Data Summary: Neurosphere Formation
This table summarizes data on neurosphere formation from embryonic brains of wild-type versus Mdk-/- mice, based on findings from Zou et al., 2006.
| Genotype | Neurosphere Number (per 10^5 cells) | Neurosphere Diameter (µm) | Reference |
| Mdk+/+ (Wild-Type) | 112 ± 11 | 125 ± 10 | [10] |
| Mdk-/- (Knockout) | 65 ± 8 | 85 ± 9 | [10] |
Data presented as mean ± SD.
Experimental Protocol
This in vitro colony-forming assay is used to isolate and quantify neural stem cells (NSCs) and progenitors based on their ability to proliferate and form floating spherical colonies in the presence of mitogens.[11][12]
Objective: To assess the self-renewal and proliferation capacity of NSCs from wild-type versus knockout animals.
Methodology:
-
Tissue Dissociation:
-
Embryonic brains (e.g., from E14.5 mice) are dissected in a sterile environment.
-
The tissue is mechanically and enzymatically dissociated (e.g., using papain and DNase I) into a single-cell suspension.[11]
-
-
Cell Culture:
-
Cells are plated at a clonal density (e.g., 1-10 cells/µL) in serum-free neural stem cell medium.
-
The medium is supplemented with mitogens such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
Cells are cultured in non-adherent flasks or plates to promote the formation of floating neurospheres.[13]
-
-
Sphere Formation and Passaging:
-
Cultures are maintained at 37°C and 5% CO2. Fresh medium with growth factors is added every 2-3 days.
-
After 7-10 days, primary neurospheres are formed.
-
For passaging, spheres are collected, dissociated back into single cells, and re-plated to form secondary spheres, assessing self-renewal.[13]
-
-
Data Analysis: The number and diameter of the resulting neurospheres are quantified using microscopy and imaging software. A larger number and size of spheres indicate greater NSC proliferation and survival capacity.
Role in Inflammatory Response
This compound is a key factor in inflammatory cell infiltration.[14] Mdk-/- mice exhibit significantly reduced leukocyte recruitment in various models of inflammation, highlighting this compound's pro-inflammatory role.[15][16]
Data Summary: Leukocyte Recruitment in Mdk-/- Mice
The following tables summarize key findings on leukocyte adhesion and infiltration in Mdk-/- mice compared to wild-type controls in models of acute inflammation and ischemic injury.
Table 3a: Leukocyte Adhesion in Cremaster Muscle Venules (TNF-α model) (Data from Weckbach et al., 2014)
| Parameter | Mdk+/+ (Wild-Type) | Mdk-/- (Knockout) | p-value | Reference |
|---|---|---|---|---|
| Adherent Leukocytes (per 100 µm venule) | 16.1 ± 1.6 | 2.9 ± 0.6 | < 0.001 | [15] |
| Extravasated Leukocytes (per field) | 59.8 ± 6.0 | 25.6 ± 3.2 | < 0.001 |[15] |
Data presented as mean ± SEM.
Table 3b: Neutrophil Infiltration in Ischemic Renal Injury (Data from Sato et al., 2001)
| Time Post-Injury | Infiltrating Neutrophils (cells/mm²) | Mdk+/+ (Wild-Type) | Mdk-/- (Knockout) | p-value | Reference |
|---|---|---|---|---|---|
| 24 hours | Gr-1 positive cells | ~150 | ~50 | < 0.01 | [17] |
| 48 hours | Gr-1 positive cells | ~120 | ~40 | < 0.01 |[17] |
Values are approximated from graphical data.
Experimental Protocols
This technique allows for the direct, real-time visualization of leukocyte-endothelial interactions within the microcirculation of a living animal.[15]
Objective: To quantify leukocyte rolling, adhesion, and extravasation in response to an inflammatory stimulus.
Methodology:
-
Animal Preparation:
-
A male mouse is anesthetized.
-
The cremaster muscle is surgically exteriorized onto a custom-designed stage for microscopic observation. The tissue is kept moist and at a physiological temperature with a continuous superfusion of bicarbonate-buffered saline.[18]
-
-
Inflammatory Stimulus: An inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), is administered intrascrotally 2-4 hours prior to observation to induce leukocyte recruitment.[18]
-
Microscopy:
-
Postcapillary venules (20-40 µm in diameter) are observed using an upright microscope equipped for intravital imaging.
-
The preparation is recorded for offline analysis.[18]
-
-
Data Analysis:
-
Rolling Flux: The number of leukocytes rolling past a defined point on the venule wall per minute.
-
Adhesion: The number of leukocytes that remain stationary on the venule wall for at least 30 seconds, measured per 100 µm length of the vessel.[18]
-
Extravasation: The number of leukocytes that have migrated out of the vessel into the surrounding tissue, counted per field of view.
-
This surgical model mimics the tissue damage that occurs when blood supply to the kidney is temporarily blocked and then restored, a common cause of acute kidney injury.[17][19]
Objective: To assess tissue damage and inflammatory cell infiltration following ischemic injury.
Methodology:
-
Animal Preparation: Mice are anesthetized and placed on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
A flank incision is made to expose the kidney.[19]
-
The renal pedicle, containing the renal artery and vein, is carefully isolated.
-
A non-traumatic microvascular clamp is applied to the pedicle to induce ischemia (e.g., for 25-30 minutes). Ischemia is confirmed by a change in kidney color from red to purple/black.[19]
-
The clamp is then removed to allow reperfusion (blood flow restoration), and the incision is closed. The contralateral kidney may be removed (unilateral IRI with nephrectomy) or also subjected to IRI (bilateral IRI).
-
-
Post-Operative Analysis:
-
At specific time points after surgery (e.g., 24, 48 hours), mice are euthanized.
-
Kidneys are harvested for histological analysis.
-
-
Data Analysis: Kidney sections are stained (e.g., with Hematoxylin & Eosin for tissue damage or via immunohistochemistry for neutrophil markers like Gr-1) to quantify the extent of tubular necrosis and the number of infiltrating inflammatory cells.[17]
Key Signaling Pathways
This compound exerts its diverse functions by interacting with a complex of cell-surface receptors, including Low-density lipoprotein receptor-related protein 1 (LRP1) and Anaplastic Lymphoma Kinase (ALK), which in turn activate multiple downstream signaling cascades.[14][20][21]
This compound-ALK-PI3K/Akt Pathway
This compound binds to the receptor tyrosine kinase ALK, triggering its phosphorylation.[22] This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central cascade that promotes cell survival, proliferation, and growth by inhibiting apoptosis.[23][24][25]
Caption: this compound-ALK signaling promotes cell survival via PI3K/Akt.
This compound-LRP1-Integrin Pathway in Leukocyte Adhesion
During inflammation, this compound acts as an adhesion molecule. It binds to LRP1 on the surface of neutrophils.[14][15] This interaction is proposed to trigger a conformational change in β2 integrins (CD11/CD18) to a high-affinity state, which is essential for firm adhesion of the neutrophil to the endothelial wall, a critical step in extravasation.[15][26]
Caption: this compound-LRP1 signaling facilitates leukocyte adhesion.
References
- 1. The this compound family of growth factors: diverse roles in nervous system formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the this compound gene (Mdk) resulted in altered expression of a calcium binding protein in the hippocampus of infant mice and their abnormal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 4. mmpc.org [mmpc.org]
- 5. Y-Maze Protocol [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. This compound, a heparin-binding growth factor, is expressed in neural precursor cells and promotes their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Neurosphere Assay to Evaluate Endogenous Neural Stem Cell Activation in a Mouse Model of Minimal Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosphere Culture and Human Organotypic Model to Evaluate Brain Tumor Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Scientific Validation of Human Neurosphere Assays for Developmental Neurotoxicity Evaluation [frontiersin.org]
- 14. From top to bottom: this compound and pleiotrophin as emerging players in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cytokine this compound supports neutrophil trafficking during acute inflammation by promoting adhesion via β2 integrins (CD11/CD18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound is involved in neutrophil infiltration into the tubulointerstitium in ischemic renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | ALK binds ligand this compound (MDK) [reactome.org]
- 21. This compound, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound binds to anaplastic lymphoma kinase (ALK) and acts as a growth factor for different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Role of phosphatidylinositol 3-kinase-Akt pathway in nucleophosmin/anaplastic lymphoma kinase-mediated lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Low density lipoprotein receptor-related protein 1 couples β1 integrin activation to degradation - PMC [pmc.ncbi.nlm.nih.gov]
Midkine's Multifaceted Influence: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the heparin-binding growth factor, Midkine (MDK), on various cell lines. This report synthesizes experimental findings on MDK's role in cell proliferation, migration, survival, and signaling, providing a valuable resource for understanding its potential as a therapeutic target.
This compound (MDK) is a pleiotropic cytokine that plays a crucial role in a multitude of physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and oncogenesis.[1][2][3] Its overexpression is a hallmark of numerous malignancies, where it drives tumor progression, metastasis, and therapeutic resistance.[1][4] This guide provides a comparative overview of MDK's effects on different cell lines, supported by a summary of experimental data and detailed methodologies for key assays.
Comparative Effects of this compound on Various Cell Lines
The cellular response to this compound is highly context-dependent, varying significantly across different cell types. Generally, MDK promotes proliferation, survival, and migration in cancer and endothelial cells, while its role in neuronal and glial cells is more nuanced, often involving neuroprotection and regulation of inflammatory responses. The following table summarizes the key effects of this compound on different cell lines as reported in the literature.
| Cell Line Type | Key Effects of this compound | Activated Signaling Pathways | References |
| Cancer Cells | |||
| Non-Small Cell Lung Cancer (NSCLC) (e.g., H1299, A549) | Increased proliferation, migration, angiogenesis (via paracrine signaling), and Epithelial-to-Mesenchymal Transition (EMT).[5] | Notch2, NF-κB[5] | [5] |
| Breast Cancer (e.g., MDA-MB-231, T47D, MCF-7) | Promotes proliferation and migration. Increased angiogenesis.[6] | NF-κB[7] | [7][6] |
| Ovarian Cancer | Reduces cytotoxicity of cisplatin (B142131), promoting drug resistance.[1] | PI3K/AKT[1] | [1] |
| Gastric Cancer (e.g., AGS, SNU-638) | Promotes cisplatin resistance.[4] MDK suppression enhances sensitivity to 5-FU, doxorubicin, and cisplatin.[4] | Notch[4] | [1][4] |
| Neuroblastoma (e.g., SK-N-SH) | Enhances cell survival and protects against doxorubicin-induced toxicity.[8] | Not specified in detail, but associated with cytoprotection. | [8] |
| Glioblastoma | Promotes tumor growth.[4] | PI3K/AKT, MAPK[4] | [4] |
| Hepatocellular Carcinoma (HCC) | Promotes proliferation and invasion.[9] Contributes to drug resistance and apoptosis inhibition.[4] | Not specified in detail, but associated with angiogenesis. | [4][9] |
| Small Cell Lung Cancer (SCLC) | Induces cell proliferation and attenuates the effects of cisplatin.[10] | AKT[10] | [10] |
| Endothelial Cells | |||
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased proliferation and migration, leading to angiogenesis.[5][6][9] | Not specified in detail, but associated with pro-angiogenic activity. | [5][6][9] |
| Neuronal and Glial Cells | |||
| Neurons (in culture) | Inhibits serum starvation-induced apoptosis in a dose-dependent manner.[2] | PI3K/AKT, MAPK[2] | [2][3] |
| Müller Glia (chick and mouse retina) | In chick retina, MDK is neuroprotective, decreases reactive microglia, and reduces the proliferation of Müller glia-derived progenitor cells (MGPCs).[11] In mouse retina, MDK promotes a small increase in proliferating MGPCs and is potently neuroprotective.[11] | Integrin β1 signaling associated with PP2A and Pak1.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant this compound or a control vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.
-
Chamber Preparation: Place Transwell inserts with a porous membrane (typically 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing this compound to the lower chamber. The control lower chamber should contain a medium without this compound.
-
Cell Seeding: Seed cells in a serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours) at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
Western Blotting for Signaling Pathway Activation
This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways through the detection of phosphorylated proteins.
-
Cell Lysis: Treat cells with this compound for a specific duration, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
This compound Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: Overview of this compound-activated signaling pathways and their cellular outcomes.
References
- 1. This compound: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Receptors and Intracellular Signal Pathways of this compound (MK) and Pleiotrophin (PTN) [jstage.jst.go.jp]
- 3. Structure and function of this compound as the basis of its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Potential Therapeutic Target of Tumorigenesis, Angiogenesis, and Metastasis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound-binding peptide on tumor proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mediates Intercellular Crosstalk between Drug-Resistant and Drug-Sensitive Neuroblastoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound-progranulin interaction during angiogenesis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is neuroprotective and influences glial reactivity and the formation of Müller glia-derived progenitor cells in chick and mouse retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Midkine Expression in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of midkine (MDK) expression in various clinical studies, offering an objective comparison of its performance as a biomarker and therapeutic target. The information is compiled from multiple meta-analyses and individual clinical studies to support researchers, scientists, and drug development professionals in their understanding of this compound's role in pathology.
Data Presentation: this compound Expression and Prognostic Value in Solid Tumors
This compound, a heparin-binding growth factor, is typically overexpressed in a variety of solid tumors while having low to undetectable expression in healthy adult tissues.[1] This differential expression has positioned this compound as a promising biomarker for cancer diagnosis, prognosis, and as a potential therapeutic target.[2][3] A meta-analysis encompassing 17 observational studies and a total of 2,097 patients demonstrated that high MDK expression is significantly associated with poorer overall survival (OS) in patients with solid tumors, with a pooled hazard ratio (HR) of 1.96 (95% CI = 1.67–2.31).[1][4]
The prognostic value of this compound expression varies across different types of cancer. The following table summarizes the findings from various clinical studies on the expression of this compound and its correlation with patient outcomes in several solid tumors.
| Cancer Type | Number of Patients/Studies | Method of MDK Detection | Key Findings | Hazard Ratio (HR) for Overall Survival (95% CI) | Reference |
| All Solid Tumors (Meta-analysis) | 2097 (17 studies) | IHC, ELISA | High MDK expression is associated with worse overall survival. | 1.96 (1.67–2.31) | [1][4] |
| Hepatocellular Carcinoma (HCC) | 100 | IHC | High MDK expression correlates with tumor number, vascular invasion, and advanced clinical stage. | 2.690 (1.584–4.568) | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) | 66 | IHC | 56.1% of tumors showed MDK overexpression. Expression was stronger in well-differentiated tumors. | Not significantly correlated with survival in this study. | [2][6] |
| Prostate Cancer | 80 (clinical), 15 (latent) | IHC | 86.3% of clinical cancers and 80% of latent cancers were immunoreactive for MDK. | Not reported | [7][8] |
| Neuroblastoma | Not specified | IHC, Plasma ELISA | High plasma MDK levels correlated with poor disease prognosis. | Not reported | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 56 | Tissue Microarray | Moderate to strong MDK expression in 36-38% of ductal adenocarcinomas. | Not reported | [2] |
Key Signaling Pathways Involving this compound
This compound exerts its effects on cancer progression by activating several key intracellular signaling pathways. These pathways are crucial for processes such as cell proliferation, survival, migration, and angiogenesis. The primary receptors for this compound include anaplastic lymphoma kinase (ALK), protein tyrosine phosphatase zeta (PTPζ), and low-density lipoprotein receptor-related protein (LRP).[1][9]
This compound Signaling Pathways
Caption: Key signaling pathways activated by this compound in cancer.
The activation of these pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately leads to enhanced cell proliferation and survival.[10] The NF-κB pathway activation is linked to angiogenesis and metastasis, while the Notch signaling pathway has been implicated in chemotherapy resistance.[1][9]
Experimental Protocols
The detection and quantification of this compound expression in clinical samples are predominantly performed using two key techniques: Enzyme-Linked Immunosorbent Assay (ELISA) for body fluids and Immunohistochemistry (IHC) for tissue samples.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
ELISA is a common method for quantifying this compound levels in serum, plasma, and other biological fluids. The following is a generalized workflow for a sandwich ELISA.
ELISA Workflow for this compound Detection
Caption: Generalized workflow for a sandwich ELISA.
Sample Preparation:
-
Serum: Collect blood in a serum separator tube and allow it to clot. Centrifuge at approximately 1,000-2,000 x g for 10-20 minutes. The resulting serum can be used immediately or stored at -20°C or -80°C.[11][12]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. The plasma fraction can be used immediately or stored.[11][12]
Assay Procedure (General Principles):
-
A 96-well plate is pre-coated with a capture antibody specific for this compound.
-
Standards and samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Following another incubation and wash, an enzyme conjugate (e.g., streptavidin-HRP) is added.
-
After a final wash, a substrate solution is added, and the color development is proportional to the amount of this compound present.
-
The reaction is stopped, and the absorbance is measured, typically at 450 nm.[11][12][13]
Immunohistochemistry (IHC) for this compound in Tissue Samples
IHC is used to visualize the expression and localization of this compound within tumor tissues.
Protocol Overview:
-
Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: This step is often necessary to unmask the antigenic epitope. Heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer is a common method.
-
Blocking: To prevent non-specific antibody binding, sections are incubated with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to this compound.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added. Detection is then achieved using a chromogen (e.g., DAB) which produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.[7]
Interpretation of Staining: The intensity and percentage of stained tumor cells are typically scored. For example, a common scoring method involves classifying staining as negative (<20% of cells stained), weakly positive (20-50% of cells stained), or strongly positive (>50% of cells stained).[7]
Conclusion
The collective evidence from numerous clinical studies and meta-analyses strongly supports the role of this compound as a significant biomarker for prognosis in a wide range of solid tumors. Its overexpression is consistently linked with adverse patient outcomes. The well-defined signaling pathways activated by this compound present multiple avenues for the development of targeted therapies. Standardized and validated ELISA and IHC protocols are readily available for the reliable measurement of this compound expression in clinical settings. Further large-scale prospective clinical trials are warranted to fully establish the clinical utility of this compound in routine cancer management.
References
- 1. Prognostic value of this compound expression in patients with solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prognostic value of this compound expression in patients with solid tumors: a systematic review and meta-analysis [ouci.dntb.gov.ua]
- 4. Prognostic value of this compound expression in patients with solid tumors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High this compound Expression Correlates with Poor Prognosis and Immune Cell Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound and its clinical significance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Immunohistochemical analysis of this compound expression in human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of this compound in health and disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Mouse this compound (MDK) Elisa Kit – AFG Scientific [afgsci.com]
- 13. immuno-probe.co.jp [immuno-probe.co.jp]
A Comparative Analysis of Midkine's Neuroprotective Potential Against Other Neurotrophic Factors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Midkine (MK) against other well-established neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways.
Quantitative Comparison of Neuroprotective Effects
Direct quantitative comparisons of this compound with other neurotrophic factors in the same experimental setting are limited in publicly available literature. The following tables summarize the neuroprotective effects of each factor based on data from various studies. It is important to note that the experimental conditions, cell types, and injury models may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Neuronal Survival
| Neurotrophic Factor | Model System | Assay | Effective Concentration | Reported Efficacy (Neuronal Survival %) | Reference |
| This compound (MK) | Embryonic cortical neurons | Glutamate (B1630785) Excitotoxicity | 10-100 ng/mL | Data not directly comparable | |
| BDNF | Primary cortical neurons | Growth Factor Withdrawal | 50-100 ng/mL | Significant increase vs. control | |
| GDNF | Midbrain dopaminergic neurons | MPP+ Toxicity | 1-50 ng/mL | Up to 80% survival | |
| NGF | Sympathetic neurons | NGF Withdrawal | 10-50 ng/mL | Dose-dependent increase in survival |
Table 2: In Vivo Neuroprotection in Animal Models of Parkinson's Disease
| Neurotrophic Factor | Animal Model | Administration Route | Outcome Measure | Reported Efficacy | Reference |
| This compound (MK) | Rat 6-OHDA model | Intrastriatal injection | TH+ neuron count | Significant protection of dopaminergic neurons | |
| BDNF | Rat 6-OHDA model | Intrastriatal gene transfer | TH+ neuron count | Significant protection of dopaminergic neurons | |
| GDNF | Rat 6-OHDA model | Intrastriatal gene transfer | TH+ neuron count & Behavior | More effective than BDNF in protecting neurons and correcting behavioral deficits | |
| NGF | Rat 6-OHDA model | Intranasal administration | TH+ neuron count & Behavior | Rescued motor impairment and dopaminergic neuron loss |
Experimental Protocols
Detailed methodologies for assessing neuroprotective effects are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for two key assays.
Neuronal Survival Assay (MTT Assay)
This protocol outlines a common method for quantifying neuronal viability in response to a neurotoxic insult and potential protection by neurotrophic factors.
1. Cell Culture and Plating:
- Isolate primary neurons (e.g., cortical, hippocampal, or dopaminergic neurons) from embryonic or neonatal rodents.
- Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated 96-well plates at a density of 1-5 x 10^4 cells/well.
- Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 5-7 days to allow for maturation.
2. Neurotrophic Factor Treatment and Neurotoxic Insult:
- One hour prior to the neurotoxic insult, replace the culture medium with a fresh medium containing the desired concentration of the neurotrophic factor (this compound, BDNF, GDNF, or NGF).
- Induce neurotoxicity by adding a neurotoxin such as glutamate (for excitotoxicity), MPP+ (for a Parkinson's disease model), or by serum/growth factor deprivation.
- Incubate the cells for the desired period (typically 24-48 hours).
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.
- Compare the viability of neurons treated with different neurotrophic factors.
Neurite Outgrowth Assay
This protocol describes a method for quantifying the effect of neurotrophic factors on neurite extension.
1. Cell Culture and Plating:
- Plate primary neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) on appropriate coated coverslips or plates at a low density to allow for clear visualization of individual neurites.
2. Neurotrophic Factor Treatment:
- Treat the cells with varying concentrations of this compound, BDNF, GDNF, or NGF for 24-72 hours.
3. Immunocytochemistry:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.
- Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
- Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
- Incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
4. Image Acquisition and Analysis:
- Acquire images using a fluorescence microscope.
- Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
- Measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron.
Signaling Pathways
The neuroprotective effects of these factors are mediated by distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound (MK) Signaling Pathway
This compound exerts its neuroprotective effects through a multi-receptor complex, primarily involving Low-density lipoprotein receptor-related protein 1 (LRP1), Receptor protein tyrosine phosphatase zeta (PTPζ), and Anaplastic Lymphoma Kinase (ALK).
Caption: this compound signaling for neuroprotection.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
BDNF primarily signals through the high-affinity receptor Tropomyosin receptor kinase B (TrkB) to activate downstream pathways promoting neuronal survival and plasticity.
Caption: BDNF signaling cascade via TrkB.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling Pathway
GDNF signals through a receptor complex consisting of the ligand-binding co-receptor GFRα1 and the signaling receptor tyrosine kinase RET.
Caption: GDNF signaling through GFRα1/RET.
Nerve Growth Factor (NGF) Signaling Pathway
NGF signals through two main receptors: the high-affinity TrkA receptor, which primarily mediates survival and growth, and the low-affinity p75NTR, which can modulate TrkA signaling or induce apoptosis.
Caption: NGF signaling via TrkA and p75NTR.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the neuroprotective effects of different neurotrophic factors.
Safety Operating Guide
Proper Disposal Procedures for Midkine
This guide provides comprehensive procedures for the safe handling and disposal of Midkine, a recombinant heparin-binding growth factor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), all biological materials should be handled with appropriate laboratory precautions.[1]
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to standard safety protocols for handling recombinant proteins.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, disposable nitrile gloves, and safety glasses with side shields to protect from splashes.
-
Containment: Handle this compound solutions and contaminated materials in a designated area to prevent cross-contamination.
-
Spill Response: In case of a spill, absorb the liquid with appropriate material, clean the area with a suitable disinfectant, and dispose of the cleaning materials as contaminated solid waste.
Decontamination and Inactivation Protocols
Prior to disposal, all materials and solutions containing this compound must be decontaminated to denature the protein and eliminate any potential biological activity.
Protocol 1: Chemical Decontamination of Liquid Waste
This protocol details the steps for inactivating this compound in liquid waste streams such as spent cell culture media, buffer solutions, and contaminated liquids.
Methodology:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Add a chemical disinfectant from the table below to the specified final concentration.
-
Mix the solution thoroughly and allow a minimum contact time of 30 minutes to ensure complete inactivation.
-
After inactivation, the neutralized liquid waste may be discharged into the sanitary sewer system, followed by flushing with plenty of water, in accordance with institutional guidelines.[2]
Chemical Inactivation Agents
| Disinfectant | Final Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 10% (v/v) of bleach | 30 minutes | Prepare fresh. Effective and inexpensive. Corrosive to metals. |
| Ethanol | 70% (v/v) | 30 minutes | Effective broad-spectrum disinfectant. |
| Wescodyne® | 1% (v/v) | 30 minutes | Iodophor-based disinfectant. Less corrosive than bleach. |
| CHEMGENE | As per manufacturer | As per manufacturer | Can be used in discard jars or aspirator systems. Consult manufacturer's protocol for specific dilution and contact time.[2] |
Protocol 2: Physical Decontamination of Solid and Liquid Waste
Autoclaving is the preferred method for sterilizing solid waste and can also be used for liquid waste.
Methodology:
-
Segregate all solid waste that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, flasks) into autoclavable biohazard bags.[3]
-
For liquid waste, collect it in an autoclavable container (e.g., borosilicate glass bottle) with the cap loosened to prevent pressure buildup.
-
Place the waste in a calibrated autoclave and process using the parameters outlined in the table below.
-
After the cycle is complete and the materials have cooled, the autoclaved bag of solid waste can be disposed of in the regular trash. The sterilized liquid can be poured down the drain.
Autoclave Sterilization Parameters
| Parameter | Standard Setting | Source(s) |
| Temperature | 121°C | [4][5] |
| Pressure | 15 psi | [5] |
| Time | 30-60 minutes | Dependent on the load size and density. Ensure heat penetrates the entire load. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-contaminated materials.
Caption: Disposal pathways for this compound protein waste.
Step-by-Step Disposal Procedures
-
Segregation: At the point of generation, separate this compound-contaminated waste from non-hazardous and other chemical waste streams. Use designated and clearly labeled waste containers.[3]
-
Liquid Waste: Collect in a labeled, leak-proof container compatible with your chosen disinfectant or autoclave.
-
Solid Waste: Place all contaminated consumables into an autoclavable biohazard bag.
-
Sharps: Needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Decontamination: Treat the segregated waste using one of the approved protocols detailed above (Chemical or Physical Decontamination). This step is critical to render the protein biologically inactive.
-
Final Disposal:
-
Once liquid waste is effectively decontaminated, it can typically be poured down the drain with copious amounts of water, provided this complies with local and institutional regulations.[2]
-
After solid waste has been autoclaved and cooled, the biohazard bag should be placed in a secondary, opaque bag or container and disposed of with the regular municipal waste.
-
-
Documentation: Maintain records of waste disposal procedures, including dates, methods of decontamination, and personnel responsible, as required by your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for laboratory and biohazardous waste. Always consult your institution's EHS department for specific guidance and protocols.[3][4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Midkine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of midkine, a heparin-binding growth factor increasingly recognized for its role in cell proliferation, migration, and tumorigenesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Essential Safety
While this compound is not classified as a hazardous substance, its biological activity necessitates careful handling to prevent unintended exposure. The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, immediately transfer the lyophilized or liquid this compound to the appropriate storage temperature to maintain its stability. Avoid repeated freeze-thaw cycles.
| Parameter | Guideline | Rationale |
| Storage Temperature (Lyophilized) | -20°C or -80°C | Ensures long-term stability. |
| Storage Temperature (Reconstituted) | -20°C to -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Reconstitution Buffer | Sterile phosphate-buffered saline (PBS), pH 7.2-7.4 | Maintains protein solubility and stability. |
| Concentration for Reconstitution | 0.1-1.0 mg/mL | A common and effective concentration range for stock solutions. |
Step-by-Step Handling and Experimental Protocol
The following provides a generalized workflow for preparing and using this compound in a cell-based assay.
Experimental Protocol: Cell Proliferation Assay
This protocol outlines a common application of this compound to assess its effect on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Starvation (Optional): To reduce the effects of growth factors in the serum, replace the culture medium with a low-serum or serum-free medium for 12-24 hours.
-
Preparation of this compound Dilutions: Thaw a single-use aliquot of the this compound stock solution. Prepare a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Proliferation Assessment: Quantify cell proliferation using a suitable method, such as an MTT, WST, or direct cell counting assay.
Disposal Plan
Proper disposal of this compound-containing waste is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Liquid Waste | 1. Collect all liquid waste containing this compound.2. Add bleach to a final concentration of 10% and let it sit for at least 30 minutes for inactivation.3. Dispose of the inactivated solution down the drain with copious amounts of running water, in accordance with institutional guidelines. |
| Solid Waste | 1. Collect all contaminated solid waste (e.g., pipette tips, tubes, flasks) in a designated biohazard bag.2. Autoclave the waste to decontaminate it before final disposal as per institutional protocols. |
| Sharps | 1. Dispose of all contaminated sharps (e.g., needles, serological pipettes) in a designated sharps container. |
This compound Signaling Pathways
This compound exerts its pleiotropic effects by binding to a multi-component receptor complex on the cell surface, which can include low-density lipoprotein receptor-related protein 1 (LRP1), integrins, and protein tyrosine phosphatase ζ (PTPζ). This binding triggers the activation of several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are central to cell survival, proliferation, and migration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
